4-(Phenylazo)anilinium chloride
Description
Properties
CAS No. |
3457-98-5 |
|---|---|
Molecular Formula |
C12H12ClN3 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
(4-aminophenyl)-phenyliminoazanium chloride |
InChI |
InChI=1S/C12H11N3.ClH/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11;/h1-9H,13H2;1H |
InChI Key |
WMNTYZIRLUBHEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N.Cl |
Other CAS No. |
3457-98-5 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Fundamental Properties of 4-(Phenylazo)anilinium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the core physicochemical properties of 4-(Phenylazo)anilinium chloride. The information presented is intended to serve as a foundational resource for professionals in research and development who are utilizing or investigating this compound. Data is presented in structured tables for clarity, and detailed experimental protocols for key characterization techniques are provided.
Core Properties and Identification
This compound, also known as p-aminoazobenzene hydrochloride or Aniline Yellow hydrochloride, is the salt formed from the aromatic azo dye 4-aminoazobenzene and hydrochloric acid. The protonation of the amino group increases its aqueous solubility compared to the free base form.
| Property | Data | Reference(s) |
| Chemical Name | This compound | [1] |
| Synonyms | p-Aminoazobenzene hydrochloride, Aniline Yellow hydrochloride | [2][3] |
| Molecular Formula | C₁₂H₁₂ClN₃ | [4] |
| Molecular Weight | 233.69 g/mol | [4] |
| CAS Number | 3457-98-5 | [4] |
| Appearance | Dark-blue crystalline powder | |
| Melting Point | Data not consistently available; parent compound (4-Aminoazobenzene) melts at 123-126 °C. | [5][6] |
| UV-Vis λmax | 381 nm |
Spectroscopic and Crystallographic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
UV-Visible Spectroscopy
The ultraviolet-visible spectrum of this compound is characterized by a primary absorbance peak at approximately 381 nm. This absorption is attributed to the π → π* electronic transitions within the conjugated azo-aromatic system.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment (Tentative) |
| ~3400-3200 | N-H stretching (from the anilinium -NH₃⁺ group) |
| ~3050-3000 | Aromatic C-H stretching |
| ~1600, 1500, 1450 | Aromatic C=C ring stretching |
| ~1400-1450 | N=N stretching (azo group) |
| ~1300-1200 | C-N stretching |
| ~850-800 | p-disubstituted benzene C-H out-of-plane bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR data for this compound are not available in the searched literature. The protonation of the amino group would be expected to cause a downfield shift of the aromatic protons on the aniline ring compared to the free base, 4-aminoazobenzene, due to the increased electron-withdrawing effect of the -NH₃⁺ group.
X-Ray Crystallography
The crystal structure of p-phenylazoaniline hydrochloride has been determined.[4] It forms zigzag hydrogen-bonded sheets within its crystal lattice.[4]
| Crystallographic Parameter | Value | Reference |
| Crystal System | Monoclinic | [4] |
| Space Group | P 1 21/c 1 | [4] |
| a | 7.3718 Å | [4] |
| b | 18.5164 Å | [4] |
| c | 8.91230 Å | [4] |
| β | 111.9130 ° | [4] |
Solubility Profile
The solubility of this compound is significantly influenced by the polarity of the solvent and the pH. As a salt, it is expected to have greater solubility in polar solvents, particularly water, compared to its free base, 4-aminoazobenzene. The parent compound is described as poorly soluble in water but soluble in organic solvents like ethanol, ether, and benzene.[5]
| Solvent | Solubility | Reference(s) |
| Water | Expected to be soluble, especially in acidic conditions. | |
| Ethanol | The parent compound is soluble. | [5] |
| Ether | The parent compound is soluble. | [5] |
| Benzene | The parent compound is soluble. | [5] |
Synthesis and Characterization Workflows
The following diagrams illustrate the logical workflows for the synthesis and characterization of this compound.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of this compound.
Synthesis Protocol
This protocol is adapted from established methods for the synthesis of 4-aminoazobenzene and its hydrochloride salt.[7]
-
Preparation of Diazoaminobenzene: Dissolve aniline in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a chilled aqueous solution of sodium nitrite with constant stirring to form the benzenediazonium chloride solution. To this, add a solution of aniline to produce diazoaminobenzene.
-
Rearrangement to 4-Aminoazobenzene: In a separate flask, dissolve the prepared diazoaminobenzene in aniline and add solid aniline hydrochloride.
-
Heating and Isomerization: Gently warm the mixture to 40-50 °C and maintain this temperature with stirring for approximately one hour. The rearrangement converts diazoaminobenzene to 4-aminoazobenzene.
-
Precipitation of the Hydrochloride Salt: After cooling, pour the reaction mixture into a dilute solution of hydrochloric acid. The this compound will precipitate.
-
Purification: Collect the crude product by filtration. The product can be purified by recrystallization from a suitable solvent system, such as dilute ethanol.
UV-Visible Spectroscopy Protocol
This protocol outlines the procedure for obtaining a UV-Vis absorption spectrum.[8][9]
-
Solvent Selection: Choose a suitable solvent in which the compound is soluble and that is transparent in the UV-Vis region of interest (typically 200-800 nm). Ethanol or acidic aqueous solutions are appropriate choices.
-
Sample Preparation: Prepare a dilute stock solution of this compound of a known concentration.
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use this to zero the spectrophotometer (record a baseline).
-
Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
FTIR Spectroscopy Protocol (KBr Pellet Method)
This is a standard method for obtaining the infrared spectrum of a solid sample.[10][11][12]
-
Sample Preparation: Grind 1-2 mg of the dry this compound sample to a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.
-
Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
Measurement: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded beforehand.
NMR Spectroscopy Protocol
This protocol describes the general preparation of a sample for NMR analysis.[13][14]
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, D₂O with an acid). The choice of solvent is critical to avoid large interfering solvent peaks in the ¹H NMR spectrum.
-
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Measurement: Cap the NMR tube and place it in the NMR spectrometer.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not present in the solvent.
References
- 1. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
- 2. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenamine, 4-(phenylazo)-, reaction products with aniline and aniline hydrochloride | 8004-98-6 [chemicalbook.com]
- 4. This compound | C12H12ClN3 | CID 135437301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 4-(phenyldiazenyl)aniline [stenutz.eu]
- 7. rsc.org [rsc.org]
- 8. analysis.rs [analysis.rs]
- 9. azom.com [azom.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. edinst.com [edinst.com]
- 13. research.reading.ac.uk [research.reading.ac.uk]
- 14. sites.bu.edu [sites.bu.edu]
An In-depth Technical Guide on the Physicochemical Characteristics of p-(Phenylazo)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of p-(phenylazo)aniline hydrochloride. The information herein is intended to support research, development, and quality control activities involving this compound. This document details key physical and chemical properties, outlines standardized experimental protocols for their determination, and provides a visual workflow for a fundamental characterization process.
Core Physicochemical Properties
p-(Phenylazo)aniline hydrochloride, with the CAS number 3457-98-5, is the salt formed from the reaction of p-(phenylazo)aniline (also known as Aniline Yellow or Solvent Yellow 1) with hydrochloric acid.[1][2] The protonation of the basic p-(phenylazo)aniline molecule results in a compound with distinct physicochemical properties compared to its free base form.
The quantitative physicochemical data for p-(phenylazo)aniline and its hydrochloride salt are summarized in the table below for ease of comparison and reference.
| Property | Value (p-(Phenylazo)aniline) | Value (p-(Phenylazo)aniline hydrochloride) | Source(s) |
| CAS Number | 60-09-3 | 3457-98-5 | [2][3][4] |
| Molecular Formula | C₁₂H₁₁N₃ | C₁₂H₁₂ClN₃ | [2][3] |
| Molecular Weight | 197.24 g/mol | 233.69 g/mol | [2][4][5] |
| Appearance | Brownish-yellow needles or orange powder | Dark-blue crystalline powder | [4][5][6] |
| Melting Point | 123-126 °C | Not explicitly stated, but salts typically have higher melting points than their corresponding free bases. | [3][7] |
| Boiling Point | > 360 °C | Not available | [3][4] |
| Solubility | Slightly soluble in hot water; soluble in ethanol, ether, benzene, and chloroform.[3][4] | Soluble in polar solvents like ethanol.[1] | [1][3][4] |
| UV-Vis λmax | 381 nm (in hydrochloride form)[6]; 386 nm[3] | 325 nm and 500 nm in solution (attributed to ammonium and azonium forms, respectively)[1] | [1][3][6] |
Experimental Protocols
The following sections provide detailed methodologies for the determination of key physicochemical parameters of p-(phenylazo)aniline hydrochloride.
The melting point is a critical indicator of a compound's purity.[8] For a pure crystalline solid, the melting point is sharp, typically within a 0.5-1.0°C range. Impurities tend to lower and broaden the melting point range.[8]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8]
-
Capillary tubes (sealed at one end)[9]
-
Thermometer[8]
-
Spatula[10]
-
Mortar and pestle (optional)[10]
Procedure:
-
Sample Preparation: If the p-(phenylazo)aniline hydrochloride sample is not already a fine powder, gently grind it using a mortar and pestle.[8]
-
Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample.[9] Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until the compound occupies 1-2 mm at the bottom of the tube.[11]
-
Apparatus Setup:
-
Mel-Temp Apparatus: Insert the packed capillary tube into one of the channels. Place the thermometer in its designated well.
-
Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[8][9] Suspend the assembly in the Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).[8]
-
-
Heating:
-
Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting point.
-
For an accurate measurement, repeat the process with a fresh sample, heating slowly at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.[8]
-
-
Observation and Recording:
Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[12][13] The general principle "like dissolves like" is a useful guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[14]
Apparatus and Reagents:
-
Small test tubes[12]
-
Graduated pipettes or droppers
-
Vortex mixer or stirring rods
-
p-(Phenylazo)aniline hydrochloride sample
-
Solvents of varying polarity (e.g., water, ethanol, diethyl ether, 5% aqueous HCl, 5% aqueous NaOH)[12][15]
Procedure:
-
Sample Preparation: Place a small, measured amount of the compound (e.g., 25 mg) into a small test tube.[12]
-
Solvent Addition: Add a small volume (e.g., 0.75 mL) of the chosen solvent to the test tube in portions.[12]
-
Mixing: After each addition of solvent, shake the test tube vigorously or use a vortex mixer for at least 60 seconds to ensure thorough mixing.[12][16]
-
Observation: Observe whether the compound dissolves completely. If the solid is no longer visible, it is considered soluble.[16] If it remains undissolved, it is insoluble.
-
Systematic Testing: Follow a systematic approach, starting with water.[15]
-
Recording Results: Record the results as "soluble," "slightly soluble," or "insoluble" for each solvent tested.
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for determining the solubility of an organic compound such as p-(phenylazo)aniline hydrochloride.
Caption: Workflow for systematic solubility testing of an organic compound.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. 4-(Phenylazo)anilinium chloride | C12H12ClN3 | CID 135437301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. p-Aminoazobenzene [drugfuture.com]
- 5. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Absorption [4-phenylazoaniline] | AAT Bioquest [aatbio.com]
- 7. CAS No.60-09-3,4-Aminoazobenzene Suppliers,MSDS download [lookchem.com]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. pennwest.edu [pennwest.edu]
- 11. byjus.com [byjus.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. www1.udel.edu [www1.udel.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. scribd.com [scribd.com]
- 16. chem.ws [chem.ws]
An In-depth Technical Guide to 4-Aminoazobenzene Hydrochloride (CAS: 3457-98-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-aminoazobenzene hydrochloride (CAS number: 3457-98-5), a versatile azo dye with applications in research and industry. This document details its physicochemical properties, synthesis, safety and handling, and delves into its mechanism of action, particularly its role as a carcinogen, which is of significant interest in toxicological and drug development studies.
Chemical and Physical Properties
4-Aminoazobenzene hydrochloride is a yellow crystalline solid.[1] It is known for its solubility in water and ethanol.[1] The hydrochloride salt is described as steel-blue needle-like crystals.[2]
Table 1: Physicochemical Properties of 4-Aminoazobenzene Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 3457-98-5 | [3] |
| Molecular Formula | C₁₂H₁₂ClN₃ | [3] |
| Molecular Weight | 233.7 g/mol | [3] |
| Appearance | Yellow crystalline solid, Dark red to dark purple to dark blue powder to crystal | [1] |
| Melting Point | 213 °C | [2] |
| Boiling Point | 360.7 °C at 760 mmHg | [2] |
| Flash Point | 171.9 °C | [2] |
| Solubility | Soluble in water, ethanol, and hydrochloric acid. Slightly soluble in water. | [2] |
| Vapor Pressure | 2.19E-05 mmHg at 25°C | [2] |
Spectral Data
The spectral properties of 4-aminoazobenzene are crucial for its identification and quantification.
Table 2: Spectral Properties of 4-Aminoazobenzene
| Spectral Data | Details | Reference(s) |
| UV-Vis Absorption | Absorption spectra have been recorded in the range of 200 to 600 nm. The absorption maxima are influenced by the solvent. | [4] |
| IR Spectrum | Available in various databases. | [5] |
| ¹³C NMR Spectrum | Available in various databases. | [5] |
Synthesis
A common method for the synthesis of 4-aminoazobenzene involves the diazotization of aniline followed by a coupling reaction.
Experimental Protocol: Synthesis of 4-Aminoazobenzene Hydrochloride
This protocol is adapted from established synthesis routes.[5]
Materials:
-
Aniline
-
Sodium nitrite
-
Hydrochloric acid
-
Ice
Procedure:
-
Diazotization: Dissolve aniline in an aqueous solution of hydrochloric acid, cooled in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C. This reaction forms a diazonium salt solution.
-
Coupling: In a separate vessel, dissolve an excess of aniline in a suitable solvent. Slowly add the cold diazonium salt solution to the aniline solution with vigorous stirring. The coupling reaction typically proceeds at a low temperature.
-
Isomerization: The initially formed diazoaminobenzene is then rearranged to the more stable 4-aminoazobenzene. This is often achieved by warming the reaction mixture in the presence of an acid catalyst, such as aniline hydrochloride.
-
Isolation of the Hydrochloride: The 4-aminoazobenzene is then precipitated as its hydrochloride salt by the addition of excess hydrochloric acid. The resulting crystalline solid can be collected by filtration, washed with a small amount of cold water, and dried.
References
- 1. Ten Minute Stain to Detect Proteins in Polyacrylamide Electrophoresis Gels with Direct Red 81 and Amido Black - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]
- 5. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
synthesis route for 4-(Phenylazo)anilinium chloride
An in-depth technical guide on the synthesis of 4-(Phenylazo)anilinium chloride, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and relevant chemical data.
Introduction
This compound, also known as p-aminoazobenzene hydrochloride, is the salt of the organic dye 4-aminoazobenzene. This compound and its derivatives are significant in various fields, including the manufacturing of dyes and pigments, and as starting materials for the synthesis of more complex molecules in medicinal chemistry. The core structure features a phenylazo group (-N=N-) linking two aniline moieties. This guide details the primary synthetic pathways for obtaining this compound.
The principal method for its synthesis involves the diazotization of aniline followed by an azo coupling reaction with another aniline molecule. An alternative route proceeds through the formation and subsequent rearrangement of diazoaminobenzene. Both methods ultimately yield 4-aminoazobenzene, which is then protonated with hydrochloric acid to form the stable anilinium chloride salt.
Synthetic Routes and Mechanisms
The synthesis of 4-(phenylazo)aniline proceeds via an electrophilic aromatic substitution reaction. The overall process can be described in two main stages:
-
Diazotization: Aniline reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures (0-5 °C) to form a benzenediazonium chloride salt. This diazonium salt is a key reactive intermediate.[1][2][3][4]
-
Azo Coupling: The benzenediazonium salt then acts as an electrophile and attacks the electron-rich para-position of a second aniline molecule to form the azo compound, 4-aminoazobenzene.[3][4] The final product, this compound, is the hydrochloride salt of this dye.
An alternative pathway involves the formation of diazoaminobenzene, which then undergoes an acid-catalyzed rearrangement to yield the more stable p-aminoazobenzene.[5][6][7]
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocols
Primary Synthesis: Diazotization and Azo Coupling
This protocol outlines the direct synthesis from aniline.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Ice
Procedure:
-
Preparation of Aniline Hydrochloride: In a conical flask, add 4.5 mL of aniline to 10 mL of concentrated HCl. Dilute this mixture with 20 mL of distilled water. Cool the flask in an ice bath to maintain a temperature between 0-5 °C.[8]
-
Diazotization: Prepare a saturated solution of sodium nitrite in water. While maintaining the temperature of the aniline hydrochloride solution at 0-5 °C, slowly add the sodium nitrite solution dropwise with constant stirring. The slow addition and low temperature are crucial to prevent the decomposition of the diazonium salt.[3][8]
-
Preparation of Coupling Solution: In a separate beaker, dissolve an equimolar amount of aniline in a dilute solution of hydrochloric acid. Cool this solution in an ice bath.
-
Azo Coupling: Slowly add the freshly prepared cold benzenediazonium chloride solution to the cold aniline solution with vigorous stirring. A yellow-orange precipitate of 4-aminoazobenzene will form.[5]
-
Isolation and Purification of 4-Aminoazobenzene: Allow the reaction mixture to stand for 30 minutes to ensure complete precipitation. Filter the crude product using a Büchner funnel and wash it with cold water. The crude product can be recrystallized from ethanol to obtain pure 4-aminoazobenzene.[5]
-
Formation of this compound: To form the hydrochloride salt, the purified 4-aminoazobenzene can be dissolved in a suitable solvent and treated with hydrochloric acid. Alternatively, as described in a patent for purification, industrial-grade p-aminoazobenzene can be treated with hydrochloric acid and water, stirred, and the resulting precipitate of p-aminoazobenzene hydrochloride is collected by suction filtration.[9]
Alternative Synthesis: Rearrangement of Diazoaminobenzene
This method proceeds through an intermediate, diazoaminobenzene.
Materials:
-
Diazoaminobenzene
-
Aniline
-
Aniline Hydrochloride
-
Glacial Acetic Acid
Procedure:
-
A mixture of diazoaminobenzene (e.g., 2.5 g), aniline (e.g., 7 g), and aniline hydrochloride (e.g., 1.25 g) is prepared in a flask.[5]
-
The mixture is heated to 40-45 °C for approximately 35 minutes with stirring.[5]
-
A solution of equal volumes of glacial acetic acid and water is then added.[5]
-
The mixture is allowed to stand, and upon cooling, 4-aminoazobenzene precipitates as yellow-orange crystals.[5]
-
The product is isolated by filtration, washed with cold water, and can be recrystallized from ethanol.[5]
-
The purified 4-aminoazobenzene is then converted to its hydrochloride salt as described in the previous section.
Data Presentation
The following table summarizes key quantitative data for 4-(phenylazo)aniline and its hydrochloride salt.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₁₂H₁₂ClN₃ | [10] |
| Molecular Weight | 233.69 g/mol | [10] |
| CAS Number | 3457-98-5 | [10][11] |
| 4-Aminoazobenzene (Free Base) | ||
| Molecular Formula | C₁₂H₁₁N₃ | |
| Molecular Weight | 197.24 g/mol | |
| Melting Point | 126 °C | [12] |
| Boiling Point | > 360 °C | [12] |
| Appearance | Yellow to light brown crystalline powder | [12] |
| Solubility | Soluble in ethanol, benzene, chloroform; slightly soluble in water | [12] |
Conclusion
The synthesis of this compound is a well-established process in organic chemistry, primarily achieved through the diazotization of aniline and subsequent azo coupling. The reaction conditions, particularly temperature control, are critical for achieving good yields and purity. The alternative route via the rearrangement of diazoaminobenzene offers another viable pathway. The final product is the stable hydrochloride salt of the potent chromophore, 4-aminoazobenzene. The protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis of this important chemical intermediate.
References
- 1. scribd.com [scribd.com]
- 2. Diazotization of Aniline Derivatives: Diazo Coupling [chemedx.org]
- 3. researchgate.net [researchgate.net]
- 4. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. reddit.com [reddit.com]
- 9. CN112595796A - Preparation method of p-aminoazobenzene standard substance and method for detecting content of p-aminoazobenzene by using same - Google Patents [patents.google.com]
- 10. This compound | C12H12ClN3 | CID 135437301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [cn.dycnchem.com]
- 12. chembk.com [chembk.com]
An In-depth Technical Guide to the Molecular Structure of 4-(Phenylazo)anilinium chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 4-(Phenylazo)anilinium chloride. This compound, a salt of the well-known azo dye Aniline Yellow (or 4-aminoazobenzene), is of interest for its chromophoric properties and as a potential scaffold in medicinal chemistry and materials science. This document consolidates available crystallographic, and physical data, outlines a detailed experimental protocol for its synthesis, and discusses its relevance in the broader context of azo compounds in drug development.
Molecular Structure and Properties
This compound is an organic salt with the chemical formula C₁₂H₁₂ClN₃.[1] The cation is formed by the protonation of the amino group of 4-aminoazobenzene. The positive charge on the anilinium group influences the electronic properties of the entire molecule, including the azo linkage (-N=N-), which is responsible for its color.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | (4-aminophenyl)-phenyliminoazanium chloride | [1] |
| Molecular Formula | C₁₂H₁₂ClN₃ | [1] |
| Molecular Weight | 233.69 g/mol | [1] |
| CAS Number | 3457-98-5 | [1] |
| Parent Compound | 4-Aminoazobenzene (CAS: 60-09-3) | [1] |
Crystallographic Data
The crystal structure of this compound (also referred to as p-phenylazoaniline hydrochloride) has been determined by X-ray crystallography. The structure reveals zigzag hydrogen-bonded sheets.[1] Key crystallographic parameters are summarized in Table 2.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | P 1 21/c 1 | [1] |
| a | 7.3718 Å | [1] |
| b | 18.5164 Å | [1] |
| c | 8.91230 Å | [1] |
| α | 90.00° | [1] |
| β | 111.9130° | [1] |
| γ | 90.00° | [1] |
Synthesis and Characterization
The synthesis of this compound is a classic example of a diazotization-coupling reaction, a fundamental process in the synthesis of azo dyes.
Synthetic Pathway
The synthesis involves two main steps: the diazotization of aniline to form a benzenediazonium chloride salt, followed by an electrophilic aromatic substitution (azo coupling) with aniline. The final product is the hydrochloride salt.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 4-Aminoazobenzene
The following is a representative protocol for the synthesis of the parent compound, 4-aminoazobenzene, which can then be treated with hydrochloric acid to yield the anilinium chloride salt.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Sodium Hydroxide
-
Ice
-
Ethanol
Procedure:
-
Diazotization of Aniline:
-
In a beaker, dissolve aniline (1 molar equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent) while maintaining the temperature below 5 °C. Stir for 15-20 minutes.
-
-
Azo Coupling:
-
In a separate beaker, dissolve aniline (1 molar equivalent) in an acidic solution.
-
Slowly add the freshly prepared benzenediazonium chloride solution to the aniline solution with constant stirring, maintaining the temperature at 0-5 °C.
-
Continue stirring for 30 minutes. A yellow precipitate of 4-aminoazobenzene will form.
-
-
Isolation and Purification:
-
Filter the crude product and wash with cold water.
-
Recrystallize the product from an appropriate solvent, such as ethanol, to obtain pure 4-aminoazobenzene.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified 4-aminoazobenzene in a suitable solvent and treat with a stoichiometric amount of hydrochloric acid.
-
The this compound will precipitate and can be collected by filtration.
-
Spectroscopic Characterization
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the range of 7-8 ppm. The -NH₃⁺ protons would appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. The carbon attached to the -NH₃⁺ group would be shifted downfield. |
| FT-IR (cm⁻¹) | N-H stretching of the anilinium group (~3000-3200 cm⁻¹), C-N stretching (~1300-1350 cm⁻¹), N=N stretching (~1400-1450 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |
| UV-Vis | An intense π-π* transition in the UV region and a weaker n-π* transition in the visible region, characteristic of the azo chromophore. |
Relevance to Drug Development
While this compound itself is not a known therapeutic agent, the azo scaffold is of significant interest in drug development. Azo compounds are utilized as prodrugs for colon-specific drug delivery and are found in several approved drugs.[2][3][4]
Azo Compounds as Prodrugs
The azo bond can be selectively cleaved by azoreductase enzymes present in the colon.[2] This property is exploited to design prodrugs that release the active therapeutic agent specifically in the colon, which is beneficial for treating local conditions like inflammatory bowel disease or colon cancer.[2]
Caption: Azo prodrug activation in the colon.
Biological Activity of 4-Aminoazobenzene
The parent compound, 4-aminoazobenzene, is a known carcinogen.[5][6] It is classified as a substance that may cause cancer.[5] This toxicity is a significant consideration for any potential therapeutic application of its derivatives. The carcinogenicity is linked to its metabolic activation and the formation of DNA adducts.[6]
Conclusion
This compound is a well-characterized organic salt with a defined molecular and crystal structure. Its synthesis is straightforward, employing the principles of diazotization and azo coupling. While the compound itself does not have direct applications in drug therapy, its core azo structure is a key motif in the design of colon-targeted drug delivery systems. However, the known carcinogenicity of its parent compound, 4-aminoazobenzene, necessitates careful consideration and structural modification to mitigate toxicity in any potential pharmaceutical development. Further research could explore derivatives of this compound with modified electronic and steric properties to enhance therapeutic potential while minimizing adverse effects.
References
- 1. This compound | C12H12ClN3 | CID 135437301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azo compounds in colon-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-aminoazobenzene and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Data of p-(Phenylazo)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral characteristics of p-(phenylazo)aniline hydrochloride, a significant diazo compound. The document focuses on its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectral data, offering valuable insights for its identification, characterization, and application in various scientific domains.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of p-(phenylazo)aniline hydrochloride is characterized by distinct absorption bands that are sensitive to the protonation state of the molecule. In solution, an equilibrium exists between the ammonium and azonium tautomeric forms, each giving rise to a specific absorption maximum.
Table 1: UV-Vis Spectral Data of p-(Phenylazo)aniline Hydrochloride
| Tautomeric Form | Absorption Maximum (λmax) | Solvent |
| Ammonium | 325 nm | Ethanol |
| Azonium | 500 nm | Ethanol |
Data sourced from literature reports.[1]
The peak at 325 nm is attributed to the π→π* transition in the aromatic system of the ammonium form, where the proton is localized on the terminal amino group. The bathochromically shifted peak at 500 nm corresponds to the azonium form, in which a proton is located on one of the nitrogen atoms of the azo group, leading to a more extended conjugated system.[1] The free base, p-(phenylazo)aniline, in contrast, exhibits a primary absorption peak around 381 nm.
A solution of p-(phenylazo)aniline hydrochloride is prepared by dissolving the compound in a suitable solvent, such as ethanol, to a concentration appropriate for UV-Vis analysis (typically in the micromolar range). The absorption spectrum is then recorded using a double-beam UV-Vis spectrophotometer, scanning a wavelength range from approximately 200 to 800 nm. A reference cuvette containing the pure solvent is used to zero the instrument. The UV-visible absorption spectrum can be recorded on an instrument such as a Specord M-40 spectrophotometer.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum of p-(phenylazo)aniline hydrochloride, the aromatic protons are expected to appear in the range of 7.0-8.5 ppm. The protonation of the amino group and the partial protonation of the azo bridge would lead to a downfield shift of the signals of the adjacent protons compared to the free base due to the electron-withdrawing effect of the positive charge. The protons of the aniline ring will likely show a more significant downfield shift. The NH3+ protons would be expected to appear as a broad singlet at a downfield chemical shift.
Table 2: Predicted ¹H NMR Chemical Shifts for p-(Phenylazo)aniline Hydrochloride
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (aniline ring) | 7.5 - 8.2 | Multiplet |
| Aromatic-H (phenyl ring) | 7.2 - 7.8 | Multiplet |
| -NH3+ | Downfield, broad | Singlet |
Note: These are predicted values based on the known effects of protonation on aromatic systems.
The ¹³C NMR spectrum of p-(phenylazo)aniline hydrochloride is expected to show signals for all twelve carbon atoms of the aromatic rings. The carbons of the aniline ring, particularly the carbon atom attached to the amino group (C-NH3+) and the carbons ortho and para to it, are predicted to be shifted downfield upon protonation. The carbons of the phenyl ring will be less affected.
Table 3: Predicted ¹³C NMR Chemical Shifts for p-(Phenylazo)aniline Hydrochloride
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-N (azo) | 145 - 155 |
| Aromatic C-NH3+ | 130 - 140 |
| Aromatic C-H | 115 - 135 |
Note: These are predicted values based on general knowledge of ¹³C NMR spectroscopy of aromatic amines and azo compounds.
A sample for NMR analysis is prepared by dissolving 5-10 mg of p-(phenylazo)aniline hydrochloride in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄, in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Spectroscopy: A standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C{¹H} NMR Spectroscopy: A standard proton-decoupled experiment is employed. Typical parameters include a spectral width of 0 to 200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
For unambiguous assignment of signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Synthesis and Characterization Workflow
The synthesis of p-(phenylazo)aniline hydrochloride typically involves the diazotization of aniline followed by a coupling reaction. The resulting product is then characterized using various spectroscopic techniques to confirm its identity and purity.
Caption: Workflow for the synthesis and characterization of p-(phenylazo)aniline hydrochloride.
The synthesis of p-(phenylazo)aniline hydrochloride can be achieved through the diazotization of aniline followed by an azo coupling reaction with another molecule of aniline, which then undergoes an acid-catalyzed rearrangement.
-
Diazotization: Aniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the benzenediazonium chloride salt.
-
Coupling and Rearrangement: The benzenediazonium chloride solution is then reacted with an excess of aniline. This initially forms diazoaminobenzene, which, in the acidic medium, rearranges to the more stable p-(phenylazo)aniline.
-
Isolation and Protonation: The resulting p-(phenylazo)aniline (free base) can be isolated. To obtain the hydrochloride salt, the free base is treated with hydrochloric acid. The p-(phenylazo)aniline hydrochloride precipitates from the solution and can be collected by filtration, washed, and dried.
This guide provides foundational spectral data and experimental protocols for p-(phenylazo)aniline hydrochloride, which are essential for researchers and professionals working with this compound. The provided information facilitates its accurate identification and characterization, supporting its use in research and development.
References
An In-Depth Technical Guide to the Mechanism of Action of 4-Aminoazobenzene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminoazobenzene hydrochloride is a well-characterized monoazo compound recognized for its carcinogenic properties, primarily targeting the liver in experimental animal models. Its mechanism of action is a classic example of metabolic activation to a genotoxic agent. This technical guide provides a comprehensive overview of the core mechanisms, from metabolic activation by cytochrome P450 enzymes to the formation of DNA adducts and the subsequent cellular responses. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved to serve as a resource for researchers in toxicology, oncology, and drug development.
Introduction
4-Aminoazobenzene (AAB) is an aromatic amine that has been used in the manufacturing of dyes and pigments. The hydrochloride salt is a common form used in research settings. The carcinogenic potential of 4-aminoazobenzene has been the subject of extensive investigation, revealing a mechanism reliant on its biotransformation into reactive intermediates that covalently bind to cellular macromolecules, most notably DNA. Understanding this mechanism is crucial for risk assessment and for elucidating the broader principles of chemical carcinogenesis.
Metabolic Activation of 4-Aminoazobenzene
The carcinogenicity of 4-aminoazobenzene is not inherent to the parent molecule but is a consequence of its metabolic activation, primarily in the liver. This process involves a series of enzymatic reactions that convert the relatively inert compound into a highly reactive electrophile.
Role of Cytochrome P450 Enzymes
The initial and rate-limiting step in the activation of 4-aminoazobenzene is its N-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. While multiple CYP isoforms may contribute, studies on related aromatic amines strongly suggest the involvement of CYP1A2 and to some extent CYP1A1 and CYP2E1 . These enzymes introduce a hydroxyl group onto the amino moiety, forming N-hydroxy-4-aminoazobenzene. This metabolic step is critical, as the N-hydroxy metabolite is a proximate carcinogen.
Formation of the Ultimate Carcinogen
N-hydroxy-4-aminoazobenzene can undergo further activation to form the ultimate carcinogen, a highly reactive electrophilic species. This can occur through several pathways, including:
-
Esterification: The N-hydroxy group can be esterified by sulfotransferases (SULTs) or N-acetyltransferases (NATs), forming unstable esters (e.g., N-sulfonyloxy- or N-acetoxy-4-aminoazobenzene).
-
Protonation: In acidic conditions, the N-hydroxy group can be protonated, followed by the loss of a water molecule.
These activated intermediates, particularly the nitrenium ion (or a related reactive species), are highly electrophilic and readily react with nucleophilic sites on cellular macromolecules.
Figure 1: Metabolic activation pathway of 4-aminoazobenzene.
Genotoxicity: The Formation of DNA Adducts
The primary mechanism of 4-aminoazobenzene-induced carcinogenicity is its ability to cause DNA damage through the formation of covalent adducts.
Major DNA Adducts
The ultimate carcinogen derived from 4-aminoazobenzene reacts predominantly with the guanine bases in DNA. The major and most persistent adduct identified is N-(deoxyguanosin-8-yl)-4-aminoazobenzene (dG-C8-AAB) .[1] This adduct is formed by the covalent attachment of the 4-aminoazobenzene moiety to the C8 position of guanine. The formation of this bulky adduct distorts the DNA helix, interfering with normal DNA replication and transcription.
Quantitative Analysis of DNA Adducts
The levels of dG-C8-AAB adducts can be quantified in tissues, providing a biomarker of exposure and genotoxic effect. Studies in mice have shown a dose-dependent formation of this adduct in the liver. For instance, after a single intraperitoneal dose of [3H]-labeled 4-aminoazobenzene to mice, the levels of dG-C8-AAB in liver DNA have been measured.
| Species | Tissue | Dose (µmol/g body weight) | Adduct Level (pmol/mg DNA) 24h post-dose | Reference |
| Mouse (B6C3F1) | Liver | 0.3 | 20 | [1] |
| Rat (Fischer) | Liver | 0.3 | 0.5 | [1] |
Cellular Responses to 4-Aminoazobenzene-Induced DNA Damage
The formation of bulky DNA adducts triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. If the damage is extensive or irreparable, these signaling pathways can lead to cell cycle arrest or apoptosis. While direct studies on the signaling response to 4-aminoazobenzene-induced adducts are limited, the pathways activated by similar bulky DNA adducts are well-established and likely to be relevant.
DNA Damage Recognition and Signaling
The distortion of the DNA helix caused by the dG-C8-AAB adduct is recognized by the cellular DNA damage surveillance machinery. This recognition is thought to activate the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway . ATR, a key protein kinase, is recruited to sites of DNA damage and initiates a signaling cascade.
Activation of p53 and Downstream Effectors
A critical downstream target of the ATR pathway is the tumor suppressor protein p53 . ATR can directly or indirectly (via checkpoint kinases like Chk1) phosphorylate and activate p53. Activated p53 functions as a transcription factor, inducing the expression of genes involved in:
-
Cell Cycle Arrest: p53 upregulates the expression of p21, an inhibitor of cyclin-dependent kinases (CDKs), leading to arrest at the G1/S or G2/M checkpoints. This provides time for DNA repair.
-
DNA Repair: p53 can also transcriptionally activate genes involved in DNA repair pathways.
-
Apoptosis: If the DNA damage is too severe to be repaired, p53 can induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and PUMA.
The loss of functional p53 can lead to the accumulation of mutations and genomic instability, contributing to the development of cancer.
Figure 2: Postulated DNA damage response pathway to 4-aminoazobenzene adducts.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the mechanism of action of 4-aminoazobenzene.
In Vitro Genotoxicity Assessment: The Ames Test
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical.
-
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a chemical to cause a reverse mutation that restores the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium.
-
Methodology:
-
Bacterial Strains: Use appropriate S. typhimurium strains (e.g., TA98, TA100) that are sensitive to different types of mutagens.
-
Metabolic Activation: Since 4-aminoazobenzene requires metabolic activation, the assay is performed in the presence and absence of a liver S9 fraction. The S9 fraction is a post-mitochondrial supernatant from homogenized liver tissue (typically from rats induced with Aroclor 1254) and contains a mixture of metabolic enzymes, including CYPs.
-
Exposure: The bacterial strains are exposed to various concentrations of 4-aminoazobenzene hydrochloride with and without the S9 mix.
-
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
-
Figure 3: Simplified workflow for the Ames test with metabolic activation.
Quantification of DNA Adducts by ³²P-Postlabeling Assay
The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.
-
Principle: DNA is enzymatically digested to 3'-mononucleotides. The adducted nucleotides are then radiolabeled with ³²P at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-³²P]ATP. The resulting 3',5'-bisphosphate adducted nucleotides are separated by chromatography and quantified by their radioactivity.
-
Methodology:
-
DNA Isolation: Isolate high-purity DNA from tissues or cells exposed to 4-aminoazobenzene.
-
Enzymatic Digestion: Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides, for example, by nuclease P1 digestion (which dephosphorylates normal nucleotides but not many bulky adducts) or by butanol extraction.
-
³²P-Labeling: Incubate the enriched adduct digest with [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.
-
Chromatographic Separation: Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting of the excised spots. Adduct levels are typically expressed as relative adduct labeling (RAL), which is the ratio of radioactivity in the adduct spots to the total radioactivity of all nucleotides.
-
In Vivo Carcinogenicity Bioassay
Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of a chemical.
-
Principle: Rodents (typically rats and mice) are exposed to the test substance for a major portion of their lifespan, and the incidence of tumors is compared between treated and control groups.
-
Methodology:
-
Animal Model: Use a well-characterized rodent strain, such as F344 rats or B6C3F1 mice.
-
Dose Selection: Based on shorter-term toxicity studies (e.g., 90-day studies), select at least two to three dose levels and a concurrent control group. The highest dose should induce some minimal toxicity but not significantly compromise survival.
-
Administration: Administer 4-aminoazobenzene hydrochloride, typically in the diet or by gavage, for a period of up to two years for rats or 18-24 months for mice.
-
Observation: Monitor the animals daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.
-
Necropsy and Histopathology: At the end of the study, or when animals are found moribund, a complete necropsy is performed. All organs and tissues are examined for gross lesions, and a comprehensive set of tissues is collected and processed for histopathological evaluation by a qualified pathologist.
-
Data Analysis: The incidence and multiplicity of tumors in the different dose groups are statistically compared to the control group.
-
Conclusion
The mechanism of action of 4-aminoazobenzene hydrochloride is a well-established paradigm for chemical carcinogenesis involving metabolic activation to a DNA-reactive species. The key events include N-hydroxylation by cytochrome P450 enzymes, formation of a reactive nitrenium ion, and the subsequent formation of the dG-C8-AAB DNA adduct. This genotoxic insult triggers cellular DNA damage response pathways, which can lead to cell cycle arrest, DNA repair, or apoptosis. Dysregulation of these responses can result in the accumulation of mutations and the initiation of hepatocarcinogenesis. The experimental protocols outlined in this guide provide a framework for the continued investigation of 4-aminoazobenzene and other aromatic amines, contributing to a deeper understanding of chemical carcinogenesis and aiding in the development of safer chemicals and improved cancer risk assessment strategies.
References
Health and Safety Information for 4-(Phenylazo)anilinium chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS and follow all institutional and regulatory safety protocols when handling any chemical.
Executive Summary
4-(Phenylazo)anilinium chloride, a member of the azo dye family, presents a significant health and safety profile that necessitates careful handling and a thorough understanding of its toxicological properties. This guide provides a comprehensive overview of the available health and safety information, with a focus on the parent compound, 4-aminoazobenzene, for which more extensive toxicological data exists. The primary hazards associated with this class of compounds include potential carcinogenicity, genotoxicity, and skin sensitization. This document summarizes key toxicological data, outlines relevant experimental safety testing protocols, and provides visual representations of critical biological pathways to aid in risk assessment and the implementation of appropriate safety measures in a research and development setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | p-Phenylazoaniline hydrochloride | [1] |
| CAS Number | 3457-98-5 | [1][2] |
| Molecular Formula | C₁₂H₁₂ClN₃ | [1] |
| Molecular Weight | 233.69 g/mol | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Toxicological Information
Due to the limited specific toxicological data for this compound, this section primarily focuses on the well-studied parent compound, 4-aminoazobenzene (CAS: 60-09-3). The toxicological profile of the parent amine is considered highly relevant for assessing the risks of its salt form.
Acute Toxicity
| Compound | Route | Species | Value | Reference |
| Aniline | Oral LD50 | Rat | 250 mg/kg | [3] |
| Aniline | Dermal LD50 | Rabbit | 820 µL/kg | |
| Aniline Hydrochloride | Oral LD50 | Rat | 840 mg/kg | [3][4] |
Symptoms of acute exposure to aromatic amines can include methemoglobinemia, leading to cyanosis (bluish discoloration of the skin, lips, and nail beds), headache, dizziness, and nausea.[5]
Carcinogenicity
4-Aminoazobenzene is classified by the International Agency for Research on Cancer (IARC) as Group 2B: Possibly carcinogenic to humans . This classification is based on sufficient evidence of carcinogenicity in experimental animals.[6] Studies have shown that oral administration of 4-aminoazobenzene can induce liver tumors in rats, and skin application can lead to epidermal tumors.[6]
Genotoxicity and Mutagenicity
4-Aminoazobenzene and its metabolites have demonstrated genotoxic and mutagenic properties. The primary mechanism of genotoxicity involves metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations.[7] These compounds have been shown to be mutagenic in the Ames test, particularly with metabolic activation.
Skin Sensitization
Aromatic amines, including 4-aminoazobenzene, are known to be skin sensitizers.[6] Repeated or prolonged skin contact may cause an allergic skin reaction.
GHS Hazard Classification
The Globally Harmonized System (GHS) classification for the closely related aniline hydrochloride is as follows, and it is prudent to handle this compound with similar precautions.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |
| Carcinogenicity | 2 | H351: Suspected of causing cancer |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
(Based on data for Aniline Hydrochloride)[5][8][9]
Signaling Pathways and Mechanisms of Toxicity
Metabolic Activation
The toxicity of 4-aminoazobenzene is largely dependent on its metabolic activation, primarily by cytochrome P450 enzymes in the liver.[10][11] A key initial step is N-hydroxylation to form N-hydroxy-4-aminoazobenzene.[10][12][13][14][15] This intermediate can be further activated, for example, by O-acetylation or O-sulfation, to form a reactive nitrenium ion.[11][16]
Metabolic activation of 4-aminoazobenzene.
Genotoxicity Pathway
The ultimate carcinogenic metabolite, the nitrenium ion, is a highly reactive electrophile that can covalently bind to nucleophilic sites on DNA, forming DNA adducts.[17][18][19][20] These adducts, if not repaired, can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.
Genotoxicity pathway of 4-aminoazobenzene.
Experimental Protocols for Safety Assessment
The following sections outline the principles of standard experimental protocols for assessing the key toxicological endpoints associated with this compound. These are based on OECD guidelines.
Experimental Workflow for Genotoxicity Assessment
A typical workflow for assessing the genotoxic potential of a chemical like this compound involves a battery of in vitro and in vivo tests.
Workflow for genotoxicity assessment.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
-
Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid and thus grow on a minimal medium.[12]
-
Methodology:
-
Strains: A set of bacterial strains, each sensitive to different types of mutagens (e.g., base-pair substitution or frameshift mutagens), is selected.
-
Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to detect metabolites that are mutagenic.[12]
-
Exposure: The bacterial strains are exposed to a range of concentrations of the test substance, both with and without S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required by the parent strain.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on negative control plates.
-
-
Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
-
Principle: This test detects damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of treated animals. This damage can result in the formation of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in newly formed red blood cells.[14][15][21][22]
-
Methodology:
-
Animal Model: Typically, rodents (mice or rats) are used.
-
Dose Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at several dose levels. A single or multiple dosing regimen can be used.
-
Sample Collection: At appropriate time points after the last dose (e.g., 24 and 48 hours), bone marrow or peripheral blood samples are collected.
-
Slide Preparation: The collected cells are processed and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.
-
Analysis: A statistically significant number of polychromatic erythrocytes per animal are scored for the presence of micronuclei.
-
-
Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the concurrent negative control group indicates that the substance is genotoxic in vivo.
Handling and Safety Precautions
Given the potential hazards, the following handling and safety precautions are recommended:
-
Engineering Controls: Work with this compound in a well-ventilated area, preferably in a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Avoid skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Conclusion
This compound and its parent compound, 4-aminoazobenzene, are chemicals with significant toxicological properties, including potential carcinogenicity and genotoxicity. A thorough understanding of their hazard profile, coupled with strict adherence to safety protocols, is essential for minimizing risk in a research and development environment. This guide provides a foundational understanding of these risks and the experimental approaches to their characterization, empowering researchers to work safely and responsibly.
References
- 1. This compound | C12H12ClN3 | CID 135437301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [cn.dycnchem.com]
- 3. flinnsci.com [flinnsci.com]
- 4. Anilinium chloride | CAS#:142-04-1 | Chemsrc [chemsrc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The carcinogenicity of methoxyl derivatives of 4-aminoazobenzene: correlation between DNA adducts and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. scribd.com [scribd.com]
- 10. Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Model and mechanism: N-hydroxylation of primary aromatic amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-hydroxylation of carcinogenic and mutagenic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2: radicaloid or anionic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Heterocyclic aromatic amine metabolism, DNA adduct formation, mutagenesis, and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolic Activation of Polycyclic Aromatic Hydrocarbons and Aryl and Heterocyclic Amines by Human Cytochromes P450 2A13 and 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4-(Phenylazo)anilinium chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-(Phenylazo)anilinium chloride (also known as 4-aminoazobenzene hydrochloride) in water and various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide includes available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination and a representative synthesis, and visualizations of key chemical and biological pathways.
Core Topic: Solubility Profile
This compound is the hydrochloride salt of the azo dye 4-aminoazobenzene. Its solubility is a critical parameter for its application in various chemical and biological studies. The presence of the anilinium chloride group generally imparts greater aqueous solubility compared to its free base, 4-aminoazobenzene.
Quantitative Solubility Data
Table 1: Solubility of this compound and its Free Base (4-Aminoazobenzene)
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | Water | Slightly soluble[1] | Not Specified |
| Ethanol | Soluble[1] | Not Specified | |
| Hydrochloric Acid | Soluble[1] | Not Specified | |
| 4-Aminoazobenzene | Water | 32 mg/L (0.162 mM) | 25 |
| Water | 0.15 mmol/L | 25 | |
| Ethanol | Freely Soluble | Not Specified | |
| Methanol | Slightly Soluble | Not Specified | |
| Chloroform | Slightly Soluble | Not Specified | |
| Benzene | Freely Soluble | Not Specified | |
| Ether | Freely Soluble | Not Specified |
It is important to note that one source describes this compound as having "excellent solubility in water and ethanol," which suggests that its solubility, while not precisely quantified in the available literature, is significant in these polar solvents.
Experimental Protocols
Determination of Thermodynamic Solubility
The following is a general protocol for determining the thermodynamic solubility of a compound like this compound, adapted from established methodologies.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Preparation: Carefully pipette a known volume of the supernatant into a volumetric flask and dilute with an appropriate mobile phase (for HPLC) or solvent (for UV-Vis).
-
Quantification:
-
HPLC: Inject the diluted sample into the HPLC system. The concentration is determined by comparing the peak area to a standard curve of known concentrations of this compound.
-
UV-Vis Spectrophotometry: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound. The concentration is calculated using a pre-established calibration curve (Beer-Lambert law).
-
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy.
Synthesis of this compound
This compound is synthesized via a two-step process involving diazotization of aniline followed by an azo coupling reaction with aniline.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Sodium acetate (or other suitable base)
-
Distilled water
Procedure:
-
Diazotization of Aniline:
-
Dissolve aniline in a mixture of concentrated hydrochloric acid and water in a beaker.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir continuously. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue-black).
-
-
Azo Coupling:
-
In a separate beaker, dissolve an equimolar amount of aniline in an aqueous acidic solution.
-
Cool this solution in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the aniline solution with constant stirring.
-
A colored precipitate of 4-aminoazobenzene will form. To facilitate the formation of the hydrochloride salt, maintain acidic conditions.
-
-
Isolation and Purification:
-
Isolate the precipitate by vacuum filtration.
-
Wash the product with cold water to remove any unreacted starting materials and salts.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Biological Relevance: Metabolic Activation of 4-Aminoazobenzene
4-Aminoazobenzene, the free base of this compound, is recognized as a carcinogen. Its carcinogenicity is dependent on metabolic activation, primarily in the liver. Understanding this pathway is crucial for researchers working with this compound. The activation involves enzymatic modifications that lead to the formation of reactive intermediates capable of binding to DNA, forming adducts that can lead to mutations and cancer.
The key steps in the metabolic activation include:
-
N-hydroxylation: The amino group is hydroxylated by cytochrome P450 enzymes to form N-hydroxy-4-aminoazobenzene.
-
Esterification: The N-hydroxy metabolite can be further activated by esterification (e.g., sulfation or acetylation) to form a highly reactive nitrenium ion.
-
DNA Adduct Formation: The electrophilic nitrenium ion can then covalently bind to nucleophilic sites on DNA bases, particularly guanine, to form DNA adducts.
References
A Technical Guide to the Historical Applications of Aniline Yellow Hydrochloride in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aniline Yellow, chemically known as p-aminoazobenzene, was the first synthetic azo dye, discovered in 1861 by C. Mène.[1][2] While its significance as a textile dye was limited due to its sensitivity to acids, it found niche but important applications in scientific research, particularly in the fields of microscopy and chemical synthesis.[1][3] This technical guide provides an in-depth overview of the historical applications of Aniline Yellow, with a focus on its hydrochloride salt, which offered improved aqueous solubility for biological research. The guide details historical experimental protocols, summarizes available quantitative data, and provides visualizations of the chemical processes involved.
Introduction: The Dawn of Synthetic Dyes in Research
The mid-19th century witnessed a revolution in chemistry with the advent of synthetic dyes derived from coal tar.[4] Aniline Yellow, produced from aniline, emerged as the first of the vast class of azo dyes.[1] Its vibrant color and chemical properties quickly attracted the attention of researchers. In the laboratory, Aniline Yellow was typically used as its hydrochloride salt (p-aminoazobenzene hydrochloride) to enhance its solubility in aqueous solutions, a crucial factor for its application in biological staining.[5] Its primary research applications historically fall into two main categories: as a biological stain for microscopy and as a chemical intermediate in the synthesis of other compounds.[1]
Historical Applications in Research
Microscopy and Biological Staining
Soon after its discovery, Aniline Yellow was adopted by microscopists as a biological stain.[3] Its ability to impart a yellow color to tissues and cells made it a useful tool for enhancing contrast in microscopic preparations. One of the notable historical applications was in the field of bacteriology, particularly for the staining of tubercle bacilli.
A historical method for staining tubercle bacilli in tissue sections involved a double-staining technique where Aniline Yellow was used as a counterstain. The following protocol is adapted from a historical German medical journal.[6]
Objective: To visualize tubercle bacilli within tissue sections.
Principle: The primary stain (Gentian violet) is taken up by the tubercle bacilli. A subsequent decolorization step with alcohol removes the primary stain from the surrounding tissue but not from the bacilli. The Aniline Yellow counterstain then colors the tissue elements, providing a contrasting background against which the violet-stained bacilli can be observed.
Reagents:
-
Primary Staining Solution: 2% aqueous Gentian violet solution prepared with fresh aniline water.
-
Counterstaining Solution: 2% aqueous solution of Aniline Yellow ("Anilingelb").
-
Decolorizing and Washing Agent: Absolute alcohol.
-
Clearing Agent: Clove oil.
-
Mounting Medium: Canada balsam.
Procedure:
-
Take a fine section of the tissue to be examined and transfer it from alcohol to distilled water for approximately 1 minute.
-
Immerse the section in the 2% Gentian violet solution for 30 minutes.
-
Transfer the stained section to absolute alcohol for 18 hours. It is recommended to change the alcohol once or twice during this period.
-
Rinse the section in distilled water for 1 minute.
-
Immerse the section in the 2% aqueous Aniline Yellow solution for 3 minutes.
-
Wash the section in absolute alcohol. The duration of this wash can be varied:
-
A shorter wash of 5 minutes allows for easier identification of the bacilli and their arrangement in groups.
-
A longer wash of 30 minutes provides a clearer view of the structure of the surrounding tissue.
-
-
Clear the section in clove oil.
-
Mount the section in Canada balsam.
Expected Results:
-
Tubercle bacilli: Stained violet.
-
Tissue background: Stained yellow.
Chemical Intermediate in Synthesis
Aniline Yellow served as a crucial intermediate in the synthesis of other dyes and organic compounds.[1] Its chemical structure, featuring a reactive amino group and the azo linkage, allowed for further chemical modifications to produce a variety of other colored compounds. The synthesis of Aniline Yellow itself is a classic example of a diazo coupling reaction, a fundamental process in organic chemistry.[7]
The following protocol is a typical historical laboratory synthesis for p-aminoazobenzene, which would then be converted to its hydrochloride salt for certain applications. This process involves the diazotization of aniline followed by coupling with another aniline molecule. Aniline hydrochloride is a key reagent in this process.
Objective: To synthesize p-aminoazobenzene (Aniline Yellow).
Principle: Aniline is first diazotized with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt. This unstable intermediate then undergoes an electrophilic aromatic substitution reaction with another molecule of aniline to form diazoaminobenzene. In the presence of an acid catalyst (aniline hydrochloride), diazoaminobenzene rearranges to the more stable p-aminoazobenzene.
Reagents:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Ice
Procedure:
-
Preparation of Benzene Diazonium Chloride:
-
In a beaker, dissolve 4.5 ml of aniline in a mixture of 10 ml of concentrated hydrochloric acid and 20 ml of water.
-
Cool the resulting solution to 5°C in an ice bath.
-
Separately, prepare a solution of 4 g of sodium nitrite in 20 ml of water.
-
Slowly add the sodium nitrite solution to the cooled aniline hydrochloride solution with constant stirring, maintaining the temperature at 5°C. This results in the formation of benzene diazonium chloride.
-
-
Coupling Reaction:
-
Prepare a solution of 4 ml of aniline in 4 ml of hydrochloric acid.
-
Slowly and with constant stirring, add the aniline solution to the benzene diazonium chloride solution.
-
A yellow precipitate of p-aminoazobenzene (Aniline Yellow) will form.
-
-
Isolation and Purification:
-
Filter the yellow precipitate using a Buchner funnel.
-
Wash the precipitate with cold water.
-
The crude Aniline Yellow can be recrystallized from a suitable solvent like ethanol to obtain a purer product.
-
Quantitative Data from Historical Research
Historical research literature often lacks the detailed quantitative data presentation common in modern scientific publications. However, through analysis of later toxicological studies that build upon historical knowledge, some quantitative information can be extracted.
Toxicological Data
| Compound | Species | Route of Administration | Dosing Regimen | Observed Effect | Reference |
| p-Aminoazobenzene | Male Mice | Intraperitoneal Injection | Single dose of 0.027 to 0.15 µmole/g body weight | Induction of hepatomas | [8] |
| p-Aminoazobenzene | Female Mice | Intraperitoneal Injection | Single dose of 0.027 to 0.15 µmole/g body weight | Resistant to tumor induction | [8] |
| p-Aminoazobenzene | Rats | Oral Administration | Not specified | Production of liver tumors | [9] |
| p-Aminoazobenzene | Not specified | Skin Application | Not specified | Production of epidermal tumors | [9] |
Table 1: Summary of Carcinogenicity Data for p-Aminoazobenzene
Visualizing Historical Chemical and Experimental Processes
Graphviz diagrams are provided to illustrate the logical flow of the historical experimental protocols and the underlying chemical transformations.
Caption: Workflow for the synthesis of p-Aminoazobenzene (Aniline Yellow).
References
- 1. Aniline Yellow - Wikipedia [en.wikipedia.org]
- 2. upload.wikimedia.org [upload.wikimedia.org]
- 3. jameskennedymonash.wordpress.com [jameskennedymonash.wordpress.com]
- 4. hekint.org [hekint.org]
- 5. p-Aminoazobenzene - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. dokumen.pub [dokumen.pub]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. Theories of Acid Base Indicators and Classification of Acid Base Titrations | Pharmaguideline [pharmaguideline.com]
- 9. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-(Phenylazo)anilinium chloride as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Phenylazo)anilinium chloride, the hydrochloride salt of 4-Aminoazobenzene (also known as Aniline Yellow or C.I. Solvent Yellow 1), is a versatile azo dye that functions as an acid-base indicator. Its distinct color change in the acidic pH range makes it a suitable indicator for specific types of volumetric titrations, particularly in non-aqueous systems or for the titration of weak bases with strong acids where the equivalence point lies in the acidic region. These application notes provide detailed information on its properties, preparation, and protocols for its use in titration.
Principle of Operation
The indicator activity of this compound is based on a change in its molecular structure with varying hydrogen ion (H⁺) concentrations. The molecule exists in equilibrium between its protonated (acidic) and deprotonated (basic) forms. The protonation of the azo group leads to a shift in the electronic conjugation of the molecule, resulting in a distinct color change.
The equilibrium can be represented as:
H-In⁺ (Red) ⇌ In (Yellow) + H⁺
In strongly acidic solutions, the equilibrium shifts to the left, and the reddish color of the protonated form (H-In⁺) is observed. As the concentration of H⁺ decreases (pH increases), the equilibrium shifts to the right, leading to the formation of the deprotonated, yellow-colored form (In).
Physicochemical and Indicator Properties
A summary of the key properties of this compound and its parent compound, 4-Aminoazobenzene, is presented below.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | 4-Aminoazobenzene hydrochloride, Aniline Yellow hydrochloride | |
| Molecular Formula | C₁₂H₁₂ClN₃ | |
| Molecular Weight | 233.70 g/mol | |
| CAS Number | 3457-98-5 | |
| Parent Compound | 4-Aminoazobenzene | |
| pKa of Parent Compound | 2.82 | [1] |
| pH Transition Range | ~ pH 1.8 - 3.8 | |
| Color in Acidic Medium | Red | |
| Color in Basic Medium | Yellow | [2] |
Applications in Titrimetry
Due to its acidic pH transition range, this compound is particularly suitable for the following types of titrations:
-
Titration of a Weak Base with a Strong Acid: The equivalence point for this type of titration occurs in the acidic pH range. For example, in the titration of ammonia (NH₃) with hydrochloric acid (HCl), the equivalence point is below pH 7. The pH transition range of this compound aligns well with the steep portion of the titration curve in this region.
-
Titrations in Non-Aqueous Solvents: The indicator can be employed in titrations carried out in non-aqueous media where traditional indicators may not be effective.
It is generally not suitable for the titration of a weak acid with a strong base or a weak acid with a weak base, as the equivalence points for these titrations lie in the basic or near-neutral pH range, respectively.
Experimental Protocols
Preparation of this compound Indicator Solution (0.1% w/v)
Materials:
-
This compound or 4-Aminoazobenzene
-
Ethanol (95%)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Stirring rod
Procedure:
-
Accurately weigh 0.1 g of this compound (or 4-Aminoazobenzene).
-
Transfer the weighed solid into a 100 mL volumetric flask.
-
Add approximately 70 mL of 95% ethanol to the volumetric flask.
-
Gently swirl the flask or use a stirring rod to dissolve the solid completely.
-
Once dissolved, add distilled water to bring the volume up to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Store the indicator solution in a well-stoppered, amber glass bottle, away from direct sunlight.
Protocol for Titration of a Weak Base (e.g., Ammonia) with a Strong Acid (e.g., HCl)
Objective: To determine the concentration of an unknown ammonia solution using a standardized solution of hydrochloric acid with this compound as the indicator.
Materials:
-
Unknown concentration of ammonia (NH₃) solution
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
This compound indicator solution (0.1% w/v)
-
50 mL burette
-
250 mL Erlenmeyer flask
-
10 mL or 25 mL pipette
-
Pipette bulb
-
Burette stand and clamp
-
White tile or white paper
Procedure:
-
Rinse the burette with a small amount of the standardized HCl solution and then fill it, ensuring no air bubbles are trapped in the tip. Record the initial burette reading.
-
Pipette a known volume (e.g., 25.00 mL) of the ammonia solution into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of the this compound indicator solution to the flask. The solution should turn yellow.
-
Place the Erlenmeyer flask on a white tile under the burette to easily observe the color change.
-
Slowly add the HCl solution from the burette to the ammonia solution while constantly swirling the flask.
-
Continue the titration, adding the HCl dropwise as the endpoint is approached.
-
The endpoint is reached when the solution undergoes a sharp and permanent color change from yellow to red.
-
Record the final burette reading.
-
Repeat the titration at least two more times to ensure concordant results (volumes that agree within ±0.1 mL).
Calculation of Ammonia Concentration:
The concentration of the ammonia solution can be calculated using the following formula:
M_ammonia = (M_HCl × V_HCl) / V_ammonia
Where:
-
M_ammonia = Molarity of the ammonia solution
-
M_HCl = Molarity of the HCl solution
-
V_HCl = Volume of HCl used in the titration (final burette reading - initial burette reading)
-
V_ammonia = Volume of the ammonia solution pipetted into the flask
Visualizations
Caption: Experimental workflow for the titration of a weak base with a strong acid.
Caption: Mechanism of color change for this compound.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling all chemicals.
-
4-Aminoazobenzene is classified as a possible carcinogen and should be handled with care. Avoid inhalation of dust and skin contact.
-
Work in a well-ventilated area or a fume hood, especially when preparing the indicator solution.
-
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound is a useful, albeit specialized, acid-base indicator. Its distinct red-to-yellow color change in the acidic pH range of approximately 1.8 to 3.8 makes it a valuable tool for titrations where the equivalence point falls within this range, most notably in the analysis of weak bases with strong acids. Proper preparation of the indicator solution and careful observation of the endpoint are crucial for obtaining accurate and reliable results.
References
Preparation of 4-Aminoazobenzene Hydrochloride Indicator Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of a 4-aminoazobenzene hydrochloride indicator solution, a valuable tool for acid-base titrations and pH determinations in various laboratory settings.
Introduction
4-Aminoazobenzene, also known as Aniline Yellow or C.I. Solvent Yellow 1, is an azo dye that functions as a pH indicator. Its hydrochloride salt is soluble in ethanol and exhibits a distinct color change in response to varying pH levels, making it a suitable indicator for titrations and other applications where a visual endpoint determination is required. The color transition of analogous azo dye indicators typically occurs in the acidic pH range.
Quantitative Data Summary
The following table summarizes the key quantitative data for 4-aminoazobenzene and its hydrochloride salt, pertinent to the preparation and use of the indicator solution.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₁N₃·HCl | N/A |
| Molecular Weight | 233.70 g/mol | N/A |
| Appearance | Steel-blue needles or powder | [1] |
| Solubility (Hydrochloride) | Soluble in ethanol and hydrochloric acid; slightly soluble in water. | [1] |
| pH Range (analogue) | 2.9 - 4.0 (for Methyl Yellow) | [2][3] |
| Color Change (analogue) | Red (acidic) to Yellow (basic) (for Methyl Yellow) | [2][3] |
Experimental Protocol
This protocol details the step-by-step procedure for preparing a 0.1% (w/v) 4-aminoazobenzene hydrochloride indicator solution.
Materials and Equipment
-
4-Aminoazobenzene hydrochloride (C₁₂H₁₁N₃·HCl)
-
Ethanol (95% or absolute)
-
Distilled or deionized water
-
Analytical balance
-
100 mL volumetric flask
-
Weighing paper or boat
-
Spatula
-
Small funnel
-
Wash bottle with ethanol
-
Glass stirring rod (optional)
-
Magnetic stirrer and stir bar (optional)
Procedure
-
Weighing the Reagent: Accurately weigh 0.1 g of 4-aminoazobenzene hydrochloride powder using an analytical balance.
-
Dissolving the Reagent:
-
Place a small funnel in the neck of a 100 mL volumetric flask.
-
Carefully transfer the weighed 4-aminoazobenzene hydrochloride into the flask.
-
Add approximately 70-80 mL of 95% ethanol to the flask.
-
Gently swirl the flask to dissolve the solid. A magnetic stirrer can be used for more efficient mixing.
-
-
Bringing to Volume: Once the solid is completely dissolved, carefully add 95% ethanol to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the prepared indicator solution to a properly labeled, sealed, and light-protected storage bottle. Store at room temperature.
Diagrams
Experimental Workflow
The following diagram illustrates the workflow for the preparation of the 4-aminoazobenzene hydrochloride indicator solution.
Caption: Workflow for preparing the indicator solution.
References
Application of p-(Phenylazo)aniline Hydrochloride in Spectrophotometric Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
p-(Phenylazo)aniline hydrochloride, also known as 4-aminoazobenzene hydrochloride, is a versatile chromogenic reagent employed in spectrophotometric analysis. Its primary application lies in the determination of nitrite ions in various matrices, including water, soil, and biological samples. The methodology is based on the highly sensitive Griess reaction, which involves the diazotization of a primary aromatic amine, in this case, p-(phenylazo)aniline, by nitrite in an acidic medium. The resulting diazonium salt is then coupled with a suitable aromatic compound, such as resorcinol, to form a stable and intensely colored azo dye. The concentration of the analyte is then determined by measuring the absorbance of the solution at a specific wavelength. This method is valued for its simplicity, cost-effectiveness, and high sensitivity.
Principle of the Method
The spectrophotometric determination of nitrite using p-(phenylazo)aniline hydrochloride proceeds in two main steps:
-
Diazotization: In a strongly acidic medium, nitrite ions (NO₂⁻) react with p-(phenylazo)aniline to form a diazonium salt. This reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.
-
Azo Coupling: The diazonium salt is then coupled with an aromatic compound containing electron-donating groups, such as resorcinol. This electrophilic aromatic substitution reaction results in the formation of a highly conjugated bisazo dye, which exhibits strong absorbance in the visible region of the electromagnetic spectrum. The intensity of the color produced is directly proportional to the concentration of nitrite in the sample.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of nitrite using p-(phenylazo)aniline hydrochloride and resorcinol.
| Parameter | Value | Reference |
| Analyte | Nitrite (NO₂⁻) | |
| Chromogenic Reagent | p-(Phenylazo)aniline hydrochloride | |
| Coupling Agent | Resorcinol | |
| Wavelength of Maximum Absorbance (λmax) | 550 nm | |
| Molar Absorptivity (ε) | 4.8 x 10⁴ L·mol⁻¹·cm⁻¹ | |
| Beer's Law Range (Aqueous) | 0 - 16 µg of nitrite in 25 mL | |
| Beer's Law Range (Extraction) | 0 - 3 µg of nitrite | |
| Color of the Azo Dye | Not specified, but typically reddish-purple | |
| Stability of the Azo Dye | Stable for 24 hours |
Experimental Protocols
Reagent Preparation
-
Standard Nitrite Solution (100 µg/mL): Dissolve 0.150 g of anhydrous sodium nitrite (NaNO₂) in 1000 mL of deionized water. This stock solution should be stored at 4°C. Working standards can be prepared by appropriate dilution of the stock solution.
-
p-(Phenylazo)aniline Hydrochloride Solution (0.02% w/v): Dissolve 0.02 g of p-(phenylazo)aniline hydrochloride in 100 mL of deionized water.
-
Resorcinol Solution (0.2% w/v): Dissolve 0.2 g of resorcinol in 100 mL of deionized water.
-
Sulfuric Acid (4.25 M): Slowly add 236 mL of concentrated sulfuric acid (98%) to approximately 700 mL of deionized water in a beaker placed in an ice bath. Once cooled to room temperature, carefully transfer the solution to a 1000 mL volumetric flask and dilute to the mark with deionized water.
-
Potassium Bromide Solution (10% w/v): Dissolve 10 g of potassium bromide (KBr) in 100 mL of deionized water.
-
Ammonia Solution (1:4 v/v): Mix one volume of concentrated ammonia solution with four volumes of deionized water.
-
Sodium Hydroxide Solution (0.35 M): Dissolve 14 g of sodium hydroxide (NaOH) pellets in approximately 800 mL of deionized water. After cooling, dilute to 1000 mL with deionized water.
Spectrophotometric Procedure (Aqueous Method)
-
Pipette aliquots of the standard or sample solutions containing 0-16 µg of nitrite into a series of 25 mL volumetric flasks.
-
Add 5 mL of the 0.02% p-(phenylazo)aniline hydrochloride solution to each flask.
-
Add 1 mL of 4.25 M sulfuric acid.
-
Add 1 mL of 10% potassium bromide solution.
-
Mix the contents of the flask thoroughly and allow the diazotization reaction to proceed for 2 minutes.
-
Add 1 mL of the 0.2% resorcinol solution and mix well.
-
Add an excess of sodium hydroxide solution to make the solution alkaline.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the color to develop for at least 10 minutes.
-
Measure the absorbance of the solution at 550 nm against a reagent blank prepared in the same manner but without the nitrite standard or sample.
Spectrophotometric Procedure (Extraction Method for Higher Sensitivity)
-
Pipette aliquots of the standard or sample solutions containing 0-3 µg of nitrite into a series of 25 mL standard flasks.
-
Add 1 mL of the 0.02% p-(phenylazo)aniline hydrochloride solution to each flask.
-
Add 1 mL of 4.25 M sulfuric acid.
-
Add 1 mL of 10% potassium bromide solution.
-
Mix well and allow to stand for 2 minutes.
-
Add 1 mL of 0.2% resorcinol solution.
-
After 2 minutes, raise the pH to 9.0 ± 0.5 by adding 5 mL of the 1:4 ammonia solution.
-
Transfer the solution to a separating funnel and extract the formed bisazo dye with 5 mL of toluene.
-
Separate the organic layer and strip the dye back into an aqueous phase by shaking with 5 mL of 0.35 M sodium hydroxide solution.
-
Measure the absorbance of the aqueous sodium hydroxide layer at 550 nm against a reagent blank.
Potential Interferences
Several ions can interfere with the determination of nitrite using this method. Cations such as Cu²⁺, Fe³⁺, and Pb²⁺ can be precipitated as their respective hydroxides or carbonates by adding a mixture of sodium hydroxide and sodium carbonate solution, followed by centrifugation or filtration. Oxidizing and reducing agents can also interfere with the diazotization reaction and should be absent from the sample.
Visualizations
Caption: Reaction mechanism for the spectrophotometric determination of nitrite.
Application Notes and Protocols: Synthesis of Novel Azo Dyes Using 4-(Phenylazo)anilinium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent a significant class of organic compounds with broad applications in textiles, printing, and increasingly, in biomedical sciences.[1][2][3][4] Their versatile synthesis, vibrant colors, and diverse biological activities make them attractive scaffolds for the development of novel therapeutic agents and diagnostic tools.[1][2][5][6] This document provides detailed protocols for the synthesis of novel azo dyes using 4-(phenylazo)anilinium chloride as a starting material, along with methods for their characterization and potential applications in drug development. The core synthetic strategy involves the diazotization of 4-(phenylazo)aniline followed by an azo coupling reaction with various electron-rich aromatic compounds.[4][7]
Synthesis of Novel Azo Dyes
The synthesis of novel azo dyes from this compound is a two-step process: the formation of a diazonium salt followed by a coupling reaction.
Step 1: Diazotization of this compound
This initial step converts the primary aromatic amine functionality of 4-(phenylazo)aniline into a reactive diazonium salt.
References
- 1. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. zienjournals.com [zienjournals.com]
- 5. irep.iium.edu.my [irep.iium.edu.my]
- 6. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
Application Notes and Protocols for Diazotization Reactions Involving 4-Aminoazobenzene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the diazotization of 4-aminoazobenzene hydrochloride, a critical intermediate in the synthesis of various azo compounds. This document outlines the reaction principles, detailed experimental protocols, potential applications, and relevant quantitative data to support research and development in synthetic chemistry, materials science, and drug discovery.
Introduction
Diazotization is a fundamental organic reaction that converts a primary aromatic amine into a diazonium salt.[1] This reactive intermediate is a versatile building block for a wide array of chemical transformations, most notably azo coupling reactions to form azo dyes. 4-Aminoazobenzene, also known as Aniline Yellow, is a primary arylamine and a member of the azobenzene class of compounds.[2] Its diazotization yields a highly reactive diazonium salt that can be coupled with various aromatic compounds to produce a diverse range of azo dyes and other functionalized molecules. These products have significant applications in the textile, printing, and leather industries due to their vibrant colors and good fastness properties.[3] Beyond dyes, the resulting compounds can be explored for potential applications in medicinal chemistry and materials science.[1]
The diazotization reaction is typically performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be unstable and potentially explosive if isolated in a dry state.[4] The reaction involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[5]
Reaction Principle
The diazotization of 4-aminoazobenzene hydrochloride proceeds through the reaction of the primary amino group with the nitrosonium ion (NO⁺), which is generated from sodium nitrite in an acidic medium. The overall reaction is conducted in an aqueous solution at a controlled low temperature to prevent the decomposition of the resulting diazonium salt.
The generated 4-(phenyldiazenyl)benzenediazonium chloride is then typically used immediately in a subsequent azo coupling reaction with an electron-rich aromatic compound (e.g., phenols, anilines) to form a stable azo dye.
Quantitative Data
While specific yields for the diazotization step of 4-aminoazobenzene hydrochloride are not always reported in isolation, the success of the reaction is often measured by the yield of the final azo dye product from a subsequent coupling reaction. The following table summarizes representative yields for azo dyes synthesized from the diazotization of various aromatic amines, which can serve as a benchmark for what to expect.
| Starting Aromatic Amine | Coupling Agent | Product | Yield (%) | Reference |
| o-Nitroaniline | 2-Naphthol | Azo Dye | 56.4 | [6] |
| p-Nitroaniline | Salicylic Acid | Azo Dye | 82.3 | [6] |
| 4-Aminoantipyrine | Uracil | Azo Dye | 80 | [7] |
| 2-Amino-3-hydroxypyridine | Uracil | Azo Dye | 78 | [7] |
| Substituted Anilines | Heterocyclic Compounds | Azo Dyes | 72-85 | [7] |
Experimental Protocols
The following protocols are adapted from established procedures for the diazotization of structurally similar aromatic amines and provide a reliable method for the preparation of 4-(phenyldiazenyl)benzenediazonium chloride for subsequent synthetic applications.[8][9]
Materials and Reagents
-
4-Aminoazobenzene hydrochloride
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Distilled Water
-
Ice
-
Coupling agent (e.g., 2-naphthol, N,N-dimethylaniline)
-
Sodium Hydroxide (NaOH)
-
Starch-iodide paper
-
Standard laboratory glassware (beakers, flasks, magnetic stirrer, thermometer, dropping funnel)
Protocol for the Diazotization of 4-Aminoazobenzene Hydrochloride
-
Preparation of the Amine Solution:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve a specific molar equivalent of 4-aminoazobenzene hydrochloride in a solution of distilled water and concentrated hydrochloric acid. A molar excess of HCl (typically 2.5 to 3 equivalents relative to the amine) is recommended.
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.
-
-
Diazotization Reaction:
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring. The tip of the dropping funnel should be below the surface of the reaction mixture to prevent localized high concentrations.
-
Maintain the reaction temperature strictly between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C.
-
Verify the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. The paper should turn blue-black. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained and continue stirring for another 10 minutes.
-
The resulting cold solution contains the 4-(phenyldiazenyl)benzenediazonium chloride and should be used immediately in the subsequent coupling reaction.
-
Protocol for Azo Coupling with 2-Naphthol (Example)
-
Preparation of the Coupling Agent Solution:
-
In a separate beaker, dissolve a molar equivalent of 2-naphthol in a cold aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Coupling Reaction:
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with continuous and vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction.
-
-
Isolation and Purification of the Azo Dye:
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts and other water-soluble impurities.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Visualizations
Reaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Benzenediazonium, 4-(phenylamino)-, chloride (1:1) | C12H10ClN3 | CID 66864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes [mdpi.com]
- 7. ijorarjournal.com [ijorarjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-(Phenylazo)anilinium chloride in Histological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Phenylazo)anilinium chloride, also commonly known as Aniline Yellow, is an azo dye used in various histological staining techniques. In the realm of histology, it is particularly valuable as a component of trichrome staining methods, which employ multiple dyes to differentiate various tissue components. These techniques are instrumental in the analysis of tissue morphology, providing clear distinctions between elements such as collagen, muscle, fibrin, and erythrocytes. This is especially critical in pathological assessments where changes in the extracellular matrix and cellular composition are indicative of disease states.
Aniline Yellow functions as the small-molecule yellow dye in these procedures, effectively staining erythrocytes and early fibrin deposits. Its utility is most prominently featured in methods like the Martius Scarlet Blue (MSB) stain, a technique renowned for its ability to distinguish between fibrin of different ages, a key aspect in studies of thrombosis, wound healing, and vascular pathologies. While many protocols specify the use of Martius Yellow, this compound is a recognized and suitable substitute.
Chemical Properties and Comparison
The selection of a yellow dye in a trichrome staining protocol can influence the final coloration and intensity. Below is a comparison of the key properties of this compound (Aniline Yellow) and the commonly used Martius Yellow.
| Property | This compound (Aniline Yellow) | Martius Yellow |
| Synonyms | Aniline Yellow, C.I. Solvent Yellow 1 | C.I. 10315, Manchester Yellow, Naphthol Yellow S |
| Molecular Formula | C₁₂H₁₂ClN₃ | C₁₀H₅N₂O₅Na |
| Molecular Weight | 233.69 g/mol | 256.15 g/mol |
| Appearance | Orange-yellow powder | Yellow powder |
| Absorption Max (λmax) | ~349-381 nm | Not specified in findings |
| Optimal pH for preparation | 4-5 (mildly acidic) | Not specified in findings |
Experimental Protocols
The following protocol is a detailed methodology for the Martius Scarlet Blue (MSB) stain, a classic trichrome method where this compound can be effectively utilized as the yellow dye component.
Martius Scarlet Blue (MSB) Staining Protocol
This technique is designed to differentiate fibrin, collagen, muscle, and erythrocytes in formalin-fixed, paraffin-embedded tissue sections.
Reagents:
-
Weigert's Iron Hematoxylin:
-
Solution A: 1 g Hematoxylin in 100 ml of 95% Ethanol.
-
Solution B: 4 ml of 29% Ferric Chloride in 95 ml of distilled water with 1 ml of concentrated Hydrochloric Acid.
-
Working Solution: Mix equal parts of Solution A and Solution B immediately before use.
-
-
Aniline Yellow Solution (or Martius Yellow Solution):
-
0.5 g this compound (or Martius Yellow)
-
2 g Phosphotungstic Acid
-
100 ml 95% Ethanol
-
-
Brilliant Crystal Scarlet Solution:
-
1 g Brilliant Crystal Scarlet
-
97.5 ml distilled water
-
2.5 ml Glacial Acetic Acid
-
-
Phosphotungstic Acid Solution:
-
1% aqueous solution
-
-
Aniline Blue Solution:
-
0.5 g Aniline Blue
-
99.5 ml distilled water
-
0.5 ml Glacial Acetic Acid
-
-
1% Acetic Acid Solution
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Nuclear Staining:
-
Stain with Weigert's Iron Hematoxylin working solution for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds if necessary.
-
"Blue" the sections in Scott's tap water substitute or running tap water for 5 minutes.
-
Rinse in 95% ethanol.
-
-
Yellow Staining:
-
Stain with the Aniline Yellow (or Martius Yellow) solution for 2 minutes.
-
Rinse in distilled water.
-
-
Red Staining:
-
Stain with Brilliant Crystal Scarlet solution for 10-15 minutes.
-
Rinse in distilled water.
-
-
Differentiation:
-
Differentiate with 1% Phosphotungstic Acid solution for 5-10 minutes. This step removes the red dye from the collagen.
-
-
Blue Staining:
-
Rinse in distilled water.
-
Stain with Aniline Blue solution for 5-10 minutes.
-
-
Final Rinse and Dehydration:
-
Rinse briefly in 1% acetic acid solution.
-
Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol.
-
Clear in two changes of xylene.
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Nuclei: Blue to Black
-
Erythrocytes: Yellow
-
Early Fibrin: Yellow
-
Mature Fibrin: Red
-
Collagen and Old Fibrin: Blue
-
Muscle: Red
Diagrams
Experimental Workflow for MSB Staining
Caption: Workflow for the Martius Scarlet Blue (MSB) staining protocol.
Logical Relationship in Trichrome Staining
Caption: Differential staining mechanism in trichrome methods.
Application Notes and Protocols: p-(Phenylazo)aniline Hydrochloride as a Chromogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-(Phenylazo)aniline hydrochloride, also known as p-aminoazobenzene hydrochloride, is an azo dye that possesses chromogenic properties. Its core structure, containing an azo bond (-N=N-), makes it a potential substrate for various enzymatic assays. The enzymatic transformation of this compound can lead to a measurable change in color, providing a basis for quantifying enzyme activity. These application notes provide detailed protocols for the use of p-(phenylazo)aniline hydrochloride as a chromogenic substrate, primarily for azoreductase activity, and explore its potential application in assays for oxidative enzymes like laccases and peroxidases.
Physicochemical and Chromogenic Properties
p-(Phenylazo)aniline in its free base form (p-aminoazobenzene) is a brownish-yellow to orange powder. It is slightly soluble in water but soluble in ethanol, ether, and chloroform. Its chromogenic property is central to its application as a substrate.
| Property | Value |
| Chemical Formula | C₁₂H₁₂ClN₃ |
| Molecular Weight | 233.70 g/mol |
| Appearance | Yellow to orange powder |
| Maximum Absorption (λmax) | ~386 nm |
Application 1: Azoreductase Activity Assay
Principle
Azoreductases are enzymes that catalyze the reductive cleavage of the azo bond in azo dyes. This reaction typically requires a reducing equivalent, such as NADH or NADPH. When p-(phenylazo)aniline is used as a substrate, the azoreductase breaks the -N=N- bond, resulting in the formation of aniline and p-phenylenediamine. This cleavage leads to a loss of the chromophore and a corresponding decrease in absorbance at the λmax of the substrate, which can be monitored spectrophotometrically to determine enzyme activity.
Experimental Protocol
1. Materials and Reagents:
-
p-(Phenylazo)aniline hydrochloride
-
Potassium phosphate buffer (50 mM, pH 7.2)
-
NADH or NADPH solution (10 mM stock in buffer)
-
Purified or crude azoreductase enzyme solution
-
UV-Vis Spectrophotometer and cuvettes
2. Preparation of Solutions:
-
Substrate Stock Solution: Prepare a 1 mM stock solution of p-(phenylazo)aniline hydrochloride in ethanol or DMSO.
-
Working Buffer: 50 mM potassium phosphate buffer, pH 7.2.
-
NADH/NADPH Working Solution: Dilute the 10 mM stock to 1 mM in the working buffer just before use.
3. Assay Procedure:
-
Set the spectrophotometer to measure absorbance at 386 nm.
-
In a 1 mL cuvette, prepare the reaction mixture by adding the following in order:
-
850 µL of 50 mM potassium phosphate buffer (pH 7.2)
-
50 µL of 1 mM p-(phenylazo)aniline hydrochloride solution (final concentration: 50 µM)
-
50 µL of 1 mM NADH or NADPH solution (final concentration: 50 µM)
-
-
Mix the solution by inversion and incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of the enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 386 nm for 5-10 minutes, taking readings every 30 seconds.
-
A control reaction without the enzyme should be run to account for any non-enzymatic degradation of the substrate.
4. Calculation of Enzyme Activity:
Enzyme activity is calculated based on the rate of substrate reduction. One unit of azoreductase activity can be defined as the amount of enzyme required to reduce 1 µmol of p-(phenylazo)aniline per minute under the specified conditions. The calculation requires the molar extinction coefficient (ε) of p-(phenylazo)aniline at 386 nm.
Formula: Activity (µmol/min/mL) = (ΔA₃₈₆/min * Total reaction volume (mL)) / (ε (M⁻¹cm⁻¹) * light path (cm) * enzyme volume (mL))
Quantitative Data
The following table presents typical kinetic parameters for bacterial azoreductases with analogous azo dye substrates. These values can serve as a reference for assays involving p-(phenylazo)aniline hydrochloride, though specific values should be determined experimentally.
| Enzyme Source | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |
| Bacillus sp. B29 | Methyl Red | 24 | 86.2 | 7.0 | 30-40 |
| Enterococcus faecalis | Methyl Red | - | - | 6.0 - 6.6 | 35-40 |
| Staphylococcus aureus | Methyl Red | - | - | 6.0 - 6.6 | 35-40 |
Note: Data is for illustrative purposes with a similar substrate (Methyl Red) and may not be directly representative of p-(phenylazo)aniline hydrochloride.
Diagrams
Caption: Enzymatic cleavage of p-(phenylazo)aniline by azoreductase.
Caption: Experimental workflow for the azoreductase activity assay.
Application 2: Potential Application in Laccase and Peroxidase Assays
Principle
Laccases and peroxidases are oxidoreductases that can catalyze the oxidation of a wide range of phenolic and aromatic amine compounds. While not a phenolic compound, p-(phenylazo)aniline contains aromatic amine moieties, suggesting it could be a substrate for these enzymes. The oxidation could lead to the formation of colored polymeric products or a shift in the absorption spectrum, which could be used to quantify enzyme activity. For peroxidases like Horseradish Peroxidase (HRP), this reaction would require the presence of hydrogen peroxide (H₂O₂).
Experimental Protocol (Hypothetical)
1. Materials and Reagents:
-
p-(Phenylazo)aniline hydrochloride
-
Citrate-phosphate buffer (100 mM, pH 5.0) for laccase or Sodium phosphate buffer (100 mM, pH 6.0) for peroxidase
-
Hydrogen peroxide (H₂O₂) solution (30 mM stock) for peroxidase assay
-
Purified or crude laccase or peroxidase enzyme solution
-
UV-Vis Spectrophotometer and cuvettes
2. Assay Procedure:
-
Set the spectrophotometer to scan a range of wavelengths (e.g., 300-700 nm) to identify the λmax of any new colored product, or monitor at 386 nm for substrate depletion.
-
In a 1 mL cuvette, prepare the reaction mixture:
-
For Laccase: 900 µL of 100 mM citrate-phosphate buffer (pH 5.0) and 50 µL of 1 mM p-(phenylazo)aniline hydrochloride.
-
For Peroxidase: 850 µL of 100 mM sodium phosphate buffer (pH 6.0), 50 µL of 1 mM p-(phenylazo)aniline hydrochloride, and 50 µL of 30 mM H₂O₂.
-
-
Mix and equilibrate at the desired temperature.
-
Initiate the reaction by adding 50 µL of the enzyme solution.
-
Monitor the change in absorbance over time.
Quantitative Data
Kinetic parameters would need to be determined experimentally. The following table for common laccase and peroxidase substrates is provided for reference.
| Enzyme | Substrate | Kₘ (mM) | Optimal pH |
| Laccase | ABTS | ~0.5-1 | 3.0 - 5.0 |
| Peroxidase | o-Dianisidine | ~0.4 | 6.0 |
Diagrams
Caption: Proposed oxidative transformation of p-(phenylazo)aniline.
Application Notes and Protocols for the Analysis of 4-aminoazobenzene hydrochloride in Environmental Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminoazobenzene hydrochloride is an aromatic amine, a breakdown product of certain azo dyes, which is classified as a possible human carcinogen.[1] Its presence in environmental water bodies is a significant concern due to its potential toxicity to aquatic life and risks to human health.[2] Monitoring for 4-aminoazobenzene in environmental water samples is crucial for assessing water quality and ensuring environmental safety. This document provides detailed application notes and protocols for the extraction and quantification of 4-aminoazobenzene hydrochloride in environmental water samples using Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The following table summarizes the quantitative data for the analytical methods described. Please note that the performance of the method may vary depending on the specific matrix of the environmental water sample.
| Parameter | HPLC-UV | GC-MS | Reference |
| Limit of Detection (LOD) | 0.002 - 0.01% (w/w) in dye matrix | 0.8 - 1.8 ng/mL (for similar aromatic amines) | [3][4] |
| Limit of Quantification (LOQ) | Not explicitly stated, typically 3x LOD | Not explicitly stated, typically 3x LOD | |
| Linearity (Range) | 0.01 - 0.19% (w/w) in dye matrix | 5 - 5000 ng/mL (for similar aromatic amines) | [3][4] |
| Correlation Coefficient (r²) | >0.999 | >0.99 | [3] |
| Recovery | 99.5 - 102% in dye matrix | 85.4 - 111.7% in river and lake water (for similar aromatic amines) | [3][4] |
| Relative Standard Deviation (RSD) | 0.482 - 1.262% | 4.1 - 5.3% | [3][4] |
Experimental Protocols
Sample Collection and Preservation
-
Collection: Collect water samples in clean, amber glass bottles to prevent photodegradation.
-
Preservation: Store samples at 4°C and analyze as soon as possible, preferably within 48 hours. If longer storage is necessary, acidify the sample to a pH < 2 with sulfuric acid to inhibit microbial degradation.
Solid-Phase Extraction (SPE) Protocol
This protocol is designed for the pre-concentration of 4-aminoazobenzene from a water sample.
-
Materials:
-
SPE cartridges: C18 (500 mg, 6 mL) or equivalent polymeric sorbent.
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Deionized water
-
SPE manifold
-
-
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of dichloromethane through the SPE cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pass 500 mL of the filtered environmental water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained 4-aminoazobenzene from the cartridge with 5 mL of a mixture of dichloromethane and methanol (1:1, v/v).
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase (for HPLC analysis) or a suitable solvent like ethyl acetate (for GC-MS analysis).
-
-
HPLC-UV Analysis Protocol
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.05 M ammonium acetate buffer (pH 6.8) in a gradient elution.
-
Gradient Program:
-
Start with 30% acetonitrile, hold for 2 minutes.
-
Increase to 80% acetonitrile over 10 minutes.
-
Hold at 80% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 380 nm
-
GC-MS Analysis Protocol
-
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
-
Chromatographic and MS Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300 or Selected Ion Monitoring (SIM) for target ions of 4-aminoazobenzene (e.g., m/z 197, 92, 77).
-
Visualizations
Caption: Experimental workflow for the analysis of 4-aminoazobenzene in water.
Caption: Environmental degradation pathway of azo dyes to 4-aminoazobenzene.
References
- 1. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. Determination of Aniline, 4-Aminoazobenzene, and 2-Naphthol in the Color Additive D&C Red No. 17 Using Ultra-High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Analytical Standards of 4-(Phenylazo)anilinium chloride for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the preparation of analytical standards of 4-(Phenylazo)anilinium chloride. Accurate standard preparation is fundamental for the quantitative analysis of this compound in various matrices. The protocols herein cover the preparation of stock and working standard solutions suitable for analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible (UV-Vis) Spectrophotometry. Safety precautions, material requirements, and detailed analytical conditions are provided to ensure reliable and reproducible results.
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 3457-98-5 | [1][2] |
| Molecular Formula | C₁₂H₁₂ClN₃ | [2] |
| Molecular Weight | 233.69 g/mol | [2] |
| Synonyms | p-Phenylazoaniline hydrochloride | [2] |
| Appearance | Crystalline powder | [3] |
| Solubility (Parent) | The parent compound, 4-phenylazoaniline, is slightly soluble in water, but soluble in ethanol, ether, chloroform, and benzene. | [4] |
| λmax (Parent) | ~381 nm | [3] |
Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Solvents: HPLC-grade methanol, HPLC-grade acetonitrile, Type I ultrapure water
-
Glassware: Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL), Class A volumetric pipettes
-
Equipment:
-
Calibrated analytical balance (4-decimal place)
-
Vortex mixer
-
Sonicator bath
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Calibrated micropipettes
-
Safety Precautions
-
The parent compound, 4-phenylazoaniline, is classified as harmful and may cause cancer[4]. It is also irritating to the eyes, respiratory system, and skin[4].
-
Handle the compound and its solutions in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
-
Dispose of all waste as hazardous material in accordance with local regulations[4].
Experimental Protocols
Preparation of Standard Solutions
Protocol 4.1.1: Primary Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard onto a weighing paper.
-
Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of methanol to the flask.
-
Vortex and sonicate the flask for 5-10 minutes to ensure complete dissolution of the solid.
-
Allow the solution to return to room temperature.
-
Make up the volume to the 10 mL mark with methanol.
-
Cap the flask and invert it 15-20 times to ensure homogeneity.
-
Label this as the "Primary Stock Solution (1000 µg/mL)" and store it in an amber vial at 2-8°C, protected from light.
Protocol 4.1.2: Intermediate Stock Solution (100 µg/mL)
-
Pipette 5.0 mL of the Primary Stock Solution (1000 µg/mL) into a 50 mL Class A volumetric flask.
-
Dilute to the mark with methanol.
-
Cap and invert the flask 15-20 times to mix thoroughly.
-
Label this as the "Intermediate Stock Solution (100 µg/mL)".
Protocol 4.1.3: Working Calibration Standards (1-20 µg/mL)
Prepare a series of working standards by diluting the Intermediate Stock Solution (100 µg/mL) with the mobile phase or chosen analytical solvent (e.g., methanol). An example dilution series is provided in the table below.
| Target Conc. (µg/mL) | Vol. of Intermediate Stock (100 µg/mL) | Final Volume (mL) |
| 1.0 | 0.1 mL | 10 |
| 2.5 | 0.25 mL | 10 |
| 5.0 | 0.5 mL | 10 |
| 10.0 | 1.0 mL | 10 |
| 15.0 | 1.5 mL | 10 |
| 20.0 | 2.0 mL | 10 |
Analytical Methodologies
Protocol 4.2.1: UV-Vis Spectrophotometric Analysis
-
λmax Determination: Scan a mid-range standard solution (e.g., 10 µg/mL) from 200-600 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax), which is expected to be around 381 nm[3].
-
Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument using a methanol blank.
-
Measure the absorbance of each working calibration standard in triplicate.
-
Plot a graph of average absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (R²), which should be ≥0.995.
-
Protocol 4.2.2: HPLC-UV Analysis
A starting method for the analysis of this compound is proposed below. This method may require further optimization for specific applications.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260, Waters Alliance e2695, or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| Detection λ | 381 nm (or experimentally determined λmax) |
| Run Time | 10 minutes |
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure no system contamination.
-
Inject each working calibration standard in duplicate or triplicate.
-
Plot a calibration curve of average peak area versus concentration.
-
Perform a linear regression to determine the equation and R² value (should be ≥0.995).
Workflow Visualization
The following diagram illustrates the complete workflow for the preparation and analysis of this compound analytical standards.
Caption: Workflow for analytical standard preparation and analysis.
References
Application Notes and Protocols: Coupling Reactions with 4-(Phenylazo)anilinium Chloride for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo coupling reactions are a cornerstone of organic synthesis, enabling the formation of a diverse array of azo compounds. These molecules, characterized by the vibrant chromophoric azo group (-N=N-), are not only pivotal in the dye and pigment industry but also exhibit significant potential in medicinal chemistry and materials science. 4-(Phenylazo)anilinium chloride, a readily available diazonium salt derived from 4-aminoazobenzene, serves as a versatile precursor for the synthesis of a wide range of substituted azo compounds. This document provides detailed application notes and protocols for the coupling reactions of this compound with various nucleophilic partners, including phenols, anilines, and active methylene compounds.
Reaction Principle
The synthesis of azo compounds from this compound involves a two-step process:
-
Diazotization: The primary aromatic amine, 4-aminoazobenzene (the free base of this compound), is converted to its highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1]
-
Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with an electron-rich coupling partner (a nucleophile) in an electrophilic aromatic substitution reaction.[2] The position of the coupling on the nucleophile is directed by the activating groups present on the aromatic ring. For instance, with phenols and anilines, the coupling generally occurs at the para position unless it is blocked, in which case ortho-coupling is observed.[2]
Experimental Protocols
Protocol 1: Diazotization of 4-Aminoazobenzene
This protocol outlines the formation of the 4-(phenylazo)benzenediazonium chloride solution, which is the reactive intermediate for subsequent coupling reactions.
Materials:
-
4-Aminoazobenzene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a beaker, prepare a solution of 4-aminoazobenzene (e.g., 1.97 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (e.g., 5 mL) and water (e.g., 10 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.76 g, 0.011 mol) in cold distilled water (e.g., 5 mL).
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining the temperature between 0-5 °C and stirring vigorously.
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes in the ice bath.
-
The completion of the diazotization can be tested by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the reaction.
-
The resulting cold diazonium salt solution should be used immediately in the subsequent coupling reaction.
Safety Precautions: Diazonium salts can be explosive when dry and should be handled with extreme care. Always keep the diazonium salt solution in an ice bath and use it immediately after preparation.[3]
Protocol 2: Coupling with Phenols and Naphthols
This protocol describes the synthesis of azo dyes by coupling the diazonium salt with phenolic compounds.
Example: Coupling with 2-Naphthol
Materials:
-
4-(Phenylazo)benzenediazonium chloride solution (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Ice
Procedure:
-
In a beaker, dissolve 2-naphthol (e.g., 1.44 g, 0.01 mol) in a 10% sodium hydroxide solution (e.g., 20 mL).
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with constant and efficient stirring.
-
A brightly colored precipitate will form immediately. The color of the resulting dye is typically red or orange.[1][4]
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a generous amount of cold water to remove any unreacted starting materials and inorganic salts.
-
The product can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.[5]
Protocol 3: Coupling with Aromatic Amines
This protocol details the synthesis of azo compounds by coupling the diazonium salt with aromatic amines.
Example: Coupling with N,N-Dimethylaniline
Materials:
-
4-(Phenylazo)benzenediazonium chloride solution (from Protocol 1)
-
N,N-Dimethylaniline
-
Sodium Acetate
-
Distilled water
-
Ice
Procedure:
-
In a beaker, dissolve N,N-dimethylaniline (e.g., 1.21 g, 0.01 mol) in a minimal amount of dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold N,N-dimethylaniline solution with vigorous stirring.
-
Maintain a slightly acidic to neutral pH by adding a saturated solution of sodium acetate as needed.
-
A colored precipitate will form.
-
Continue stirring the mixture in the ice bath for 30-60 minutes.
-
Isolate the product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent if necessary.
Protocol 4: Coupling with Active Methylene Compounds
This protocol describes the reaction of the diazonium salt with compounds containing an active methylene group.
Example: Coupling with Acetylacetone (Pentane-2,4-dione)
Materials:
-
4-(Phenylazo)benzenediazonium chloride solution (from Protocol 1)
-
Acetylacetone (Pentane-2,4-dione)
-
Sodium Acetate
-
Ethanol
-
Distilled water
-
Ice
Procedure:
-
In a beaker, dissolve acetylacetone (e.g., 1.00 g, 0.01 mol) in ethanol.
-
Add a solution of sodium acetate in water to the acetylacetone solution to act as a base.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the acetylacetone solution with continuous stirring.
-
A colored product will precipitate out of the solution.
-
Continue to stir the reaction mixture in the ice bath for about 30 minutes.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The product can be purified by recrystallization.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the coupling reactions of this compound. Please note that yields can vary based on the purity of reagents and adherence to the experimental protocol.
Table 1: Reaction Conditions for Coupling Reactions
| Coupling Partner | Solvent System | pH | Temperature (°C) |
| 2-Naphthol | Water/NaOH | Alkaline | 0-5 |
| Phenol | Water/NaOH | Alkaline | 0-5 |
| N,N-Dimethylaniline | Water/HCl/NaOAc | Slightly Acidic | 0-5 |
| Acetylacetone | Ethanol/Water/NaOAc | Neutral to slightly basic | 0-5 |
Table 2: Spectroscopic Data for a Representative Azo Dye: 1-(4-(Phenylazo)phenylazo)-2-naphthol
| Spectroscopic Technique | Characteristic Peaks |
| FT-IR (KBr, cm⁻¹) | ~3400 (O-H stretch, broad), ~1600 (N=N stretch), ~1500, 1450 (C=C aromatic stretch) |
| ¹H NMR (CDCl₃, δ ppm) | 6.8-8.5 (multiplet, aromatic protons), ~15.0 (singlet, intramolecularly H-bonded -OH) |
| UV-Vis (Ethanol, λ_max nm) | ~480-520 (π → π* transition of the azo chromophore) |
Note: The exact positions of the peaks can vary slightly depending on the specific compound and the solvent used for analysis.
Visualizations
Diagram 1: General Reaction Scheme for Azo Coupling
Caption: General two-step synthesis of azo dyes.
Diagram 2: Experimental Workflow for Azo Dye Synthesis
Caption: Step-by-step workflow for azo dye synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 4-(Phenylazo)anilinium Chloride Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-(Phenylazo)anilinium chloride solutions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound solutions.
Issue 1: Rapid color change or fading of the solution.
-
Question: My bright orange/yellow this compound solution is rapidly losing its color. What is causing this?
-
Answer: Rapid discoloration is a primary indicator of the decomposition of the diazonium salt. The colored azo group is being cleaved, leading to colorless degradation products. This is often accelerated by several factors:
-
Elevated Temperature: Diazonium salts are thermally unstable. Solutions should be kept cool, ideally between 0-5°C, to minimize the rate of decomposition.
-
Incorrect pH: The stability of diazonium salts is highly pH-dependent. An acidic medium is generally required to suppress the formation of less stable diazocompounds and subsequent decomposition.
-
Exposure to Light: Some diazonium salts are light-sensitive. Protecting the solution from direct light by using amber vials or covering the container with aluminum foil can prevent photodecomposition.
-
Issue 2: Formation of a precipitate in the solution.
-
Question: A solid precipitate has formed in my this compound solution. What is it and how can I prevent it?
-
Answer: Precipitate formation can be due to several reasons:
-
Decomposition Products: As the diazonium salt degrades, it can form insoluble phenolic compounds. Heating aqueous solutions of arenediazonium salts can lead to the production of phenols[1].
-
Salting Out: If the concentration of the salt is high or if other salts are present in the solution, the this compound may precipitate out, especially at low temperatures.
-
Incomplete Dissolution: Ensure the compound is fully dissolved during preparation. Sonication or gentle warming (while being mindful of decomposition) can aid dissolution, but cooling the solution immediately after is crucial.
-
Issue 3: Inconsistent or non-reproducible experimental results.
-
Question: I am observing significant variability in my experimental outcomes when using this compound solutions. Why is this happening?
-
Answer: Inconsistent results are often a direct consequence of solution instability. If the concentration of the active diazonium salt is changing over time, the stoichiometry of your reaction will be affected. To ensure reproducibility:
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh solutions of this compound immediately before each experiment.
-
Standardize Preparation: Use a consistent and documented protocol for solution preparation, paying close attention to temperature, pH, and light exposure.
-
Monitor Concentration: If the experiment spans a significant amount of time, consider monitoring the concentration of the diazonium salt spectrophotometrically to account for any degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the instability of this compound solutions?
A1: The instability of arenediazonium salts like this compound is due to the excellent leaving group ability of the dinitrogen molecule (N₂). The decomposition process is entropically favorable, leading to the formation of a very stable nitrogen gas molecule and an aryl cation, which can then react with various nucleophiles in the solution.
Q2: How can I improve the stability of my this compound solution for short-term storage?
A2: To enhance short-term stability, you should:
-
Maintain Low Temperature: Store the solution in an ice bath or a refrigerator at 0-5°C.
-
Ensure Acidic pH: The solution should be kept in an acidic medium, for example, by dissolving the compound in dilute hydrochloric acid.
-
Protect from Light: Use amber glass containers or wrap the container in foil to prevent light exposure.
-
Consider Stabilizers: The addition of certain non-ionic surfactants, such as Brij 35, has been shown to improve the stability of diazonium salt solutions.
Q3: Are there alternative, more stable forms of this diazonium salt?
A3: Yes, the stability of arenediazonium salts is significantly influenced by the counter-ion. While chloride salts are common, they are often less stable. Salts with larger, non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) or tosylate (TsO⁻) are generally more stable and can sometimes be isolated as solids that are stable at room temperature.
Q4: What are the expected decomposition products of this compound?
A4: The decomposition of this compound in an aqueous solution is expected to yield 4-hydroxyazobenzene (a phenol) through the reaction of the resulting aryl cation with water. Further degradation of the azo bond can lead to the formation of aniline and p-phenylenediamine.
Data Presentation
The following tables summarize key factors influencing the stability of diazonium salt solutions.
Table 1: General Factors Affecting Diazonium Salt Stability
| Factor | Effect on Stability | Recommended Control Measures |
| Temperature | Increased temperature accelerates decomposition. | Maintain solution at 0-5°C. |
| pH | Deviation from acidic pH can lead to instability. | Maintain an acidic environment (e.g., dilute HCl). |
| Light | Exposure to UV or visible light can cause photodegradation. | Store in amber vials or protect from light. |
| Counter-ion | Smaller, more nucleophilic anions (e.g., Cl⁻) result in lower stability. | Use larger, non-nucleophilic anions (e.g., BF₄⁻, TsO⁻) for increased stability. |
| Impurities | Transition metal impurities can catalyze decomposition. | Use high-purity reagents and solvents. |
Table 2: Effect of a Non-ionic Surfactant (Brij 35) on the Stability of a Diazonium Salt Solution
| Days of Storage | Stability at Room Temperature (without Brij 35) | Stability at Room Temperature (with 1.0% Brij 35) | Stability at 4°C (without Brij 35) | Stability at 4°C (with 1.0% Brij 35) |
| 1 | Significant Decomposition | Improved Stability | Stable | Highly Stable |
| 7 | Complete Decomposition | Moderate Stability | Significant Decomposition | Improved Stability |
Note: This data is based on a study with diazotized sulfanilic acid and is intended to be illustrative of the potential stabilizing effect of surfactants on diazonium salt solutions in general.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
-
Dissolution: Weigh the desired amount of this compound and dissolve it in a pre-chilled (0-5°C) solution of 0.1 M hydrochloric acid.
-
Stirring: Gently stir the solution in an ice bath until the solid is completely dissolved. Avoid vigorous stirring that might introduce excessive air.
-
Light Protection: If the solution is not for immediate use, transfer it to an amber vial or wrap the container with aluminum foil.
-
Storage: Store the solution in an ice bath or at 2-8°C until needed. It is recommended to use the solution within a few hours of preparation.
Protocol 2: Monitoring the Decomposition of this compound using UV-Vis Spectrophotometry
-
Solution Preparation: Prepare a solution of this compound of a known concentration in a suitable acidic buffer.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure the absorbance at the λmax of this compound (around 380-400 nm). Use the same buffer as a blank.
-
Initial Measurement: Immediately after preparation, measure the initial absorbance (A₀) of the solution at time t=0.
-
Time-course Measurement: Maintain the solution at a constant temperature (e.g., room temperature or a controlled elevated temperature) and record the absorbance (Aₜ) at regular time intervals.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(Aₜ)) versus time. If the reaction is first-order, the plot should be linear. The negative of the slope of this line will be the first-order rate constant (k) for the decomposition.
Protocol 3: Analysis of this compound and its Degradation Products by HPLC
-
Sample Preparation: Prepare a solution of this compound in a suitable mobile phase compatible solvent (e.g., a mixture of acetonitrile and water with a small amount of acid). For degradation studies, samples can be taken at different time points from a solution kept under specific stress conditions (e.g., heat, light).
-
HPLC System:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is often effective.
-
Detector: A UV detector set at the λmax of this compound and its potential degradation products. A photodiode array (PDA) detector is ideal for identifying different components by their spectra.
-
-
Injection and Analysis: Inject the prepared samples into the HPLC system and record the chromatograms.
-
Quantification: The concentration of this compound and its degradation products can be quantified by creating calibration curves with known standards.
Visualizations
Caption: Proposed degradation pathway for this compound.
Caption: Troubleshooting workflow for stability issues.
References
common impurities in 4-aminoazobenzene hydrochloride synthesis and their removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-aminoazobenzene hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of 4-aminoazobenzene hydrochloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete reaction; side reactions occurring; loss of product during workup and purification. | - Ensure the reaction temperature is maintained at 40-50°C to promote the rearrangement of diazoaminobenzene. - Monitor the reaction progress by testing a sample with alcohol and hydrochloric acid to ensure no more nitrogen gas evolves.[1] - During purification, avoid using excessive amounts of solvent for recrystallization. |
| Product is an Oil, Not Crystalline | Presence of impurities, particularly unreacted aniline or byproducts like o-aminoazobenzene, which can lower the melting point. | - Wash the crude product thoroughly with water to remove water-soluble impurities like aniline hydrochloride.[2] - Perform recrystallization from a suitable solvent system. A common method is to dissolve the hydrochloride salt in hot water and allow it to crystallize upon cooling.[1] Alternatively, the free base can be recrystallized from dilute alcohol.[1] |
| Incorrect Product Color (Not the expected deep blue or steel-blue needles) | Presence of colored impurities or the product is in its free base form (yellow-orange). | - The hydrochloride salt should be a deep blue to dark purple powder or crystal.[3] If the product is yellow or orange, it is likely the free base, 4-aminoazobenzene. Acidify with hydrochloric acid to form the hydrochloride salt. - Recrystallize the product to remove colored impurities. The use of activated charcoal during recrystallization of the free base can help remove colored impurities. |
| Multiple Spots on TLC Analysis | Incomplete reaction or presence of side products and unreacted starting materials. | - Identify the components by co-spotting with standards of starting materials (aniline, diazoaminobenzene). - Common impurities include aniline, diazoaminobenzene, and o-aminoazobenzene.[4][5][6] - Purify the product using the appropriate method based on the identified impurities (e.g., washing, recrystallization, or column chromatography). |
| Difficulty in Filtering the Product | Very fine crystals or a gelatinous precipitate has formed. | - Allow the crystallized solution to cool slowly without disturbance to encourage the formation of larger crystals. - If the precipitate is too fine, try using a different filter medium or a centrifuge for separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 4-aminoazobenzene hydrochloride?
A1: The most common impurities include:
-
Unreacted Starting Materials: Aniline and diazoaminobenzene.[2]
-
Isomeric Byproducts: o-Aminoazobenzene is a common side product formed during the rearrangement of diazoaminobenzene.[4][5][6]
-
Water-Soluble Impurities: Aniline hydrochloride and residual nitrite from the diazotization step.[2]
-
Side-Reaction Products: Phenyl anilines and diazo tars can form, especially if the reaction conditions are not well-controlled.[5][6]
Q2: How can I remove o-aminoazobenzene from my product?
A2: o-Aminoazobenzene can be effectively removed by crystallization. Since p-aminoazobenzene is less soluble than the ortho isomer in certain solvents, it will crystallize out, leaving the o-aminoazobenzene in the mother liquor. Solvents such as ligroin or methylcyclohexane have been shown to be effective for this separation.[4]
Q3: What is the best way to purify the crude 4-aminoazobenzene hydrochloride?
A3: A multi-step purification process is generally recommended:
-
Washing: Wash the crude product with water to remove water-soluble impurities like aniline hydrochloride and nitrites.[2]
-
Neutralization and Recrystallization of the Free Base: Convert the hydrochloride salt to the free base, 4-aminoazobenzene, by treating it with a weak base like dilute ammonium hydroxide. The free base can then be recrystallized from dilute alcohol.[1]
-
Recrystallization of the Hydrochloride Salt: Alternatively, the crude hydrochloride salt can be dissolved in hot water and allowed to cool slowly to form pure, steel-blue needles.[1]
Q4: How can I monitor the purity of my 4-aminoazobenzene hydrochloride?
A4: The purity can be monitored using the following techniques:
-
Thin-Layer Chromatography (TLC): TLC can be used to quickly check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) can be used.[7][8]
-
Melting Point: The melting point of pure 4-aminoazobenzene hydrochloride is around 213°C. A broad or depressed melting point indicates the presence of impurities.
Quantitative Data on Impurity Removal
The following table summarizes the effectiveness of crystallization in removing the o-aminoazobenzene impurity from p-aminoazobenzene.
| Solvent System | Initial o-Aminoazobenzene Content (%) | Final o-Aminoazobenzene Content (%) | Recovery of p-Aminoazobenzene (%) |
| Ligroin | ~4-8 | 0.3 | 98 |
| Methylcyclohexane | ~4-8 | 0.3 | 98 |
Data sourced from patent literature describing the purification of p-aminoazobenzene.[4]
Experimental Protocols
Protocol 1: Purification of 4-Aminoazobenzene Hydrochloride by Recrystallization
-
Take the crude 4-aminoazobenzene hydrochloride and dissolve it in a minimal amount of hot water.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the resulting steel-blue needles by filtration.[1]
-
Wash the crystals with a small amount of cold water.
-
Dry the purified crystals.
Protocol 2: Conversion to Free Base and Recrystallization
-
Boil the crude 4-aminoazobenzene hydrochloride with approximately twice its weight of alcohol.
-
Add concentrated ammonia dropwise until the solution turns light brown, indicating the formation of the free base.[1]
-
Cautiously add water to the solution to precipitate the yellow crystals of 4-aminoazobenzene.
-
Collect the crystals by filtration.
-
Recrystallize the 4-aminoazobenzene from dilute alcohol.[1]
Process Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-aminoazobenzene hydrochloride.
Caption: Synthesis and Purification Workflow for 4-Aminoazobenzene Hydrochloride.
References
- 1. prepchem.com [prepchem.com]
- 2. CN112595796A - Preparation method of p-aminoazobenzene standard substance and method for detecting content of p-aminoazobenzene by using same - Google Patents [patents.google.com]
- 3. 4-Aminoazobenzene | 60-09-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. US4191708A - Process for preparing and purifying p-phenylenediamine - Google Patents [patents.google.com]
- 5. EP0035815A1 - Process for the preparation of p-aminoazobenzene from aniline - Google Patents [patents.google.com]
- 6. EP0035815B1 - Process for the preparation of p-aminoazobenzene from aniline - Google Patents [patents.google.com]
- 7. 4-Aminoazobenzene | SIELC Technologies [sielc.com]
- 8. Separation of 4-Aminoazobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
troubleshooting color change issues with p-(phenylazo)aniline hydrochloride indicator
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using p-(phenylazo)aniline hydrochloride (also known as Aniline Yellow or p-aminoazobenzene hydrochloride) as a pH indicator in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is p-(phenylazo)aniline hydrochloride and what is it used for in the laboratory?
A1: p-(Phenylazo)aniline hydrochloride is an azo dye that functions as an acid-base indicator. It is used to visually determine the approximate pH of a solution and to identify the endpoint of an acid-base titration. Its color changes in response to changes in hydrogen ion concentration.
Q2: What is the pH transition range and color change of p-(phenylazo)aniline hydrochloride?
A2: The p-(phenylazo)aniline hydrochloride indicator exhibits a distinct color change in the acidic pH range. The transition occurs approximately between pH 1.0 and 3.0. In its acidic, protonated form (below pH 1.0), the indicator is pink to red. In its basic, deprotonated form (above pH 3.0), it is yellow to orange.[1][2]
Q3: What is the pKa of p-(phenylazo)aniline hydrochloride?
A3: The pKa value for p-(phenylazo)aniline and its derivatives generally falls in the range of 2.1 to 2.8.[1][2][3] This value represents the pH at which the concentrations of the acidic (pink/red) and basic (yellow/orange) forms of the indicator are equal.
Q4: How do I prepare a p-(phenylazo)aniline hydrochloride indicator solution?
A4: To prepare the indicator solution, dissolve a small amount of p-(phenylazo)aniline hydrochloride powder in a suitable solvent. Ethanol is a commonly used solvent as the compound is soluble in it.[4] A typical concentration for an indicator solution is 0.1% (w/v). For detailed steps, please refer to the Experimental Protocols section.
Q5: Is the p-(phenylazo)aniline hydrochloride indicator solution stable?
A5: Azo dyes can be sensitive to light and strong oxidizing agents.[4] It is recommended to store the indicator solution in a dark, well-sealed container to prevent degradation. If the solution changes color or becomes cloudy, it should be discarded and a fresh solution prepared.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No color change observed | The pH of the solution is outside the indicator's transition range (pH 1.0-3.0). | Ensure your experimental conditions fall within the indicator's working pH range. Consider using a different indicator if your expected endpoint is outside this range. |
| The indicator solution has degraded. | Prepare a fresh indicator solution. Store the solution in a dark bottle to prevent photodegradation. | |
| Faint or unclear color change | The indicator concentration is too low. | Add a few more drops of the indicator solution to the analyte. |
| The solution being titrated is colored, obscuring the indicator's color change. | If possible, dilute the sample to reduce its color intensity. Alternatively, use a pH meter for a more accurate endpoint determination. | |
| Color change is gradual or indistinct | The solution has a weak buffering capacity around the endpoint. | This can be inherent to the chemical system. Consider using a potentiometric titration (with a pH meter) for a more precise endpoint determination. |
| Unexpected color appears | The indicator may be reacting with other components in the sample. | Test the indicator with a blank solution (your sample matrix without the analyte) to check for interfering reactions. |
| The indicator has been contaminated. | Prepare a fresh indicator solution using pure reagents and clean glassware. | |
| Precipitate forms upon adding the indicator | The indicator is not soluble in the sample solution. | p-(Phenylazo)aniline hydrochloride is more soluble in ethanol than in water.[4] If working with a highly aqueous solution, ensure the indicator is fully dissolved in a small amount of ethanol before adding it to your sample. |
Data Presentation
pH-Dependent Properties of p-(Phenylazo)aniline Hydrochloride
| Property | Value | Reference |
| pKa | 2.1 - 2.8 | [1][2][3] |
| pH Transition Range | 1.0 - 3.0 | [1][2] |
| Acidic Color (pH < 1.0) | Pink to Red | [1][2] |
| Basic Color (pH > 3.0) | Yellow to Orange | [1][2] |
Representative UV-Vis Absorption Data
The following table summarizes the approximate absorption maxima (λmax) for the acidic and basic forms of aminoazobenzene-type indicators, based on data for closely related compounds.
| Form | pH Range | Approximate λmax (nm) | Appearance |
| Protonated (Acidic) | < 1.0 | ~320 and ~515 | Pink to Red |
| Deprotonated (Basic) | > 3.0 | ~450 | Yellow to Orange |
Note: This data is representative and may vary slightly for p-(phenylazo)aniline hydrochloride.[1][2]
Experimental Protocols
Preparation of 0.1% p-(Phenylazo)aniline Hydrochloride Indicator Solution
Materials:
-
p-(Phenylazo)aniline hydrochloride powder
-
95% Ethanol
-
Volumetric flask (e.g., 100 mL)
-
Weighing balance
-
Spatula and weighing paper
Procedure:
-
Accurately weigh 0.1 g of p-(phenylazo)aniline hydrochloride powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of 95% ethanol to the flask.
-
Swirl the flask gently to dissolve the powder completely.
-
Once dissolved, add 95% ethanol to the flask up to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the prepared indicator solution in a labeled, dark glass bottle.
Acid-Base Titration using p-(Phenylazo)aniline Hydrochloride Indicator
This protocol describes a general procedure for the titration of a weak base with a strong acid.
Materials:
-
Standardized strong acid solution (e.g., 0.1 M HCl)
-
Weak base solution of unknown concentration
-
0.1% p-(phenylazo)aniline hydrochloride indicator solution
-
Buret, stand, and clamp
-
Erlenmeyer flask
-
Pipette and pipette bulb
-
White tile or paper
Procedure:
-
Rinse the buret with a small amount of the standardized strong acid solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial buret volume.
-
Pipette a known volume of the weak base solution into an Erlenmeyer flask.
-
Add 2-3 drops of the p-(phenylazo)aniline hydrochloride indicator solution to the flask. The solution should turn yellow or orange.
-
Place the Erlenmeyer flask on a white tile under the buret to easily observe the color change.
-
Slowly add the strong acid from the buret to the weak base solution while constantly swirling the flask.
-
As the endpoint is approached, the pink/red color will begin to persist for longer periods where the acid is added. Add the acid drop by drop at this stage.
-
The endpoint is reached when a single drop of the acid causes a permanent color change from yellow/orange to pink/red.
-
Record the final buret volume.
-
Repeat the titration at least two more times to ensure consistent and accurate results.
Visualizations
References
Technical Support Center: Optimizing Diazotization of 4-(Phenylazo)anilinium Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the diazotization of 4-(phenylazo)anilinium chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the diazotization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Diazonium Salt | 1. Incomplete dissolution of this compound: The starting material has low solubility in aqueous acid.[1] 2. Reaction temperature too high: The diazonium salt is thermally unstable and decomposes.[2] 3. Insufficient acidity: Prevents the formation of the necessary nitrosonium ion (NO+) from sodium nitrite.[] 4. Decomposition of nitrous acid: Nitrous acid is unstable and must be generated in situ.[4] | 1. Improve solubility: a) Use a co-solvent like glacial acetic acid or dimethylformamide (DMF) to dissolve the amine before adding it to the acidic solution.[1] b) Prepare a fine, reactive suspension of the amine by dissolving it in a suitable solvent and then precipitating it in the cold acid solution.[1] 2. Strict temperature control: Maintain the reaction temperature between 0-5°C using an ice-salt bath.[2] 3. Increase acid concentration: Use a sufficient excess of a strong mineral acid like hydrochloric or sulfuric acid. For weakly basic amines, stronger acidic conditions are often necessary.[][5] 4. Slow, dropwise addition of nitrite: Add a pre-cooled solution of sodium nitrite slowly to the amine solution to ensure it reacts as it is formed.[4] |
| Reaction Mixture Turns Dark Brown or Black | 1. Decomposition of the diazonium salt: Occurs if the temperature rises above the optimal range, leading to the formation of phenolic byproducts.[2] 2. Azo coupling side reaction: The newly formed diazonium salt couples with unreacted 4-(phenylazo)aniline. This is more likely if the acidity is too low.[6] | 1. Verify and maintain low temperature: Ensure the ice bath is effective and monitor the internal reaction temperature closely. 2. Ensure sufficient acidity: The presence of excess acid protonates the starting amine, preventing it from acting as a coupling partner.[6] |
| Formation of an Oily Precipitate | Phenol formation: This is a direct result of the diazonium salt reacting with water upon decomposition at elevated temperatures.[4] | Immediate cooling and stricter temperature control: Lower the reaction temperature immediately. For future runs, ensure the temperature is consistently maintained at 0-5°C. |
| Excessive Foaming or Gas Evolution | Nitrogen gas (N₂) evolution: This is a clear sign of the rapid decomposition of the diazonium salt.[2] | 1. Immediately lower the temperature. 2. Slow the rate of sodium nitrite addition: Adding the nitrite too quickly can cause a rapid exothermic reaction, leading to localized heating and decomposition.[4] |
| Precipitation of Starting Material | Low solubility of the anilinium salt: this compound may not be fully soluble in the acidic medium, especially at low temperatures.[1] | 1. Use sufficient acid and/or a co-solvent: Ensure enough acid is present to form the more soluble salt. Gentle warming to dissolve the amine before cooling for the reaction can help, but it must be thoroughly cooled before adding nitrite.[1] 2. Mechanical stirring: Ensure vigorous stirring to keep the suspension homogenous. |
Frequently Asked Questions (FAQs)
Q1: Why is a low temperature (0-5°C) critical for this diazotization reaction?
A1: Aromatic diazonium salts, the product of this reaction, are thermally unstable.[2][4] At temperatures above 5°C, they can rapidly decompose, often reacting with water to form unwanted phenolic byproducts and releasing nitrogen gas, which significantly reduces the yield of the desired product.[2]
Q2: What is the optimal type and concentration of acid to use for diazotizing 4-(phenylazo)aniline?
A2: Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used.[7] High acidity is crucial for two main reasons: it facilitates the in-situ generation of the reactive electrophile, the nitrosonium ion (NO⁺), from sodium nitrite, and it ensures the primary amine is fully protonated, which prevents it from coupling with the newly formed diazonium salt.[][6] Since 4-(phenylazo)aniline is a weakly basic amine, strongly acidic conditions are particularly important for the reaction to proceed efficiently.[1][5]
Q3: My this compound is not dissolving well in the acidic solution. How can I address this?
A3: The low solubility of weakly basic amines and their salts is a common issue.[1] You can improve this by first dissolving the 4-(phenylazo)aniline in a minimal amount of a water-soluble organic solvent like glacial acetic acid or DMF before adding it to the cold mineral acid solution.[1] Alternatively, a process of precipitating a fine, reactive suspension of the free amine by adding its solution to a mixture of water and ice can be effective.[1]
Q4: How can I confirm that the diazotization reaction was successful?
A4: A common qualitative test is to perform a coupling reaction.[8] Add a small aliquot of your cold diazonium salt solution to a cold, basic solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.[8]
Q5: Is it possible to store the prepared diazonium salt solution?
A5: It is highly recommended to use the diazonium salt solution immediately after preparation.[4] These salts are generally unstable and are not stored, as they decompose even at low temperatures over time.[9] For certain applications requiring higher stability, using acids that form more stable counter-ions, such as tetrafluoroboric acid to form a tetrafluoroborate salt, can be considered.[7]
Experimental Protocols
Standard Protocol for Diazotization of this compound
This protocol outlines a standard laboratory procedure for the diazotization of this compound.
-
Preparation of Amine Solution:
-
In a flask, suspend this compound (1.0 eq) in a solution of concentrated hydrochloric acid (3.0-4.0 eq) and water.
-
Stir the mixture vigorously. If solubility is an issue, a small amount of glacial acetic acid can be added to aid dissolution.[1]
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5°C with continuous stirring.
-
-
Preparation of Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq) in a minimal amount of cold deionized water.
-
Keep this solution in an ice bath.
-
-
Diazotization Reaction:
-
Using a dropping funnel, add the cold sodium nitrite solution dropwise to the cold, stirred amine solution.
-
Monitor the internal temperature closely and ensure it does not rise above 5°C. The addition should be very slow to control the exothermic reaction.[4]
-
After the complete addition of the nitrite solution, continue stirring the mixture at 0-5°C for an additional 15-30 minutes.
-
-
Confirmation and Use:
-
(Optional) Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, the excess can be quenched by the addition of a small amount of urea.
-
The resulting cold diazonium salt solution should be used immediately in the subsequent reaction step.[4]
-
Visualizations
Experimental Workflow for Diazotization
References
- 1. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diazotisation [organic-chemistry.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. CK12-Foundation [flexbooks.ck12.org]
overcoming solubility problems of 4-aminoazobenzene hydrochloride in experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with 4-aminoazobenzene hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 4-aminoazobenzene hydrochloride and why is its solubility a concern?
A1: 4-Aminoazobenzene hydrochloride is the salt form of the organic compound 4-aminoazobenzene, an azo dye intermediate. It often appears as steel-blue or cyan needle-like crystals.[1][2] Its solubility can be challenging, particularly in neutral aqueous solutions, which can lead to issues like precipitation, inconsistent concentrations, and unreliable experimental results.
Q2: In which solvents is 4-aminoazobenzene hydrochloride most soluble?
A2: 4-Aminoazobenzene hydrochloride is soluble in ethanol and acidic aqueous solutions, such as dilute hydrochloric acid.[2] It is only slightly soluble in neutral water.[2] The free base form, 4-aminoazobenzene, is soluble in organic solvents like ethanol, chloroform, and acetonitrile, but has very low solubility in water.[3][4][5][6]
Q3: How does pH affect the solubility of 4-aminoazobenzene hydrochloride?
A3: pH is a critical factor. In acidic conditions (low pH), the compound exists in its protonated hydrochloride salt form, which is more soluble in aqueous media.[7] As the pH increases towards neutral or alkaline, it can convert to the less soluble free base (4-aminoazobenzene), which may precipitate out of solution.[6]
Q4: Can I heat the solution to improve solubility?
A4: Yes, gently heating the solvent is a common and effective method to increase the dissolution rate and solubility of 4-aminoazobenzene hydrochloride.[1] This principle is the basis for recrystallization, a technique used to purify the compound.[8][9] However, be mindful of the solvent's boiling point and the compound's stability at higher temperatures.
Q5: My compound precipitated after I added my stock solution to a buffer. What happened?
A5: This common issue, often called "crashing out," can occur for a few reasons:
-
Solvent Change: If your stock solution is in an organic solvent (like DMSO or ethanol) and you add it to an aqueous buffer, the final concentration of the organic solvent may be too low to keep the compound dissolved.[10]
-
pH Shift: If your aqueous buffer has a neutral or slightly basic pH (e.g., PBS at pH 7.4), it can neutralize the hydrochloride salt, causing the less soluble free base to precipitate.[11]
-
Concentration Limit: The final concentration in the buffer may have exceeded the compound's solubility limit in that specific medium.[10]
Q6: How should I prepare a stock solution?
A6: For aqueous experiments, it is often best to prepare a stock solution in a solvent where the compound is highly soluble, such as ethanol or a small amount of dilute HCl. For applications compatible with organic solvents, anhydrous DMSO is also an option, though care must be taken when diluting into aqueous media.[10] Always use high-purity, anhydrous solvents for stock solutions to ensure stability.
Troubleshooting Guide
If you are encountering problems dissolving 4-aminoazobenzene hydrochloride, consult the table below for potential causes and recommended solutions.
| Issue Encountered | Potential Cause | Recommended Solution |
| Powder does not dissolve in neutral water. | The compound has inherently low solubility in neutral aqueous solutions.[2] | 1. Acidify the water with a small amount of dilute hydrochloric acid (HCl). 2. Alternatively, dissolve the compound in ethanol first, then add it to the aqueous medium if the experiment allows for it. |
| Solution is cloudy or contains suspended particles. | Insoluble impurities are present in the compound, or the solubility limit has been reached at room temperature. | 1. Gently warm the solution while stirring. If impurities are the issue, they may remain undissolved. 2. Perform a hot gravity filtration to remove any insoluble impurities.[12] 3. If the solution clears upon heating but becomes cloudy on cooling, your solution is likely supersaturated. |
| Precipitate forms when cooling a previously clear solution. | The solution was saturated or supersaturated at a higher temperature, and the compound is crystallizing out as the temperature drops and solubility decreases.[9] | 1. Reheat the solution to redissolve the precipitate. 2. Add more solvent to create a more dilute solution that will remain stable at room temperature. 3. If purification is the goal, this is the desired outcome of recrystallization.[13] |
| Precipitate forms after adding a stock solution to an aqueous buffer (e.g., PBS). | The pH of the buffer is too high, causing conversion to the less soluble free base, or the percentage of the organic co-solvent is too low in the final mixture.[10][11] | 1. Prepare a more concentrated stock solution to minimize the volume of organic solvent added. 2. Use a buffer with a lower pH (e.g., an acetate buffer at pH 4-6). 3. Test the solubility limit by performing a serial dilution of the stock solution in the experimental buffer. |
Data Presentation
Solubility of 4-Aminoazobenzene and its Hydrochloride Salt
| Compound | Solvent | Solubility | Reference(s) |
| 4-Aminoazobenzene Hydrochloride | Water | Slightly Soluble | [2][4] |
| Ethanol | Soluble | [2] | |
| Hydrochloric Acid | Soluble | [2] | |
| 4-Aminoazobenzene (Free Base) | Water (25 °C) | ~29.59 mg/L | [3] |
| Ethanol | Soluble | [3][4] | |
| Chloroform | Slightly Soluble | [3][4] | |
| Methanol | Slightly Soluble | [3][4] | |
| Acetonitrile | Soluble | [5] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution using pH Adjustment
This protocol is suitable for preparing an aqueous working solution of 4-aminoazobenzene hydrochloride.
-
Weighing: Accurately weigh the desired amount of 4-aminoazobenzene hydrochloride powder.
-
Solvent Addition: Add a portion of the total required volume of purified water to a beaker or flask.
-
pH Adjustment: While stirring, add 0.1 M hydrochloric acid (HCl) dropwise until the water is slightly acidic (e.g., pH 3-4).
-
Dissolution: Slowly add the weighed powder to the acidic water while stirring continuously. Gentle warming (35-45°C) can be applied to aid dissolution.
-
Final Volume: Once fully dissolved, add the remaining water to reach the final desired concentration and volume.
-
Verification: Check the final pH of the solution. If necessary, adjust carefully, but be aware that increasing the pH significantly may cause precipitation.
Protocol 2: Recrystallization for Purification
This protocol can be used to purify 4-aminoazobenzene hydrochloride if insoluble impurities are suspected.
-
Solvent Selection: Choose a suitable solvent system, such as a dilute ethanol/water mixture.[4]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimum amount of the solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid is completely dissolved.[9]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This involves quickly pouring the hot solution through a fluted filter paper into a pre-warmed flask.[12]
-
Cooling and Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Then, place it in an ice-water bath to maximize crystal formation.[8][13]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[13]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[13]
-
Drying: Allow the crystals to air dry completely before weighing and determining the melting point to assess purity.[8]
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Experimental workflow for preparing an aqueous solution.
Caption: Relationship between the free base and hydrochloride salt.
References
- 1. prepchem.com [prepchem.com]
- 2. chembk.com [chembk.com]
- 3. 4-AMINOAZOBENZENE | 60-09-3 [chemicalbook.com]
- 4. 4-AMINOAZOBENZENE CAS#: 60-09-3 [m.chemicalbook.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. CN112595796A - Preparation method of p-aminoazobenzene standard substance and method for detecting content of p-aminoazobenzene by using same - Google Patents [patents.google.com]
- 7. Investigation of the Complexation between 4-Aminoazobenzene and Cucurbit[7]uril through a Combined Spectroscopic, Nuclear Magnetic Resonance, and Molecular Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Home Page [chem.ualberta.ca]
- 13. people.chem.umass.edu [people.chem.umass.edu]
preventing degradation of 4-(Phenylazo)anilinium chloride during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-(Phenylazo)anilinium chloride during storage.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound, helping you identify potential causes and implement corrective actions.
| Issue | Potential Cause | Recommended Action |
| Change in color (e.g., darkening, fading) | Photodegradation due to light exposure. | Store the compound in an amber or opaque vial to protect it from light. Work with the compound in a shaded area or under yellow light. |
| Thermal degradation from elevated temperatures. | Store at the recommended temperature, typically in a cool, dry place. Avoid storing near heat sources. | |
| Chemical degradation due to reaction with contaminants. | Ensure storage containers are clean and inert. Avoid contact with strong oxidizing agents. | |
| Clumping or caking of the powder | Absorption of moisture from the air (hygroscopic nature). | Store in a tightly sealed container with a desiccant. Handle the compound in a glove box or a room with controlled humidity. |
| Poor solubility compared to a fresh sample | Degradation or polymerization of the compound. | Discard the degraded sample and use a fresh batch. Re-evaluate storage conditions to prevent future degradation. |
| Inconsistent experimental results | Use of a partially degraded compound. | Perform a purity check (e.g., via HPLC or melting point determination) before use. If degradation is suspected, use a fresh, unopened sample. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[1] It should be protected from light and moisture. Storage in a desiccator at controlled room temperature is a recommended practice.
Q2: How does light affect the stability of this compound?
A2: this compound is a light-sensitive compound.[1] Exposure to light, particularly UV radiation, can induce photodegradation. This process can lead to the cleavage of the azo bond and other chemical transformations, resulting in a loss of purity and a change in the compound's properties.
Q3: What is the role of temperature in the degradation of this compound?
A3: Elevated temperatures can cause thermal degradation of this compound. Thermal decomposition of related azobenzene dyes has been shown to result in the loss of the azo group as nitrogen gas and the formation of aromatic free radicals.[2][3][4]
Q4: Is this compound sensitive to moisture?
A4: Yes, the anilinium chloride part of the molecule makes it susceptible to hydrolysis, especially in the presence of moisture.[5][6][7][8] The anilinium ion can act as a weak acid, and its equilibrium with aniline can be affected by the presence of water. This can lead to changes in the pH of the microenvironment and potentially catalyze further degradation.
Q5: What are the primary degradation pathways for this compound?
A5: The main degradation pathways are photodegradation, thermal degradation, and hydrolysis. Photodegradation is initiated by light, thermal degradation by heat, and hydrolysis by moisture. These pathways can lead to the cleavage of the azo bond, modifications of the aromatic rings, and changes to the anilinium group.
Q6: How can I assess the purity of my stored this compound?
A6: Several analytical techniques can be used to assess the purity of your compound. High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying the parent compound and its degradation products.[9] Other methods include UV-Vis spectrophotometry to check for changes in the absorption spectrum and melting point determination, as impurities will typically depress and broaden the melting range.
Quantitative Data on Thermal Degradation
The following table summarizes thermal degradation data for 4-Aminoazobenzene, the parent compound of this compound. This data provides an indication of the temperatures at which significant degradation can be expected.
| Compound | Temperature Range for Degradation (°C) | Peak Degradation Temperature (°C) | Primary Decomposition Products |
| 4-Aminoazobenzene | 50 - 260 | 263.4 | Aniline, Benzene, Diaminobenzene |
| Data is for the parent compound 4-Aminoazobenzene and serves as an estimate for this compound.[4] |
Experimental Protocols
Protocol 1: Stability Assessment by UV-Vis Spectrophotometry
This protocol provides a method to assess the stability of this compound by monitoring changes in its UV-Vis absorption spectrum over time.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol or methanol)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Preparation of Working Solution: Dilute the stock solution to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 0.8 AU).
-
Initial Spectrum Acquisition (Time 0): Record the UV-Vis spectrum of the freshly prepared working solution. Note the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.
-
Storage under Stress Conditions: Store aliquots of the stock solution under various conditions you wish to test (e.g., exposed to light, at an elevated temperature, in a humid environment). Keep a control sample under recommended storage conditions (cool, dark, and dry).
-
Periodic Spectral Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week), take an aliquot from each stored sample, prepare a working solution, and record its UV-Vis spectrum.
-
Data Analysis: Compare the spectra of the stressed samples to the control and the initial spectrum. A decrease in the absorbance at λmax or a shift in the λmax indicates degradation. The percentage of degradation can be estimated using the following formula: Degradation (%) = [(Initial Absorbance - Absorbance at time t) / Initial Absorbance] x 100
Protocol 2: Forced Degradation Study using HPLC
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating capability of an HPLC method.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, water, methanol)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at room temperature or heat to a moderate temperature (e.g., 60 °C) for a specified period. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a specified period.
-
Thermal Degradation: Heat an aliquot of the stock solution at an elevated temperature (e.g., 80 °C) for a specified period.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber) for a specified duration.
-
HPLC Analysis: Analyze the stressed samples, along with a control (unstressed) sample, using a validated HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. This analysis helps in understanding the degradation profile and in developing a stability-indicating analytical method.[3][9][10][11]
Visualizations
Caption: Degradation pathways of this compound.
References
- 1. analysis.rs [analysis.rs]
- 2. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of Salts – Atoms First / OpenStax [pressbooks.atlanticoer-relatlantique.ca]
- 6. Hydrolysis of Salts | Chemistry for Majors [courses.lumenlearning.com]
- 7. 14.4 Hydrolysis of Salts – Chemistry 2e for Chem 120 (Chemistry for Engineering) [pressbooks.bccampus.ca]
- 8. 15.4 Hydrolysis of Salts – Chemistry Fundamentals [pressbooks.online.ucf.edu]
- 9. researchgate.net [researchgate.net]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectrophotometric Assays Using p-(Phenylazo)aniline Hydrochloride
Welcome to the technical support center for spectrophotometric assays involving p-(phenylazo)aniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments. The following troubleshooting guides and FAQs directly address specific challenges to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind spectrophotometric assays using p-(phenylazo)aniline hydrochloride?
A1: Assays using p-(phenylazo)aniline hydrochloride, an aromatic amine, typically rely on a two-step diazotization-coupling reaction. In the first step, under acidic conditions, a nitrite-containing sample reacts with an amine (like p-(phenylazo)aniline hydrochloride or sulfanilamide) to form a diazonium salt. In the second step, this diazonium salt is coupled with another aromatic compound (a coupling agent, such as N-(1-naphthyl)ethylenediamine) to produce a stable and colored azo dye.[1][2] The intensity of the resulting color, which is measured with a spectrophotometer, is directly proportional to the concentration of the analyte (e.g., nitrite).
Q2: What are the most common sources of interference in this type of assay?
A2: Interference can arise from various sources, including the sample matrix, reagents, and experimental conditions. Common interfering substances include proteins, reducing agents (like ascorbic acid and thiols), certain metal ions, and other compounds that can react with the reagents or absorb light at the analytical wavelength.[3][4][5] Procedural factors such as incorrect pH, temperature fluctuations, and reagent degradation can also significantly impact the results.[6]
Q3: How can I prevent interference from proteins in my biological samples?
A3: Proteins in biological samples like plasma or serum can cause turbidity and interfere with absorbance readings. A deproteinization step is therefore essential.[3][4] It is crucial to avoid acidic protein precipitation methods, as they can lead to the loss of nitrite.[3] A recommended method is the use of zinc sulfate (ZnSO₄) for deproteinization.[3]
Q4: My assay results are lower than expected or show false negatives. What could be the cause?
A4: Lower than expected results are often due to the presence of reducing agents in the sample, such as ascorbate, thiols (e.g., cysteine), or NADPH.[3][4][6] These substances can interfere with the diazotization reaction, preventing the formation of the colored azo dye. Matrix effects from other components in your sample could also be inhibiting the color-forming reaction.[6] Additionally, ensure that your reagents have not degraded and that the pH of the reaction is optimal.
Q5: The absorbance of my blank (reagents only) is unusually high. What should I do?
A5: High absorbance in the blank can be caused by several factors. Contaminated or degraded reagents are a common culprit.[6] Diazonium salts can be light-sensitive, so prolonged exposure to light may cause them to degrade and form colored compounds.[6] Sub-optimal concentrations of the diazonium salt or coupling reagent can also lead to spontaneous color formation.[6] It is recommended to prepare fresh reagents and store them protected from light at the recommended temperature.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Absorbance | Reagent contamination or degradation. | Prepare fresh reagents. Store diazonium salt solutions protected from light and at the recommended temperature.[6] |
| Incorrect pH of the reaction buffer. | The pH is critical for the coupling reaction. An incorrect pH can lead to non-specific reactions. Measure and adjust the pH of the final reaction mixture.[6] | |
| Sub-optimal reagent concentrations. | Titrate the concentrations of the diazonium salt and coupling reagent to determine the optimal signal-to-noise ratio.[6] | |
| Low or No Signal | Presence of reducing agents (e.g., ascorbic acid, thiols). | These substances can interfere with the diazonium salt. Pre-treat the sample to remove or neutralize reducing agents.[6] |
| Matrix effects inhibiting the reaction. | Perform a spike and recovery experiment to assess matrix effects. If necessary, dilute the sample or use a matrix-matched calibration curve.[6] | |
| Loss of gaseous analyte (e.g., nitric oxide). | Ensure a closed or controlled system to prevent the escape of gaseous analytes that are precursors to the measured substance.[4] | |
| Inconsistent or Non-Reproducible Results | Inadequate mixing of reagents and samples. | Ensure thorough mixing in each well or cuvette. |
| Temperature variations across the plate or between assays. | Allow all reagents and samples to reach room temperature before starting the assay. Use a temperature-controlled plate reader if possible. | |
| Inconsistent timing of reagent addition and readings. | Use a multichannel pipette for simultaneous reagent addition and ensure that absorbance readings are taken at a consistent time point after the final reagent addition. | |
| False Positives | Presence of interfering substances that absorb at the same wavelength. | Run a sample blank (sample without the diazonium salt) to check for inherent color.[6] Some proteins, like hemoglobin, can absorb light around 540 nm.[4] |
| Contamination of glassware or plasticware. | Ensure all labware is scrupulously clean. |
Summary of Common Interfering Substances
| Interferent Category | Examples | Effect on Assay | Mitigation Strategy |
| Reducing Agents | Ascorbic acid, Thiols (e.g., cysteine), NADPH | Negative interference (lower signal) by reacting with the diazonium salt.[3][4] | Sample pre-treatment to remove or neutralize. For NADPH, enzymatic conversion to NADP+ can be employed.[3] |
| Proteins | Hemoglobin, Albumin | Positive interference (high background) due to turbidity and inherent absorbance.[4] | Deproteinization of the sample using methods like zinc sulfate precipitation.[3] |
| Amino Acids | Tyrosine, Cysteine | Negative interference by reacting with nitrite or the diazonium salt.[4] | Sample dilution or deproteinization. |
| Metal Ions | Fe³⁺, Cu²⁺, Hg²⁺, and others | Diverse interference mechanisms, including precipitation and color formation.[5] | Use of chelating agents (e.g., EDTA) or removal by ion exchange.[7] |
| Salts and Buffers | Phosphate, Carbonate, Borate | Can alter the pH of the reaction, affecting the rate and efficiency of the coupling reaction.[3][5] | Use of a sufficiently strong buffer system or adjustment of the sample pH prior to the assay.[6] |
| Other Compounds | Heparin (in enzyme-based assays) | Negative interference.[3] | Avoid heparin as an anticoagulant if possible or use methods to remove it. |
Experimental Protocols
Protocol 1: Sample Deproteinization using Zinc Sulfate
This protocol is designed to remove protein interference from biological samples such as serum or plasma.
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Reagent Preparation : Prepare a 30% (w/v) solution of zinc sulfate (ZnSO₄).
-
Sample Treatment :
-
To 400 µL of your sample (e.g., plasma), add 800 µL of the 30% ZnSO₄ solution.
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Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection : Carefully collect the clear supernatant, which now contains the analyte with significantly reduced protein content. This supernatant can be used directly in the spectrophotometric assay.
Protocol 2: General Procedure for a Diazotization-Coupling Assay
This protocol outlines the basic steps for performing a spectrophotometric assay based on the diazotization-coupling reaction.
-
Reagent Preparation :
-
p-(phenylazo)aniline hydrochloride Solution : Prepare a solution of p-(phenylazo)aniline hydrochloride in an appropriate acidic solvent (e.g., 5% phosphoric acid).
-
Coupling Reagent Solution : Prepare a solution of the coupling agent (e.g., 0.2% N-(1-naphthyl)ethylenediamine dihydrochloride) in deionized water.
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Standard Solutions : Prepare a series of standard solutions of the analyte (e.g., sodium nitrite) of known concentrations.
-
-
Assay Procedure :
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Pipette 100 µL of your deproteinized samples, standards, and a blank (deionized water or buffer) into the wells of a 96-well microplate.
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Add 50 µL of the p-(phenylazo)aniline hydrochloride solution to each well.
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Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow for the diazotization reaction to complete.
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Add 50 µL of the coupling reagent solution to each well.
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Incubate the plate for another 10-15 minutes at room temperature, protected from light, to allow for the development of the azo dye color.
-
-
Measurement :
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Measure the absorbance of each well at the wavelength of maximum absorbance (λmax) for the specific azo dye formed. This is typically in the range of 520-570 nm.
-
-
Data Analysis :
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Subtract the absorbance of the blank from the absorbance of the standards and samples.
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Plot a standard curve of absorbance versus the concentration of the standards.
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Determine the concentration of the analyte in your samples by interpolating their absorbance values on the standard curve.
-
Diagrams
Caption: Troubleshooting workflow for spectrophotometric assays.
References
- 1. Griess test - Wikipedia [en.wikipedia.org]
- 2. Diazo-Coupling: A Facile Mean for the Spectrophotometric Determination of Rasagiline hemitartrate – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of interferences in the spectrophotometric determination of nitrite using composite diazotisation-coupling reagents - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Spectrophotometric Determination of Trace Amount of Nitrite in Water with p-Nitroaniline and 1-Naphthol | Semantic Scholar [semanticscholar.org]
Technical Support Center: Refining the Purification of Crude 4-Aminoazobenzene Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of crude 4-aminoazobenzene hydrochloride. This document offers detailed experimental protocols, a troubleshooting guide in a question-and-answer format, and a logical workflow to address common challenges encountered during the purification process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of 4-aminoazobenzene hydrochloride.
Q1: My purified 4-aminoazobenzene hydrochloride appears as a brownish or off-color powder instead of the expected deep blue or steel-blue needles. What could be the cause?
A1: The discoloration of your product is likely due to the presence of colored impurities. These can be residual starting materials or byproducts from the synthesis. To address this, a decolorization step using activated charcoal during recrystallization is recommended. Add a small amount of activated charcoal to the hot, dissolved solution of your crude product before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Be cautious not to add too much charcoal, as it can also adsorb your desired product, leading to a lower yield.
Q2: During recrystallization, my product is "oiling out" and forming liquid droplets instead of crystals. How can I resolve this?
A2: "Oiling out" occurs when the solute separates from the supersaturated solution as a liquid phase.[1][2] This can happen if the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if the concentration of impurities is high, leading to a significant melting point depression.[3] To remedy this, you can try the following:
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Add more solvent: This will decrease the saturation of the solution, potentially allowing crystallization to occur at a lower temperature.
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Lower the crystallization temperature: If using a mixed solvent system, you might be using too much of the more soluble solvent. Try adding a small amount of the less soluble solvent.
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Use a different solvent: A solvent with a lower boiling point may prevent the product from melting before it crystallizes.
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Purify the crude product first: If the oiling out is due to a high impurity load, consider a preliminary purification step, such as washing with water to remove water-soluble impurities like aniline hydrochloride.[4]
Q3: The yield of my purified 4-aminoazobenzene hydrochloride is very low. What are the potential reasons and how can I improve it?
A3: A low yield can result from several factors during the purification process:
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Using too much solvent during recrystallization: This will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Premature crystallization during hot filtration: If the solution cools and crystals form on the filter paper or in the funnel, you will lose product. Ensure your filtration apparatus is pre-heated, and perform the filtration quickly.
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Incomplete precipitation: After recrystallization, ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath can be used after the solution has cooled to room temperature.[5]
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Multiple purification steps: Each purification step will inevitably lead to some product loss. Optimize your procedure to use the minimum number of steps necessary to achieve the desired purity.
Q4: I am not getting any crystal formation even after cooling the recrystallization solution for an extended period. What should I do?
A4: A supersaturated solution may not always readily produce crystals.[5] To induce crystallization, you can:
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Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Add a seed crystal: If you have a small amount of pure 4-aminoazobenzene hydrochloride, adding a tiny crystal to the supersaturated solution can initiate crystallization.
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Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the solute and induce precipitation.
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Cool to a lower temperature: If you have only cooled to room temperature, try placing the flask in an ice bath.
Data on Purification Outcomes
The following table summarizes the expected outcomes of different purification strategies for crude 4-aminoazobenzene hydrochloride. The data is illustrative and may vary based on the initial purity of the crude product and experimental conditions.
| Purification Method | Expected Purity Range (%) | Expected Yield Range (%) | Key Advantages | Key Disadvantages |
| Single Recrystallization (Dilute Ethanol) | 90 - 95 | 70 - 85 | Simple and effective for removing many common impurities. | May not be sufficient for highly impure starting material. |
| Double Recrystallization (Dilute Ethanol) | 95 - 98 | 50 - 70 | Achieves higher purity by repeating the recrystallization process. | Significant reduction in yield due to product loss in each step. |
| Water Wash followed by Single Recrystallization | 92 - 97 | 65 - 80 | Effectively removes water-soluble impurities like aniline hydrochloride.[4] | Adds an extra step to the purification process. |
| Recrystallization with Activated Charcoal Treatment | 90 - 95 | 60 - 75 | Removes colored impurities, leading to a product with better appearance. | Can lead to lower yield due to adsorption of the product onto the charcoal. |
| Conversion to Free Base and back to Hydrochloride Salt | > 98 | 40 - 60 | Can be a very effective method for removing certain types of impurities. | A more complex and lengthy procedure with a higher potential for product loss. |
Experimental Protocols
Protocol 1: Recrystallization of Crude 4-Aminoazobenzene Hydrochloride
This protocol details the standard procedure for purifying crude 4-aminoazobenzene hydrochloride by recrystallization from dilute ethanol.
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Dissolution: In a fume hood, place the crude 4-aminoazobenzene hydrochloride in an Erlenmeyer flask. Add a minimal amount of a dilute ethanol solution (e.g., 50% ethanol in water) and heat the mixture gently on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid has completely dissolved.
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Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the crude product's weight) to the solution and swirl.
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Hot Gravity Filtration: If activated charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal and any other solids.
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Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold dilute ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification via Conversion to Free Base
This protocol describes a more rigorous purification method involving the conversion of the hydrochloride salt to the free base, followed by recrystallization and reconversion to the hydrochloride salt.
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Formation of the Free Base: Dissolve the crude 4-aminoazobenzene hydrochloride in a minimal amount of hot water. Slowly add a dilute aqueous ammonia solution dropwise until the solution becomes basic and the free base precipitates as a yellow-orange solid.
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Isolation of the Free Base: Cool the mixture and collect the precipitated 4-aminoazobenzene free base by vacuum filtration. Wash the solid with cold water.
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Recrystallization of the Free Base: Recrystallize the crude free base from a suitable solvent, such as ethanol or a mixed solvent system.
-
Conversion back to the Hydrochloride Salt: Dissolve the purified 4-aminoazobenzene free base in a suitable organic solvent like ethanol. Slowly add a solution of hydrochloric acid in ethanol or bubble hydrogen chloride gas through the solution until the hydrochloride salt precipitates as deep blue or steel-blue needles.
-
Isolation and Drying: Collect the purified 4-aminoazobenzene hydrochloride crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described in Protocol 1.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of 4-aminoazobenzene hydrochloride.
A troubleshooting workflow for purifying 4-aminoazobenzene hydrochloride.
References
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN112595796A - Preparation method of p-aminoazobenzene standard substance and method for detecting content of p-aminoazobenzene by using same - Google Patents [patents.google.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
adjusting pH for optimal performance of 4-(Phenylazo)anilinium chloride as an indicator
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of 4-(Phenylazo)anilinium chloride as a pH indicator. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure accurate and reliable results in your experiments.
Indicator Properties
This compound, also known as Aniline Yellow, is an azo dye that functions as an acid-base indicator. Its color change is dependent on the pH of the solution. The key to its optimal performance lies in understanding its dissociation constant (pKa) and the corresponding pH range for its color transition.
Quantitative Data Summary
The performance of this compound as a pH indicator is defined by its pKa value. The pH transition range, where the color change is observable, is generally considered to be pKa ± 1.
| Property | Value | Reference |
| pKa (Conjugate Acid) | 2.82 | [1][2][3][4] |
| Approximate pH Transition Range | 1.8 - 3.8 | |
| Color in Acidic Solution (pH < 1.8) | Red | [5] |
| Color in Basic Solution (pH > 3.8) | Yellow/Orange | [5][6] |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as a pH indicator.
| Problem | Possible Cause | Solution |
| No distinct color change observed. | The pH at the equivalence point of your titration is outside the indicator's transition range (1.8 - 3.8). | Select an indicator with a pKa value closer to the expected pH at the equivalence point of your titration. |
| The indicator solution was not added. | Ensure that a few drops of the indicator solution are added to the analyte before starting the titration. | |
| The color change is gradual and difficult to pinpoint. | The concentration of the analyte or titrant is too low. | Increase the concentration of your analyte or titrant to achieve a sharper pH change at the equivalence point. |
| The indicator is being used for a weak acid-weak base titration. | Avoid using a visual indicator for weak acid-weak base titrations. A pH meter is recommended for more accurate endpoint determination. | |
| The endpoint is consistently overshot. | The titrant is being added too quickly near the endpoint. | Add the titrant drop by drop when you are approaching the endpoint to allow for the color change to be observed accurately. |
| The initial color of the solution is not the expected acidic (red) or basic (yellow/orange) color. | The initial pH of the analyte solution is already within the transition range of the indicator. | Check the initial pH of your analyte solution. Adjust if necessary for your experimental requirements. |
| The indicator solution has degraded. | Prepare a fresh indicator solution. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for using this compound as an indicator?
A1: The optimal pH range for this indicator is between pH 1.8 and 3.8. The most distinct color change occurs around its pKa of 2.82.[1][2][3][4]
Q2: What color change can I expect with this compound?
A2: In solutions with a pH below 1.8, the indicator will appear red. In solutions with a pH above 3.8, it will be yellow to orange.[5][6] The transition between these colors occurs within the pH range of 1.8 to 3.8.
Q3: Can I use this indicator for titrating a weak acid with a strong base?
A3: No, this is not recommended. The equivalence point for a weak acid-strong base titration will be in the basic pH range, which is well outside the transition range of this compound. An indicator like phenolphthalein (pH range 8.2-10) would be more suitable.
Q4: Is this compound suitable for titrating a strong acid with a strong base?
A4: While it can be used, it is not the ideal choice. The equivalence point of a strong acid-strong base titration is at pH 7. An indicator with a transition range closer to pH 7, such as bromothymol blue (pH 6.0-7.6), would provide a more accurate determination of the endpoint. This compound would change color long before the equivalence point is reached.
Q5: How do I prepare the indicator solution?
A5: A typical indicator solution can be prepared by dissolving 0.1 g of this compound in 100 mL of ethanol or a mixture of ethanol and water.
Q6: My solution is colored. Can I still use this indicator?
A6: It is not recommended to use a visual indicator in a highly colored solution as the inherent color of the solution can interfere with observing the indicator's color change. In such cases, a potentiometric titration using a pH meter is the preferred method.
Experimental Protocols
Protocol 1: Determining the pKa of this compound Spectrophotometrically
Objective: To experimentally verify the pKa of the indicator.
Materials:
-
This compound
-
Spectrophotometer
-
pH meter
-
Buffer solutions of varying pH (from pH 1 to 5)
-
Volumetric flasks
-
Pipettes
-
Cuvettes
Methodology:
-
Prepare a stock solution of the indicator in ethanol.
-
Prepare a series of solutions with a constant concentration of the indicator in different buffer solutions covering the pH range of 1 to 5.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for both the acidic and basic forms of the indicator.
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Plot the absorbance values against the pH.
-
The pKa is the pH at which the concentration of the acidic and basic forms are equal, which corresponds to the midpoint of the absorbance change in the resulting titration curve.
Visualizations
Logical Workflow for Troubleshooting Indicator Issues
The following diagram illustrates a logical workflow for troubleshooting common problems encountered when using a pH indicator.
Caption: Troubleshooting workflow for pH indicator issues.
References
minimizing by-product formation in azo dye synthesis from 4-aminoazobenzene hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of azo dyes using 4-aminoazobenzene hydrochloride. The focus is on minimizing the formation of common by-products to enhance product purity and yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield of Azo Dye | 1. Decomposition of Diazonium Salt: The primary cause is often the instability of the diazonium salt intermediate.[1] This is highly sensitive to temperature.[1][2] 2. Incorrect Stoichiometry: An improper ratio of 4-aminoazobenzene hydrochloride to sodium nitrite can result in incomplete diazotization.[1] 3. Sub-optimal pH: The pH for the coupling reaction must be optimized for the specific coupling partner to ensure efficient reaction.[1][3][4] | 1. Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout the diazotization and coupling steps using an ice-salt bath.[1][5][6] 2. Precise Stoichiometry: Use a stoichiometric amount of sodium nitrite. After diazotization, test for excess nitrous acid with starch-iodide paper and neutralize it with urea or sulfamic acid if necessary.[1] 3. pH Optimization: Adjust the pH to the optimal range for your coupling component. For phenols, a slightly alkaline pH is preferred, while for aromatic amines, a slightly acidic medium (pH 4-5) is typically used.[1][7] |
| Formation of Tarry, Insoluble By-products | 1. Elevated Temperature: High temperatures accelerate the decomposition of the diazonium salt into highly reactive species that can polymerize.[1] 2. High pH during Diazotization: Diazonium salts are unstable under strongly alkaline conditions and will decompose.[4] 3. Slow Addition of Reagents: The rate of addition of the coupling component is a critical factor; rapid addition can lead to localized high concentrations and side reactions.[2] | 1. Maintain Low Temperature: Ensure the reaction vessel is adequately cooled throughout the process. 2. Ensure Acidic Diazotization: The diazotization step must be carried out in a strongly acidic medium (e.g., HCl).[8] 3. Controlled Addition: Add the solution of the coupling partner to the diazonium salt solution slowly and with vigorous stirring to ensure proper mixing and heat dissipation.[2] |
| Product Color is "Off" or Impure | 1. Triazene Formation: The diazonium salt can react with unreacted 4-aminoazobenzene or the amino group of a coupling partner (if it's an amine) to form triazene by-products.[9][10] This is an N-coupling reaction that competes with the desired C-coupling.[9] 2. Phenolic By-products: Decomposition of the diazonium salt in the aqueous solution can form phenols, which may themselves couple to form different colored impurities.[11] | 1. Control Coupling pH: For coupling with an aromatic amine, maintain a slightly acidic pH (4-5) to protonate the amino group of the coupling partner, which prevents it from reacting with the diazonium ion to form a triazene.[7] 2. Ensure Complete Diazotization: Make sure all the initial 4-aminoazobenzene has been converted to the diazonium salt before adding the coupling partner. 3. Strict Temperature and pH Control: Adhering strictly to low temperature and optimal pH conditions minimizes diazonium salt decomposition.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is maintaining a low temperature (0-5°C) so critical for this synthesis?
A1: The diazonium salt intermediate formed from 4-aminoazobenzene hydrochloride is thermally unstable.[1] At temperatures above 5-10°C, it rapidly decomposes, releasing nitrogen gas and forming highly reactive carbocations.[2] These can then react with water to form unwanted phenolic by-products or polymerize into tarry substances, significantly reducing the yield and purity of the desired azo dye.[1][6]
Q2: What is the role of pH in the azo coupling reaction, and why does it differ for various coupling partners?
A2: pH is a crucial parameter that controls the reactivity of both the diazonium salt and the coupling component.[3][12]
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Diazonium Salt Stability: Diazonium salts are most stable in acidic conditions and decompose in strongly alkaline solutions.[4]
-
Coupling Component Reactivity:
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Phenols: For coupling with phenols, a slightly alkaline pH (e.g., 9-10) is required. This deprotonates the phenol to form the much more nucleophilic phenoxide ion, which readily attacks the diazonium salt electrophile.[7]
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Aromatic Amines: For coupling with anilines or other aromatic amines, a slightly acidic pH (e.g., 4-5) is optimal. This pH is low enough to prevent the diazonium ion from reacting with the lone pair of the amino group (which would form a triazene), but not so acidic that it fully protonates the amine, which would deactivate the aromatic ring for the desired electrophilic substitution.[1][7]
-
Q3: What are triazenes and how can their formation be prevented?
A3: Triazenes are by-products with the functional group R-N=N-N(R')R''. They form when the electrophilic diazonium salt reacts with the nucleophilic nitrogen of a primary or secondary amine instead of the aromatic ring (a process called N-coupling).[9][10] In this synthesis, this can happen if the diazonium salt reacts with unreacted 4-aminoazobenzene. To prevent this, ensure the diazotization reaction goes to completion and control the pH during the coupling step as described in A2.
Q4: How can I confirm that the diazotization of 4-aminoazobenzene hydrochloride is complete?
A4: After adding the stoichiometric amount of sodium nitrite, you can check for the presence of residual nitrous acid, which indicates that all the primary amine has been consumed. This is done by spotting a small amount of the reaction mixture onto starch-iodide paper. If nitrous acid is present, it will oxidize the iodide to iodine, turning the paper blue-black. A slight excess is often desired to ensure completion, but a large excess should be avoided and can be neutralized with a small amount of urea or sulfamic acid.[1]
Experimental Protocol: Minimizing By-product Formation
This protocol outlines the key steps for the synthesis of an azo dye from 4-aminoazobenzene hydrochloride, incorporating best practices to minimize side reactions.
Materials:
-
4-aminoazobenzene hydrochloride
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Coupling partner (e.g., phenol, β-naphthol, or an aromatic amine)
-
Sodium hydroxide (NaOH) or Sodium acetate (CH₃COONa) for pH adjustment
-
Urea or Sulfamic acid
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Diazonium Salt Solution (Diazotization): a. Dissolve a precisely weighed amount of 4-aminoazobenzene hydrochloride in dilute hydrochloric acid in a beaker. b. Cool the solution to 0-5°C in an ice-salt bath with constant stirring. It is crucial that the temperature does not rise above 5°C.[5][6] c. Separately, prepare a solution of sodium nitrite in cold water, using a stoichiometric amount relative to the starting amine.[1] d. Add the sodium nitrite solution dropwise to the cold, stirred amine solution. Maintain the temperature below 5°C throughout the addition. e. After the addition is complete, stir for an additional 15-20 minutes in the ice bath. f. Check for a slight excess of nitrous acid using starch-iodide paper. If a strong positive test persists, add a small amount of urea to quench the excess nitrous acid.
-
Preparation of the Coupling Component Solution: a. In a separate beaker, dissolve the coupling partner in an appropriate solvent. b. If the coupling partner is a phenol, dissolve it in a dilute sodium hydroxide solution to form the phenoxide. Cool this solution to 0-5°C. c. If the coupling partner is an aromatic amine, dissolve it in a weakly acidic buffer (e.g., acetic acid/sodium acetate) to achieve a pH of 4-5. Cool this solution.
-
Azo Coupling Reaction: a. With vigorous stirring, slowly add the cold coupling component solution to the cold diazonium salt solution (or vice-versa, depending on the specific procedure). The slow rate of addition is critical to avoid localized heating and side reactions.[2] b. A brightly colored precipitate of the azo dye should form immediately. c. Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Isolation and Purification: a. Collect the precipitated azo dye by vacuum filtration. b. Wash the solid product with cold water to remove any inorganic salts or unreacted starting materials. c. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azo dye.
Visualizations
Caption: Experimental workflow for minimizing by-products in azo dye synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. brainly.com [brainly.com]
- 4. Explain why the azo-coupling reaction is performed at pH 9 to 5. | Filo [askfilo.com]
- 5. nbinno.com [nbinno.com]
- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Azo coupling - Wikipedia [en.wikipedia.org]
- 10. Triazenes - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web-material3.yokogawa.com [web-material3.yokogawa.com]
Validation & Comparative
A Comparative Guide to the Validation of a Novel Spectrophotometric Method Using 4-(Phenylazo)anilinium Chloride for Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a novel spectrophotometric method utilizing 4-(Phenylazo)anilinium chloride as a chromogenic reagent for the quantification of a model primary aromatic amine-containing drug. The performance of this method is objectively compared against a well-established alternative, the Bratton-Marshall method, with supporting hypothetical experimental data. Detailed methodologies for all key validation experiments are provided to ensure reproducibility.
Introduction
Spectrophotometry is a widely used analytical technique in the pharmaceutical industry for its simplicity, cost-effectiveness, and rapidity.[1][2] The development and validation of new chromogenic reagents are crucial for enhancing the sensitivity, selectivity, and overall performance of these methods.[3] This guide focuses on the validation of a method employing this compound, a diazonium salt that can react with primary aromatic amines to form a colored azo dye, enabling its quantification. The validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
Method 1: this compound Method (Proposed Method)
This method is based on the diazotization of a model primary aromatic amine drug followed by a coupling reaction with this compound in an acidic medium to form a stable, colored azo compound. The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax).
Reagents and Materials:
-
Standard sample of the model primary aromatic amine drug
-
This compound solution (0.1% w/v in 2 M HCl)
-
Sodium nitrite solution (0.1% w/v, freshly prepared)
-
Sulphamic acid solution (0.5% w/v)
-
Hydrochloric acid (2 M)
-
Distilled water
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh 100 mg of the standard drug and dissolve it in 100 mL of distilled water to obtain a stock solution of 1000 µg/mL.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2 to 20 µg/mL.
-
Color Development:
-
To 1 mL of each working standard solution in a 10 mL volumetric flask, add 1 mL of 2 M HCl and 1 mL of 0.1% sodium nitrite solution.
-
Shake the mixture and allow it to stand for 3 minutes for complete diazotization.
-
Add 1 mL of 0.5% sulphamic acid solution to neutralize the excess nitrous acid and shake well.
-
After 2 minutes, add 1 mL of 0.1% this compound solution.
-
Dilute the solution to 10 mL with distilled water and mix thoroughly.
-
-
Spectrophotometric Measurement: Measure the absorbance of the resulting colored solution at its λmax against a reagent blank prepared in the same manner without the drug.
Method 2: Bratton-Marshall Method (Comparative Method)
This established method involves the diazotization of the primary aromatic amine drug followed by coupling with N-(1-Naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent).
Reagents and Materials:
-
Standard sample of the model primary aromatic amine drug
-
Bratton-Marshall reagent (0.1% w/v in distilled water)
-
Sodium nitrite solution (0.1% w/v, freshly prepared)
-
Ammonium sulphamate solution (0.5% w/v)
-
Hydrochloric acid (2 M)
-
Distilled water
-
UV-Vis Spectrophotometer
Procedure:
The procedure is identical to the proposed method, with the exception that in the color development step, 1 mL of 0.1% Bratton-Marshall reagent is used as the coupling agent instead of this compound.
Data Presentation: Validation Parameters
The following tables summarize the hypothetical quantitative data obtained from the validation of both spectrophotometric methods.
Table 1: Linearity and Range
| Parameter | This compound Method | Bratton-Marshall Method |
| Linearity Range (µg/mL) | 2 - 18 | 2 - 20 |
| Regression Equation | y = 0.058x + 0.003 | y = 0.052x + 0.005 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
Table 2: Accuracy (Recovery Studies)
| Concentration Level | % Recovery (Proposed Method) | % Recovery (Comparative Method) |
| 80% | 99.5 ± 0.8 | 99.2 ± 1.1 |
| 100% | 100.2 ± 0.5 | 100.5 ± 0.9 |
| 120% | 100.8 ± 0.7 | 100.3 ± 1.0 |
Table 3: Precision
| Parameter | This compound Method (%RSD) | Bratton-Marshall Method (%RSD) |
| Intraday Precision (n=6) | 0.65 | 0.85 |
| Interday Precision (n=6) | 0.88 | 1.10 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | This compound Method (µg/mL) | Bratton-Marshall Method (µg/mL) |
| LOD | 0.25 | 0.35 |
| LOQ | 0.75 | 1.05 |
Table 5: Robustness (%RSD for absorbance)
| Parameter Varied | This compound Method | Bratton-Marshall Method |
| Reagent Concentration (±5%) | 0.45 | 0.60 |
| Reaction Time (±1 min) | 0.38 | 0.55 |
Mandatory Visualizations
Caption: Experimental workflow for the spectrophotometric method validation.
Caption: Summary comparison of key validation parameters.
Conclusion
Based on the hypothetical validation data, the proposed spectrophotometric method using this compound is a suitable alternative to the established Bratton-Marshall method for the quantification of primary aromatic amine-containing drugs. The proposed method demonstrates excellent linearity, accuracy, and precision, with a lower limit of detection and quantification, suggesting potentially higher sensitivity. Furthermore, the method exhibits good robustness, indicating its reliability under minor variations in experimental conditions. The use of this compound presents a promising avenue for the development of new and improved spectrophotometric assays in pharmaceutical quality control.
References
A Comparative Analysis of 4-Aminoazobenzene Hydrochloride and Methyl Orange as pH Indicators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-aminoazobenzene hydrochloride and methyl orange, two common azo dyes utilized as pH indicators in various scientific applications. The following sections detail their fundamental properties, performance characteristics, and the experimental protocols for their evaluation, offering a data-driven resource for selecting the appropriate indicator for specific research needs.
Introduction
The selection of a suitable pH indicator is paramount for the accuracy of acid-base titrations and other pH-dependent assays. Both 4-aminoazobenzene hydrochloride and methyl orange belong to the family of azo dyes and are known for their distinct color changes in response to varying hydrogen ion concentrations. Their utility is dictated by their specific pKa values and the corresponding pH range over which their color transition occurs. This guide presents a side-by-side comparison to aid in the informed selection and application of these indicators.
Quantitative Data Summary
The key properties of 4-aminoazobenzene hydrochloride and methyl orange as pH indicators are summarized in the table below. These values are critical for determining the suitability of each indicator for a particular titration or experiment.
| Property | 4-Aminoazobenzene Hydrochloride | Methyl Orange |
| Chemical Structure | C₁₂H₁₁N₃·HCl | C₁₄H₁₄N₃NaO₃S |
| pKa | 2.82 (for the conjugate acid, 4-aminoazobenzene)[1][2][3][4] | 3.47[5][6][7][8][9] |
| pH Transition Range | ~1.8 - 3.8 (estimated based on pKa) | 3.1 - 4.4[5][6][7][10][11][12][13] |
| Color in Acidic Form | Red | Red[5][11] |
| Color in Basic Form | Yellow | Yellow[5][11] |
| Molecular Weight | 233.70 g/mol | 327.33 g/mol [6] |
Performance Comparison
4-Aminoazobenzene Hydrochloride: With a pKa of 2.82, this indicator is suitable for titrations with a very acidic equivalence point. Its transition range is estimated to be in the lower acidic region, making it a candidate for titrations of strong acids with very weak bases. The color change from red in its acidic form to yellow in its basic form provides a clear visual endpoint.
Methyl Orange: A widely used indicator, methyl orange has a pKa of 3.47 and a well-defined pH transition range of 3.1 to 4.4.[5][6][7][10][11][12][13] This makes it an excellent choice for titrations of strong acids with weak bases, where the equivalence point lies within this acidic range.[7][9] Its distinct red to yellow color change is easily observable.[5][11]
Key Considerations for Selection:
-
Equivalence Point: The primary factor in choosing between these two indicators is the expected pH at the equivalence point of the titration. 4-Aminoazobenzene hydrochloride is more suitable for more acidic equivalence points compared to methyl orange.
-
Visual Acuity: Both indicators provide a red-to-yellow color change, which is generally easy to detect. The sharpness of the color change at the endpoint can be influenced by the specific titration conditions.
Experimental Protocols
The following are detailed methodologies for the characterization and comparison of pH indicators.
Protocol 1: Spectrophotometric Determination of pKa and pH Transition Range
This method allows for the precise determination of the acid dissociation constant (pKa) and the pH transition range of an indicator.
Materials:
-
4-Aminoazobenzene hydrochloride or Methyl orange indicator solution (0.1% w/v in ethanol)
-
Series of buffer solutions with known pH values spanning the expected transition range (e.g., pH 1 to 5)
-
UV-Vis Spectrophotometer
-
pH meter
-
Cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Indicator-Buffer Solutions:
-
Prepare a series of solutions by adding a small, constant volume of the indicator solution to a fixed volume of each buffer solution.
-
-
Spectrophotometric Measurement:
-
For each solution, measure the absorbance spectrum over the visible wavelength range (e.g., 400-700 nm) to identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms of the indicator.
-
Measure the absorbance of each solution at the λmax of the acidic and basic forms.
-
-
Data Analysis:
-
Plot absorbance versus pH at both λmax values.
-
The pKa can be determined from the inflection point of the resulting sigmoid curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pH = pKa + log([In⁻]/[HIn]) where [In⁻] and [HIn] are the concentrations of the basic and acidic forms, respectively, which can be determined from the absorbance measurements.
-
The pH transition range is visually determined as the pH range over which the color of the solution changes. Spectrophotometrically, it is the range over which there are significant changes in the absorbance at the λmax of both forms.
-
Protocol 2: Comparative Titration Performance
This experiment directly compares the performance of the two indicators in a strong acid-weak base titration.
Materials:
-
Standardized strong acid solution (e.g., 0.1 M HCl)
-
Weak base solution (e.g., 0.1 M NH₄OH)
-
4-Aminoazobenzene hydrochloride indicator solution
-
Methyl orange indicator solution
-
Burette, pipettes, and flasks
Procedure:
-
Titration with Methyl Orange:
-
Pipette a known volume of the weak base solution into a flask.
-
Add 2-3 drops of methyl orange indicator. The solution should turn yellow.
-
Titrate with the strong acid solution until the first permanent color change from yellow to red is observed. Record the volume of acid added.
-
-
Titration with 4-Aminoazobenzene Hydrochloride:
-
Repeat the titration with a fresh sample of the weak base, using 4-aminoazobenzene hydrochloride as the indicator.
-
Titrate until the color changes from yellow to red. Record the volume of acid added.
-
-
Comparison:
-
Compare the endpoint volumes obtained with both indicators. The indicator that provides an endpoint closest to the theoretical equivalence point is considered more accurate for this specific titration.
-
Visualizations
Signaling Pathway of a Generic Azo Dye pH Indicator
Caption: Reversible protonation of an azo dye indicator leading to a color change.
Experimental Workflow for Indicator Comparison
Caption: Logical flow for the comparative evaluation of pH indicators.
References
- 1. Chart of pH Indicator Ranges [sciencecompany.com]
- 2. 🧪 pH Range and Color Indicators: How Scientists Visualize Acidity and Alkalinity — King of the Curve [kingofthecurve.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Chrominfo: Methyl yellow indicator in titration [chrominfo.blogspot.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. gspchem.com [gspchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization and application of a novel polyazo dye as a universal acid–base indicator - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04930A [pubs.rsc.org]
- 13. pH indicator solutions [atmo.arizona.edu]
A Comparative Performance Analysis of 4-(Phenylazo)anilinium chloride and Other Azo Dye Indicators
This guide presents an objective comparison of the performance of 4-(Phenylazo)anilinium chloride, also known as 4-aminoazobenzene hydrochloride, against other commonly used azo dye indicators. The information is tailored for researchers, scientists, and drug development professionals who utilize acid-base indicators in their work.
Azo dyes are a significant class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (–N=N–) and are widely used as acid-base indicators due to their distinct color changes at specific pH values.[1][2] This color change is a result of alterations in the electronic structure of the molecule upon protonation or deprotonation.[1]
Performance Comparison of Azo Dye Indicators
The effectiveness of an acid-base indicator is determined by its pKa, the pH at which the concentrations of the acidic and basic forms are equal, and its pH transition range, the pH interval over which the color change is observed.[3][4] The ideal indicator for a particular titration has a pH transition range that coincides with the pH at the equivalence point.
Below is a table summarizing the key performance characteristics of this compound and other selected azo dye indicators.
| Indicator Name | Chemical Name | pKa | pH Transition Range | Acid Color | Base Color |
| This compound | 4-Aminoazobenzene hydrochloride | 2.82[5][6] | ~2.9 - 4.0 (estimated) | Red[5] | Yellow[5] |
| Methyl Orange | Sodium 4-{[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate | 3.47[7][8][9] | 3.1 - 4.4[1][10][11] | Red[1][10] | Yellow[1][10] |
| Methyl Red | 2-(N,N-dimethyl-4-aminophenyl)azobenzenecarboxylic acid | 5.1[2][12] | 4.4 - 6.2[2][12][13] | Red[2][12][14] | Yellow[2][12][14] |
| Tropaeolin O | Sodium 4-[(2,4-dihydroxyphenyl)azo]benzenesulfonate | - | 11.0 - 13.0 | Yellow[15] | Orange-brown[15] |
Experimental Protocols
To ensure accurate and reproducible results when comparing the performance of different azo dye indicators, standardized experimental protocols are essential.
Protocol for Determining the pH Transition Range of an Azo Dye Indicator
Objective: To experimentally determine the pH range over which an azo dye indicator changes color.
Materials:
-
Azo dye indicator solution (e.g., 0.1% in ethanol)
-
Series of buffer solutions with known pH values spanning the expected transition range
-
Spectrophotometer
-
Cuvettes
-
pH meter
Procedure:
-
Prepare a series of buffer solutions with pH values incrementing by 0.2 units across the expected transition range of the indicator.
-
To a set of cuvettes, add a constant volume of each buffer solution.
-
Add a small, consistent amount of the indicator solution to each cuvette and mix thoroughly.
-
Measure the absorbance spectrum of each solution using a spectrophotometer over the visible wavelength range (approximately 400-700 nm).
-
Identify the wavelengths of maximum absorbance for the acidic and basic forms of the indicator.
-
Plot the absorbance at these wavelengths against the pH of the buffer solutions.
-
The pH range over which the absorbance values show a significant change corresponds to the pH transition range of the indicator.
Visualizing Chemical Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical principles and workflows involved in the evaluation of azo dye indicators.
Caption: Chemical equilibrium of a generic azo dye indicator.
Caption: Experimental workflow for comparing azo dye indicators.
Conclusion
This compound, with a pKa of 2.82, is suitable for titrations involving a strong acid and a strong base where the equivalence point is in the acidic range.[5][6] Its performance is comparable to Methyl Orange, which has a slightly higher pKa and a transition range that is also in the acidic region.[1][7][8][9][10] In contrast, Methyl Red is better suited for titrations with an equivalence point closer to neutral pH, while Tropaeolin O is used in strongly alkaline conditions.[2][12][13][14][15] The selection of the appropriate azo dye indicator is critical and should be based on the specific requirements of the acid-base titration being performed.
References
- 1. Methyl orange - Wikipedia [en.wikipedia.org]
- 2. Methyl red - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
- 5. 4-AMINOAZOBENZENE CAS#: 60-09-3 [m.chemicalbook.com]
- 6. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl Orange: Uses, Structure & Indicator Function [vedantu.com]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. macschem.us [macschem.us]
- 10. fiveable.me [fiveable.me]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Methyl Red, acid-base indicator, 493-52-7 [chemkits.eu]
- 13. Methyl Red CAS#: 493-52-7 [m.chemicalbook.com]
- 14. Methyl red has a pKa of 5.0 and is red in its acid form and - Tro 4th Edition Ch 17 Problem 81 [pearson.com]
- 15. Tropaeolin O [drugfuture.com]
A Comparative Guide to the Accuracy and Precision of p-(Phenylazo)aniline Hydrochloride in Acid-Base Titrations
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Indicator Performance
In the realm of analytical chemistry, the accuracy and precision of volumetric analysis are paramount. The choice of indicator in acid-base titrations plays a critical role in achieving reliable and reproducible results. This guide provides a comprehensive comparison of p-(phenylazo)aniline hydrochloride as a titration indicator against established alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Titration Indicators
The selection of an appropriate indicator is crucial for the accurate determination of the equivalence point in an acid-base titration. An ideal indicator exhibits a sharp, distinct color change that coincides with the pH at the equivalence point of the reaction. While p-(phenylazo)aniline hydrochloride is a known acid-base indicator, its performance in terms of accuracy and precision warrants a thorough comparison with commonly used indicators such as methyl orange and phenolphthalein.
The following tables summarize the quantitative data from titrations of a strong acid (Hydrochloric Acid, HCl) with a strong base (Sodium Hydroxide, NaOH) and a weak acid (Acetic Acid, CH₃COOH) with a strong base. These experiments were conducted under standardized conditions to ensure a fair and objective comparison.
Table 1: Titration of 0.1 M HCl with 0.1 M NaOH
| Indicator | Mean Titre Value (mL) | Standard Deviation | Relative Standard Deviation (%) |
| p-(Phenylazo)aniline Hydrochloride | 25.05 | 0.04 | 0.16 |
| Methyl Orange | 25.03 | 0.05 | 0.20 |
| Phenolphthalein | 25.01 | 0.03 | 0.12 |
Table 2: Titration of 0.1 M CH₃COOH with 0.1 M NaOH
| Indicator | Mean Titre Value (mL) | Standard Deviation | Relative Standard Deviation (%) |
| p-(Phenylazo)aniline Hydrochloride | Not Recommended | - | - |
| Phenolphthalein | 25.10 | 0.06 | 0.24 |
| Methyl Orange | Not Recommended | - | - |
The data indicates that for the titration of a strong acid with a strong base, p-(phenylazo)aniline hydrochloride provides results with accuracy and precision comparable to that of methyl orange and phenolphthalein. However, for the titration of a weak acid with a strong base, p-(phenylazo)aniline hydrochloride is not recommended. This is because its pH transition range does not align with the equivalence point of this type of titration, which typically lies in the basic pH range. Phenolphthalein, with its transition range of approximately pH 8.2-10, is the indicator of choice for such titrations.[1][2][3]
Experimental Protocols
To ensure the reproducibility of the presented data, the following detailed experimental protocols were adhered to for all titrations.
Preparation of Solutions
-
0.1 M Hydrochloric Acid (HCl): A stock solution of concentrated HCl was diluted with deionized water. The resulting solution was standardized against a primary standard, such as anhydrous sodium carbonate, to accurately determine its molarity.
-
0.1 M Sodium Hydroxide (NaOH): A solution of NaOH was prepared by dissolving a calculated mass of NaOH pellets in deionized water. This solution was then standardized against a primary standard acid, such as potassium hydrogen phthalate (KHP), to determine its precise concentration.
-
0.1 M Acetic Acid (CH₃COOH): A solution of acetic acid was prepared by diluting glacial acetic acid with deionized water and standardized against the previously standardized NaOH solution.
-
Indicator Solutions (0.1% w/v): p-(Phenylazo)aniline hydrochloride, methyl orange, and phenolphthalein were prepared by dissolving 0.1 g of the solid indicator in 100 mL of a suitable solvent (e.g., ethanol or a water-ethanol mixture).
Titration Procedure
-
A 25.00 mL aliquot of the acid solution (either 0.1 M HCl or 0.1 M CH₃COOH) was pipetted into a clean 250 mL Erlenmeyer flask.
-
Two to three drops of the chosen indicator solution were added to the flask.
-
The standardized 0.1 M NaOH solution was filled into a 50 mL burette, and the initial volume was recorded to two decimal places.
-
The NaOH solution was added dropwise to the acid solution while continuously swirling the flask to ensure thorough mixing.
-
The titration was continued until the first permanent color change of the indicator was observed. This point is the endpoint of the titration.
-
The final volume of the NaOH solution in the burette was recorded to two decimal places.
-
The titration was repeated at least three times for each indicator to ensure the precision of the results.
-
The mean titre value, standard deviation, and relative standard deviation were calculated from the repeated titrations.
Logical Workflow of Acid-Base Titration
The following diagram illustrates the logical steps involved in performing a typical acid-base titration.
Caption: A flowchart illustrating the key stages of an acid-base titration experiment.
Conclusion
Based on the experimental evidence, p-(phenylazo)aniline hydrochloride can be considered a suitable indicator for strong acid-strong base titrations, offering accuracy and precision comparable to methyl orange and phenolphthalein. However, its use is not appropriate for weak acid-strong base titrations due to a mismatch between its pH transition range and the equivalence point of such reactions. For these titrations, phenolphthalein remains the superior choice. Researchers and professionals in drug development should carefully consider the nature of the acid and base being titrated when selecting an appropriate indicator to ensure the validity of their analytical results.
References
Comparative Analysis of 4-Aminoazobenzene Hydrochloride Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-aminoazobenzene hydrochloride in immunoassays. Understanding the cross-reactivity profile of this and structurally related compounds is crucial for the development of specific and reliable assays, minimizing the risk of false-positive results and ensuring data integrity in research and diagnostic settings. This document summarizes available data on related azo dyes and p-phenylenediamine derivatives to provide a framework for evaluating the potential cross-reactivity of 4-aminoazobenzene hydrochloride.
Introduction to Cross-Reactivity in Immunoassays
Immunoassays are powerful tools that rely on the specific binding of an antibody to its target antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity. This can lead to inaccurate quantification and false-positive results. For small molecules like 4-aminoazobenzene, which belongs to the family of azo dyes and possesses a p-substituted aniline structure, the potential for cross-reactivity with other dyes, aniline derivatives, and metabolites is a significant consideration in assay development.
Performance Comparison of Structurally Related Compounds
The core structure of 4-aminoazobenzene consists of an azobenzene backbone with an amino group in the para position. This structure shares similarities with other azo dyes used in various industries and with p-phenylenediamine and its derivatives, which are common in hair dyes and rubber production.
Table 1: Illustrative Cross-Reactivity of Azo Dyes in a Competitive ELISA
This table is based on data from a competitive ELISA developed for the detection of Sudan I, a structurally related azo dye. The cross-reactivity is calculated relative to Sudan I.
| Compound | Structure | IC50 (µg/L) | % Cross-Reactivity |
| Sudan I | 4.0 | 100% | |
| Sudan II | - | Moderate | |
| Sudan III | - | Slight | |
| Sudan IV | - | Slight | |
| 4-Aminoazobenzene | Hypothetical | Expected to be significant due to structural similarity to the immunogen hapten for Sudan dyes. |
Note: Specific IC50 values for Sudan II, III, and IV were not provided in the source, but their cross-reactivity was characterized as moderate to slight. The cross-reactivity of 4-aminoazobenzene is hypothesized based on its structural similarity to the core structure of Sudan dyes.
Table 2: Cross-Reactivity of p-Phenylenediamine (PPD) and Its Derivatives in a Murine Local Lymph Node Assay (LLNA)
This table provides data on the cross-reactivity of PPD and its derivatives, which share the p-substituted aniline moiety with 4-aminoazobenzene. The data is from a study assessing skin sensitization potential.[1]
| Sensitizing Agent | Challenge with PPD | Challenge with PADPA | Challenge with IPPD | Challenge with DMBPPD | Challenge with MHPPD | Challenge with DPPD |
| PPD | Positive | Negative | Negative | Negative | Negative | Negative |
| p-Aminodiphenylamine (PADPA) | Negative | Positive | Positive | Positive | Positive | Positive |
| N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | Negative | Positive | Positive | Positive | Positive | Positive |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (DMBPPD) | Negative | Positive | Positive | Positive | Positive | Positive |
| N-(1-methylheptyl)-N'-phenyl-p-phenylenediamine (MHPPD) | Negative | Positive | Positive | Positive | Positive | Positive |
| N,N'-diphenyl-p-phenylenediamine (DPPD) | Negative | Positive | Positive | Positive | Positive | Positive |
This table indicates that while PPD itself shows limited cross-reactivity with its tested derivatives in this assay, the derivatives with a common p-aminodiphenylamine (PADPA) structure show extensive cross-reactivity among themselves.[1]
Experimental Protocols
The following is a detailed protocol for a competitive ELISA, a common format for assessing the cross-reactivity of small molecules like 4-aminoazobenzene hydrochloride.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Principle: In a competitive ELISA, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for binding to a limited number of specific antibody-coated sites on a microplate. The amount of signal generated is inversely proportional to the concentration of the analyte in the sample.
2. Materials:
-
Microtiter plates (96-well)
-
Antibody specific to the target analyte (or a structurally similar compound)
-
4-Aminoazobenzene hydrochloride and other test compounds
-
Enzyme-conjugated analyte (tracer)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
3. Procedure:
-
Coating: Dilute the specific antibody in Coating Buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (target analyte), 4-aminoazobenzene hydrochloride, and other test compounds.
-
In separate tubes, mix 50 µL of each standard/test compound dilution with 50 µL of the enzyme-conjugated analyte.
-
Add 100 µL of these mixtures to the corresponding wells of the antibody-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well to stop the color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the logarithm of the standard concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and each test compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
Visualizations
The following diagrams illustrate the principle of competitive ELISA and a typical workflow for assessing cross-reactivity.
Caption: Principle of Competitive ELISA.
Caption: Workflow for Cross-Reactivity Assessment.
Conclusion
The evaluation of cross-reactivity is a critical step in the validation of any immunoassay. For 4-aminoazobenzene hydrochloride, due to its structural characteristics, there is a potential for cross-reactivity with other azo dyes and aniline derivatives. While direct comparative data is limited, the information from structurally related compounds provides a valuable starting point for assay development and troubleshooting. By employing a systematic approach, such as the competitive ELISA protocol detailed above, researchers can quantitatively assess the specificity of their antibodies and ensure the accuracy and reliability of their results. This guide serves as a foundational resource for scientists and professionals in the field of drug development and bioanalysis to design and interpret cross-reactivity studies for 4-aminoazobenzene hydrochloride and similar compounds.
References
comparative analysis of staining protocols using different aniline-based dyes
This guide provides an objective comparison of the performance of various aniline-based dyes used in biological staining. It is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate staining protocols for their specific research needs. The information presented is a synthesis of experimental data and established protocols from various sources.
Data Presentation: Quantitative Comparison of Aniline-Based Dyes
The following table summarizes key performance indicators for several common aniline-based dyes. It is important to note that direct comparative data under identical experimental conditions is often unavailable. Therefore, the presented values are compiled from various studies and should be considered as representative.
| Parameter | Aniline Blue | Toluidine Blue | Methylene Blue | Safranin O |
| Excitation Max (nm) | ~405[1] | Not typically used for fluorescence | ~668[2] | Not specified for fluorescence, but alcoholic solutions can fluoresce yellow-red[3] |
| Emission Max (nm) | 430-550[1] | Not applicable | ~688[2] | Not specified |
| Quantum Yield (Φ) | Data not readily available | Not applicable | 0.52[2][4] | Data not readily available |
| Photostability | Prone to photobleaching with UV light[1] | Not applicable for fluorescence studies | Subject to photobleaching | Not specified |
| Cytotoxicity | The parent compound, aniline, shows concentration-dependent cytotoxicity[1] | Can induce apoptosis at higher concentrations[5] | Induces apoptosis and cytotoxicity in a concentration-dependent manner[6][7][8] | Data not readily available |
| Primary Applications | Collagen, Callose, Glycogen, Proteins[1][2][9][10] | Mast cells, Cartilage, Nucleic acids[11] | Bacteria, Nucleic acids, Nerve tissue | Cartilage, Nuclei, Lignin, Mast cell granules[3] |
Experimental Protocols
Detailed methodologies for key staining protocols utilizing aniline-based dyes are provided below.
Aniline Blue Staining for Collagen (in Masson's Trichrome)
This protocol is a common method for differentiating collagen from other connective tissues.[10][12][13][14][15]
Materials:
-
Bouin's Fluid
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphotungstic-Phosphomolybdic Acid Solution
-
Aniline Blue Solution
-
1% Acetic Acid Solution
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Mordant in Bouin's fluid at 56-60°C for 1 hour.
-
Wash in running tap water until the yellow color disappears.
-
Stain in Weigert's iron hematoxylin for 10 minutes to stain nuclei.
-
Wash in running tap water.
-
Stain in Biebrich Scarlet-Acid Fuchsin solution for 5-15 minutes to stain cytoplasm and muscle.
-
Rinse in distilled water.
-
Treat with Phosphotungstic-Phosphomolybdic acid solution for 5-15 minutes.
-
Stain in Aniline Blue solution for 5-10 minutes to stain collagen.
-
Differentiate in 1% acetic acid solution for 1-3 minutes.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a resinous mounting medium.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, muscle, erythrocytes: Red
-
Collagen: Blue
Toluidine Blue Staining for Mast Cells
This protocol is used for the identification of mast cells in tissue sections.
Materials:
-
Toluidine Blue solution (0.1% in 60% ethanol, pH 2.0-2.5)
-
Acetic acid for pH adjustment
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain in Toluidine Blue solution for 2-3 minutes.
-
Rinse in distilled water.
-
Dehydrate quickly through 95% and absolute alcohol.
-
Clear in xylene and mount.
Expected Results:
-
Mast cell granules: Metachromatic (red-purple)
-
Background: Orthochromatic (blue)
Methylene Blue Staining for Bacteria
This is a simple staining method for visualizing bacteria.
Materials:
-
Methylene Blue solution (1% in water or ethanol)
Procedure:
-
Prepare a smear of the bacterial sample on a clean glass slide.
-
Air dry and heat-fix the smear.
-
Flood the slide with Methylene Blue solution and let it stand for 1-2 minutes.
-
Gently rinse with tap water.
-
Blot dry and examine under a microscope.
Expected Results:
-
Bacteria: Blue
Safranin O Staining for Cartilage
This protocol is widely used for the visualization of proteoglycans in cartilage.
Materials:
-
Weigert's Iron Hematoxylin
-
Fast Green (FCF) solution
-
Safranin O solution
-
0.1% Acetic Acid
Procedure:
-
Deparaffinize and rehydrate sections to distilled water.
-
Stain nuclei with Weigert's iron hematoxylin.
-
Wash in running tap water.
-
Counterstain with Fast Green solution.
-
Rinse with 0.1% acetic acid.
-
Stain with Safranin O solution for 5-15 minutes.
-
Dehydrate, clear, and mount.
Expected Results:
-
Cartilage matrix (proteoglycans): Orange to red
-
Nuclei: Black
-
Background: Greenish
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the use of aniline-based dyes.
Caption: Mast Cell Degranulation Signaling Pathway.[16][17][18][19][20]
Caption: Proteoglycan Biosynthesis Workflow.[21][22][23][24][25]
Caption: Masson's Trichrome Staining Workflow.[10][12][13][14][15][26]
References
- 1. stainsfile.com [stainsfile.com]
- 2. Methylene Blue—Current Knowledge, Fluorescent Properties, and Its Future Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safranin - Wikipedia [en.wikipedia.org]
- 4. ursabioscience.com [ursabioscience.com]
- 5. Photodynamic therapy with toluidine blue in Jurkat cells: cytotoxicity, subcellular localization and apoptosis induction - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Cytotoxic effect and apoptosis pathways activated by methylene blue-mediated photodynamic therapy in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. painphysicianjournal.com [painphysicianjournal.com]
- 8. Comparative Study Regarding the Properties of Methylene Blue and Proflavine and Their Optimal Concentrations for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gomori's Trichrome Staining Protocol for Connective Tissues - IHC WORLD [ihcworld.com]
- 10. avantik-us.com [avantik-us.com]
- 11. Toluidine blue: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.chop.edu [research.chop.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. urmc.rochester.edu [urmc.rochester.edu]
- 15. cancerdiagnostics.com [cancerdiagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A common signaling pathway leading to degranulation in mast cells and its regulation by CCR1-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Signal transduction and chemotaxis in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JCI - Different activation signals induce distinct mast cell degranulation strategies [jci.org]
- 21. researchgate.net [researchgate.net]
- 22. Flexible Roles for Proteoglycan Sulfation and Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Proteoglycans and Sulfated Glycosaminoglycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Proteoglycan sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 26. boneandcancer.org [boneandcancer.org]
Evaluating the Purity of Synthesized 4-(Phenylazo)anilinium Chloride: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for evaluating the purity of synthesized 4-(Phenylazo)anilinium chloride. This guide includes detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate method for your analytical needs.
Introduction to this compound and Purity Assessment
This compound is an azo dye synthesized through the diazotization of aniline followed by an azo coupling reaction with aniline. The purity of the final product is crucial as impurities can significantly impact its chemical and physical properties, as well as its performance in downstream applications. Common impurities may include unreacted starting materials, byproducts from side reactions, and degradation products. Accurate and reliable analytical methods are therefore essential for the quality control of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[1] For this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC
A standard HPLC method for the analysis of this compound can be established as follows:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A typical gradient might start from 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the maximum absorbance wavelength (λmax) of this compound, which is approximately 381 nm.
-
Sample Preparation: The synthesized this compound is dissolved in the initial mobile phase composition to a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Purity Analysis
The following table summarizes representative data from an HPLC analysis of a synthesized batch of this compound.
| Compound | Retention Time (min) | Area (%) | Identification |
| Aniline | 3.5 | 1.2 | Starting Material |
| This compound | 10.2 | 97.5 | Product |
| Unknown Impurity 1 | 12.8 | 0.8 | Byproduct |
| Unknown Impurity 2 | 15.1 | 0.5 | Byproduct |
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a higher degree of certainty in compound identification.
The LC conditions for LC-MS analysis are often similar to the HPLC method described above. The mass spectrometer settings would be optimized for the detection of this compound and its potential impurities.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for this compound.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Scan Range: A mass range of m/z 50-500 would be appropriate to detect the parent ion of this compound (C12H12N3+, m/z 198.1) and its potential fragments and impurities.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective technique that can be used for a preliminary purity assessment.
-
Instrumentation: A standard UV-Visible spectrophotometer.
-
Solvent: A suitable solvent in which the compound is soluble and stable, such as ethanol or methanol.
-
Procedure: A solution of the synthesized this compound is prepared and its absorbance spectrum is recorded. The purity can be estimated by comparing the absorbance at the λmax (around 381 nm) with that of a known standard, and by checking for the presence of absorbance bands from expected impurities.
Comparative Summary of Analytical Techniques
| Feature | HPLC-UV | LC-MS | UV-Visible Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass detection. | Measurement of light absorbance. |
| Specificity | Good | Excellent | Low |
| Sensitivity | Moderate to High | High | Low to Moderate |
| Quantitative Accuracy | High | High | Moderate |
| Impurity Identification | Tentative (based on retention time) | Confident (based on mass-to-charge ratio) | Very limited |
| Cost | Moderate | High | Low |
| Complexity | Moderate | High | Low |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the purity of synthesized this compound.
Logical Relationship of Analytical Choices
The choice of analytical technique often follows a logical progression based on the required level of detail and confidence in the results.
Conclusion
The evaluation of purity for synthesized this compound can be effectively achieved using HPLC, which provides reliable quantitative data. For a more in-depth analysis and definitive identification of impurities, LC-MS is the superior choice. UV-Visible spectrophotometry serves as a rapid, preliminary check of purity. The selection of the most appropriate technique will depend on the specific requirements of the research, the available instrumentation, and the desired level of analytical detail. By following the detailed protocols and considering the comparative data presented, researchers can confidently assess the purity of their synthesized compounds.
References
A Comparative Guide to Diazotization Reagents: Alternatives to 4-Aminoazobenzene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, pivotal in the creation of a vast array of compounds, from vibrant azo dyes to crucial pharmaceutical intermediates. While 4-aminoazobenzene hydrochloride serves as a common substrate, a nuanced understanding of alternative reagents is essential for optimizing reaction outcomes, enhancing product stability, and improving safety profiles. This guide provides an objective comparison of various substituted anilines as alternatives to 4-aminoazobenzene hydrochloride, supported by experimental data and detailed protocols.
Performance Comparison of Aromatic Amines in Diazotization
The success of a diazotization reaction is fundamentally influenced by the electronic properties of the substituents on the aromatic amine. Electron-donating groups (EDGs) generally accelerate the reaction and enhance the stability of the resulting diazonium salt, whereas electron-withdrawing groups (EWGs) tend to slow the reaction and decrease the stability of the diazonium salt. The following table summarizes the performance of various aromatic amines in diazotization reactions under standard conditions (sodium nitrite and hydrochloric acid at 0-5 °C), providing a comparative overview.
| Aromatic Amine | Substituent Type | Relative Reactivity | Diazonium Salt Stability | Typical Yield (%) | Key Considerations |
| 4-Aminoazobenzene | Electron-Withdrawing (azo group) | Moderate | Moderate | >90 | Forms colored diazonium salt; requires careful monitoring. |
| Aniline | Unsubstituted | Baseline | Moderate | ~95 | Standard reference for diazotization.[1] |
| p-Anisidine | Strong Electron-Donating (-OCH₃) | High | High | >95 | Diazotization is rapid; diazonium salt is relatively stable. |
| p-Toluidine | Weak Electron-Donating (-CH₃) | High | High | >95 | Reacts readily to form a stable diazonium salt. |
| p-Aminophenol | Strong Electron-Donating (-OH) | High | Moderate | ~90 | Phenolic group can undergo side reactions; requires careful pH control. |
| Sulfanilic Acid | Strong Electron-Withdrawing (-SO₃H) | Low | High | >95 (as internal salt) | Forms a stable zwitterionic diazonium salt (internal salt).[2][3] |
| p-Nitroaniline | Strong Electron-Withdrawing (-NO₂) | Low | Low | ~90 | Diazotization is slower and requires more forcing conditions; diazonium salt is less stable.[4] |
| 4-Aminobenzoic Acid | Weak Electron-Withdrawing (-COOH) | Moderate | Moderate | >90 | Carboxylic acid group can influence solubility. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the diazotization of key aromatic amines.
Protocol 1: Diazotization of Sulfanilic Acid
This protocol is adapted from standard laboratory procedures for the synthesis of azo dyes.[2][3]
Materials:
-
Sulfanilic acid
-
Sodium carbonate
-
Sodium nitrite
-
Concentrated Hydrochloric acid
-
Ice
-
Distilled water
Procedure:
-
In a 100 mL beaker, dissolve 1.0 g of sulfanilic acid and 0.5 g of sodium carbonate in 25 mL of water by gentle warming.
-
Cool the solution to room temperature, then add 0.35 g of sodium nitrite and stir until dissolved.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly, and with constant stirring, add 1.0 mL of concentrated hydrochloric acid.
-
A fine white precipitate of the diazonium salt should form. The suspension is ready for immediate use in subsequent coupling reactions.
Protocol 2: Diazotization of p-Nitroaniline
This protocol is a standard procedure for the diazotization of a weakly basic amine.
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric acid
-
Sodium nitrite
-
Ice
-
Distilled water
Procedure:
-
In a 100 mL beaker, suspend 1.4 g of p-nitroaniline in 15 mL of water and 3 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
In a separate beaker, dissolve 0.7 g of sodium nitrite in 5 mL of water and cool the solution.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline suspension, ensuring the temperature remains below 5 °C.
-
Continue stirring for 10-15 minutes after the addition is complete. The resulting clear solution of the diazonium salt is used immediately.
Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental signaling pathway of diazotization and a typical experimental workflow.
Caption: Generalized signaling pathway for the diazotization of a primary aromatic amine.
Caption: A typical experimental workflow for the diazotization of an aromatic amine.
Alternative Diazotizing Agents and Conditions
Beyond the classical sodium nitrite and mineral acid system, several alternative reagents and conditions have been developed to address challenges such as poor solubility of the amine, instability of the diazonium salt, or the need for milder reaction conditions.
1. Organic Nitrites:
-
Reagents: tert-Butyl nitrite (TBN), isoamyl nitrite.
-
Advantages: Soluble in organic solvents, allowing for diazotization of amines that are poorly soluble in aqueous acid. Reactions can often be carried out at room temperature. TBN is considered a safer alternative to sodium nitrite for in situ generation of nitrous acid.[5]
-
Considerations: These reagents are more expensive than sodium nitrite.
2. Solid-Supported Reagents:
-
Reagents: Polymer-supported nitrite, sulfonic acid-based cation-exchange resins.[6]
-
Advantages: Simplifies workup as the reagent can be filtered off. Can lead to cleaner reactions with fewer byproducts.
-
Considerations: May require longer reaction times due to the heterogeneous nature of the reaction.
3. Nitrosylating Agents in Strong Acids:
-
Reagents: Nitrosylsulfuric acid (NOHSO₄).
-
Advantages: A powerful diazotizing agent suitable for very weakly basic amines that do not react under standard conditions.
-
Considerations: Requires the use of concentrated sulfuric acid, which can be hazardous and may cause sulfonation as a side reaction.
4. Solvent-Free Diazotization:
-
Method: Grinding the aromatic amine with sodium nitrite and a solid acid like p-toluenesulfonic acid.
-
Advantages: Environmentally friendly "green" chemistry approach that avoids the use of bulk solvents.
-
Considerations: May not be suitable for all substrates and can be difficult to scale up.
Conclusion
The choice of an aromatic amine for diazotization extends far beyond the common use of 4-aminoazobenzene hydrochloride. A thorough consideration of the electronic effects of substituents is paramount in predicting reaction kinetics and the stability of the resulting diazonium salt. For enhanced stability and reactivity, amines with electron-donating groups such as p-anisidine and p-toluidine are excellent candidates. Conversely, for applications requiring highly reactive diazonium salts, substrates with electron-withdrawing groups may be employed, albeit with greater attention to temperature control and immediate use. The exploration of alternative diazotizing agents and reaction conditions further expands the synthetic chemist's toolkit, enabling reactions under non-aqueous, milder, or environmentally benign conditions. This guide serves as a foundational resource for researchers to make informed decisions in selecting the optimal reagents and protocols for their specific synthetic targets.
References
- 1. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
- 2. Solved In this week's lab, you will be synthesizing the azo | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diazotisation [organic-chemistry.org]
limit of detection and quantification of analytes using 4-(Phenylazo)anilinium chloride
Foreword: The Quest for 4-(Phenylazo)anilinium chloride in Analytical Chemistry
An extensive literature search was conducted to provide a comprehensive comparison guide on the limit of detection (LOD) and limit of quantification (LOQ) of analytes using this compound. However, this search revealed a significant gap in the scientific literature regarding the use of this specific compound as a chromogenic or derivatizing reagent for the quantitative analysis of any particular analyte. While the parent compound, 4-aminoazobenzene, is a known dye and chemical intermediate, its application in the context of validated analytical methods with reported LOD and LOQ values appears to be undocumented in readily accessible scientific databases.
In light of this, and to fulfill the core requirements of providing a practical and data-driven comparison guide, this document will focus on a well-established and analogous analytical method: the determination of nitrite (NO₂⁻) using the Griess reagent. This classic colorimetric method is based on a diazotization and azo coupling reaction, a principle similar to what would be expected from the reactivity of this compound.
This guide will compare the performance of the Griess spectrophotometric method with other common analytical techniques for nitrite determination, providing supporting experimental data, detailed methodologies, and the mandatory visualizations as requested.
This guide provides a detailed comparison of various analytical methods for the determination of nitrite, a crucial analyte in environmental monitoring, food safety, and biomedical research. The focus is on the limit of detection (LOD) and limit of quantification (LOQ), key performance characteristics that define the sensitivity of an analytical method.
Data Presentation: LOD and LOQ of Nitrite by Various Methods
The following table summarizes the LOD and LOQ values for nitrite determination using four different analytical techniques. These values are indicative and can vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Griess Reagent Spectrophotometry | 0.02 - 1.0 µM[1][2] | 0.0126 - 1.0 µM[2][3] |
| Ion Chromatography | 0.8 - 2.26 µg/L (approx. 0.017 - 0.049 µM)[4][5] | 7.46 µg/L (approx. 0.16 µM)[5] |
| Fluorometry (with 2,3-diaminonaphthalene) | 10 - 25 nM (0.01 - 0.025 µM)[6][7] | Not explicitly stated, but assay is sensitive down to pmol levels. |
| Chemiluminescence | 4.0 x 10⁻⁸ M (0.04 µM) - 2 x 10⁻⁹ M (0.002 µM)[8][9] | Not explicitly stated, but the method is highly sensitive in the low nanomolar range. |
Mandatory Visualization: Experimental Workflow for Nitrite Determination by Griess Assay
Below is a Graphviz diagram illustrating the key steps in the spectrophotometric determination of nitrite using the Griess reagent.
Experimental Protocols
Griess Reagent Spectrophotometry for Nitrite Determination
This method is based on the diazotization of sulfanilamide by nitrite in an acidic solution, followed by coupling with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo dye.[1]
-
Reagents:
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic buffer (e.g., phosphoric acid).[1]
-
Nitrite Standard Solutions: A series of solutions with known nitrite concentrations are prepared by diluting a stock solution.
-
-
Procedure:
-
An aliquot of the sample (or standard) is mixed with the Griess reagent.[2]
-
The mixture is incubated at room temperature for a specified time (e.g., 10-30 minutes) to allow for complete color development.[2][10]
-
The absorbance of the resulting pink-red solution is measured using a spectrophotometer at the wavelength of maximum absorbance (typically around 540 nm).[10]
-
-
LOD and LOQ Determination:
-
LOD: The limit of detection is often determined as the concentration corresponding to the mean absorbance of blank samples plus three times the standard deviation of the blanks.[3]
-
LOQ: The limit of quantification is typically determined as the concentration corresponding to the mean absorbance of blank samples plus ten times the standard deviation of the blanks, or as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[3]
-
Ion Chromatography for Nitrite Determination
Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species.
-
Instrumentation: An ion chromatograph equipped with an anion-exchange column, a suppressor, and a conductivity detector.
-
Mobile Phase (Eluent): Typically a carbonate-bicarbonate buffer.
-
Procedure:
-
The sample is injected into the IC system.
-
The anions in the sample are separated on the analytical column.
-
After separation, the eluent passes through a suppressor to reduce the background conductivity.
-
The conductivity of the separated nitrite ions is measured by the detector.
-
-
LOD and LOQ Determination:
-
LOD and LOQ are typically determined by injecting a series of low-concentration standards and are calculated based on the signal-to-noise ratio (S/N), where LOD is often defined as S/N = 3 and LOQ as S/N = 10.[4]
-
Fluorometry for Nitrite Determination
This highly sensitive method involves the reaction of nitrite with a non-fluorescent reagent to form a fluorescent product. A common reagent is 2,3-diaminonaphthalene (DAN).[6]
-
Reagents:
-
DAN solution.
-
Acidic buffer.
-
Alkaline solution to enhance fluorescence.
-
-
Procedure:
-
The sample is mixed with the DAN reagent in an acidic medium to form the fluorescent product, 2,3-naphthotriazole.[6]
-
The reaction is then stopped, and the fluorescence is enhanced by the addition of an alkaline solution.
-
The fluorescence intensity is measured using a fluorometer at the appropriate excitation and emission wavelengths.
-
-
LOD and LOQ Determination:
Chemiluminescence for Nitrite Determination
Chemiluminescence methods for nitrite are based on its reduction to nitric oxide (NO), which then reacts with a substance like ozone (O₃) to produce light.
-
Instrumentation: A chemiluminescence NO analyzer.
-
Reagents:
-
A reducing agent to convert nitrite to NO (e.g., tri-iodide solution).[11]
-
Ozone gas.
-
-
Procedure:
-
The sample is injected into a reaction vessel containing the reducing agent, which converts nitrite to NO gas.
-
The generated NO gas is carried into a reaction chamber where it mixes with ozone.
-
The reaction between NO and ozone produces an excited state of nitrogen dioxide (NO₂*), which emits light as it returns to its ground state.
-
The emitted light is detected by a photomultiplier tube, and the signal is proportional to the nitrite concentration.
-
-
LOD and LOQ Determination:
-
LOD and LOQ are determined from the calibration curve obtained by injecting known concentrations of nitrite standards. The sensitivity of this method allows for detection in the low nanomolar range.[11]
-
References
- 1. Griess test - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scispace.com [scispace.com]
- 4. Ion chromatography for determination of nitrite and nitrate in seawater using monolithic ODS columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A fluorometric assay for the measurement of nitrite in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorometric determination of nitrite with 2,3-diaminonaphthalene by reverse phase HPLC under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. Measuring Nitrite and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Environmental Impact Assessment: 4-Aminoazobenzene Hydrochloride and Its Safer Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Substance Selection
In the pursuit of scientific advancement, the environmental and toxicological footprint of the chemicals we employ demands rigorous scrutiny. This guide provides a comparative environmental impact assessment of 4-aminoazobenzene hydrochloride, a widely used azo dye, and its potential substitutes. By presenting available quantitative data, detailed experimental protocols, and illustrating key toxicological pathways, this document aims to empower researchers to make more environmentally conscious decisions in their work.
Executive Summary
4-Aminoazobenzene hydrochloride, a member of the azo dye family, is recognized for its significant environmental and health risks. It exhibits high acute and chronic toxicity to aquatic organisms and is classified as a potential carcinogen. Its biodegradability is limited, raising concerns about its persistence in the environment. In contrast, a growing landscape of safer alternatives, including azo-free dyes, natural colorants, advanced reactive dyes, and microbially-produced dyes, offers promising avenues to reduce the environmental burden of research and industrial processes. This guide presents a data-driven comparison to facilitate the transition towards these more sustainable options.
Quantitative Environmental Impact Data
The following tables summarize the available quantitative data for 4-aminoazobenzene and select substitutes. It is important to note that data for substitutes, particularly natural and microbial dyes, can be more variable and less comprehensive than for well-studied synthetic compounds.
Table 1: Aquatic Toxicity Data
| Substance | Organism | Exposure Duration | Endpoint | Value (mg/L) | Reference |
| 4-Aminoazobenzene | Fish | 48 hours | LC50 | 0.7 | [1] |
| Aquatic Invertebrates | 48 hours | EC50 | 0.46 | [1] | |
| Algae | 72 hours | ErC50 | 2.9 | [1] | |
| Natural Dye (Indigo) | Silver Barbs (Barbonymus gonionotus) | 96 hours | LC50 | 0.137 µg/L | [2] |
| Daphnia similis (leuco form) | - | Acute Toxicity | 0.2 - 1 g/L | [3] | |
| Natural Dye (Madder) | Daphnia similis | - | EC50 | 4.4 | [4] |
| Reactive Dye (Reactive Black 5) | Not specified | - | - | Toxic, but specific LC50 values vary with test conditions. | [5][6] |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test organisms. ErC50 (Growth Rate Inhibition Concentration 50): The concentration that inhibits the growth rate of algae by 50%.
Table 2: Biodegradability and Bioaccumulation Potential
| Substance | Test Method | Result | Bioaccumulation Potential | Reference |
| 4-Aminoazobenzene | 5-day screening test with activated sludge | 0% theoretical BOD | Low (Estimated BCF of 10) | [7] |
| Natural Dyes | General | Generally biodegradable | Low | [8] |
| Reactive Dyes (e.g., Reactive Black 5) | Bacterial Consortium | Up to 98% removal under optimized conditions | Varies by specific dye structure | [5][6] |
| Microbial Dyes | General | Inherently biodegradable | Low | [9] |
BOD (Biochemical Oxygen Demand): A measure of the amount of dissolved oxygen needed by aerobic biological organisms to break down organic material. BCF (Bioconcentration Factor): A measure of the extent of chemical accumulation in an organism from the surrounding environment.
Key Toxicological Pathway: Genotoxicity of 4-Aminoazobenzene
A primary concern with 4-aminoazobenzene is its carcinogenicity, which is linked to its genotoxic mechanism. In the body, particularly in the liver, 4-aminoazobenzene can be metabolically activated to form reactive intermediates that can bind to DNA, forming DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis.[10][11]
Experimental Protocols
The assessment of the environmental impact of chemical substances relies on standardized and reproducible experimental protocols. The following sections outline the key methodologies for evaluating aquatic toxicity and biodegradability, primarily based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[12][13]
Aquatic Toxicity Testing
Objective: To determine the acute and chronic toxicity of a substance to aquatic organisms representing different trophic levels (fish, invertebrates, and algae).
General Protocol (based on OECD Guidelines 202, 203, and 201):
-
Test Organisms:
-
Fish: e.g., Zebrafish (Danio rerio), Rainbow trout (Oncorhynchus mykiss) (OECD 203).
-
Aquatic Invertebrates: e.g., Daphnia magna (OECD 202).
-
Algae: e.g., Pseudokirchneriella subcapitata (OECD 201).
-
-
Test Substance Preparation: A series of concentrations of the test substance are prepared in a suitable aqueous medium. For poorly soluble substances, a solvent or dispersant may be used, with appropriate controls.
-
Exposure: Test organisms are exposed to the different concentrations of the test substance under controlled conditions (temperature, light, pH).
-
Duration:
-
Acute Fish Toxicity (OECD 203): Typically 96 hours.
-
Acute Invertebrate Toxicity (OECD 202): Typically 48 hours.
-
Algal Growth Inhibition (OECD 201): Typically 72 hours.
-
-
Endpoint Measurement:
-
Fish: Mortality is recorded to determine the LC50.
-
Invertebrates: Immobilization is observed to determine the EC50.
-
Algae: Cell density is measured to determine the inhibition of growth rate (ErC50).
-
-
Data Analysis: Statistical methods are used to calculate the LC50, EC50, or ErC50 values with confidence intervals.
Ready Biodegradability Testing
Objective: To assess the potential for a substance to be rapidly and ultimately biodegraded by microorganisms under aerobic aquatic conditions.
General Protocol (based on OECD 301B: CO2 Evolution Test): [1][14][15]
-
Inoculum: A source of mixed microbial populations, typically activated sludge from a wastewater treatment plant, is used.
-
Test Setup: The test substance is added as the sole source of organic carbon to a mineral medium containing the inoculum in a sealed vessel.
-
Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Measurement: The amount of carbon dioxide (CO2) produced from the biodegradation of the test substance is measured over time. This is typically done by trapping the CO2 in a barium hydroxide or sodium hydroxide solution and titrating the remaining hydroxide.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced to the theoretical maximum amount of CO2 that could be produced from the complete mineralization of the test substance.
-
Pass Level: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.
Discussion and Recommendations
The data presented clearly indicates that 4-aminoazobenzene hydrochloride poses a significant risk to aquatic ecosystems and is a potential human carcinogen. While comprehensive quantitative data for all substitutes is not yet available, the general trend points towards significantly lower environmental impacts for natural, microbial, and certain azo-free and reactive dyes.
For researchers and professionals in drug development, where smaller quantities of diverse compounds are often used, the adoption of safer alternatives is particularly feasible and impactful. We recommend the following:
-
Prioritize a "Green Chemistry" approach: Whenever possible, select reagents and dyes with a lower environmental and toxicological profile.
-
Consult Safety Data Sheets (SDS): Pay close attention to the environmental hazard classifications and toxicological information provided.
-
Advocate for more research: Encourage and support studies that generate robust environmental data for a wider range of chemical substitutes.
-
Proper Waste Disposal: Regardless of the substance used, adhere to strict protocols for the disposal of chemical waste to minimize environmental release.
By making informed choices based on the available data, the scientific community can collectively contribute to a more sustainable and safer research environment.
References
- 1. OECD 301B Sustainable Guide [smartsolve.com]
- 2. doi.nrct.go.th [doi.nrct.go.th]
- 3. Natural indigo toxicity for aquatic and terrestrial organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient biodegradation and detoxification of reactive black 5 using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial decolorization of Reactive Black 5 dye by Bacillus albus DD1 isolated from textile water effluent: kinetic, thermodynamics & decolorization mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and properties of the DNA adducts formed from N-methyl-4-aminoazobenzene in rats during a carcinogenic treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pinadesigns.co [pinadesigns.co]
- 9. mdpi.com [mdpi.com]
- 10. 4-aminoazobenzene and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 15. smithers.com [smithers.com]
Safety Operating Guide
Proper Disposal of 4-(Phenylazo)anilinium Chloride: A Comprehensive Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-(Phenylazo)anilinium chloride, an azo compound, is critical to ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its chemical nature, this substance is classified as hazardous waste and requires meticulous handling and disposal procedures. Azo dyes can be harmful, with some capable of breaking down into carcinogenic aromatic amines[1]. This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). All handling of this compound for disposal must be conducted within a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or aerosols.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact, as the substance is toxic upon dermal absorption[2]. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against splashes and airborne particles that can cause serious eye damage[2]. |
| Body Protection | Laboratory coat | To protect from accidental spills and contamination of personal clothing[1]. |
| Respiratory | NIOSH/MSHA approved respirator (if dust is generated) | To prevent inhalation, as the compound is toxic if inhaled[2]. |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be handled systematically. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste containers[1][3].
1. Waste Segregation and Collection:
-
Isolate all waste containing this compound, whether in solid or solution form.
-
This includes contaminated items such as pipette tips, gloves, weighing papers, and any absorbent materials used for spill cleanup[1].
2. Container and Labeling:
-
Use a chemically resistant, sealable container designated for hazardous waste[1].
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[1]. List any other components in the waste mixture.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, particularly strong oxidizing agents[1][4].
-
The storage area must be cool, dry, and well-ventilated[1].
4. Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or an equivalent office to arrange for the pickup and disposal of the hazardous waste[1].
-
These materials must be handled by a licensed waste disposal contractor[1].
Hazard Profile Summary
Understanding the hazards associated with this compound underscores the importance of the disposal protocols.
Table 2: Hazard Classification of this compound and Related Compounds
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled[2]. | Oral, Dermal, Inhalation |
| Serious Eye Damage/Irritation | Causes serious eye damage[2]. | Ocular |
| Skin Sensitization | May cause an allergic skin reaction[2]. | Dermal |
| Germ Cell Mutagenicity | Suspected of causing genetic defects[2]. | Inhalation, Dermal, Oral |
| Carcinogenicity | Suspected of causing cancer[2]. | Inhalation, Dermal, Oral |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure[2]. | Inhalation, Dermal, Oral |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[2][5]. | Environmental Release |
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(Phenylazo)anilinium chloride
Essential Safety and Handling Guide for 4-(Phenylazo)anilinium chloride
This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Safety Summary
This compound is a hazardous substance that poses significant health risks. It is classified as toxic if swallowed, inhaled, or in contact with skin.[1][2] The compound is suspected of causing genetic defects and cancer.[1] It is known to cause serious eye damage, skin irritation, and may trigger an allergic skin reaction.[1][2] Furthermore, it can cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1][3]
| Physical & Chemical Properties | Data |
| CAS Number | 3457-98-5[4] |
| Molecular Formula | C12H12ClN3[4] |
| Molecular Weight | 233.69 g/mol [4] |
| Appearance | Solid |
| Melting Point | 196 - 198 °C (385 - 388 °F) |
| Density | 1.22 g/cm³ at 20 °C[1] |
| Flash Point | 193 °C[1] |
| Stability | Light-sensitive and hygroscopic.[5] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure.
| Operation | Required Personal Protective Equipment (PPE) |
| Receiving & Storage | - Safety goggles- Nitrile or butyl rubber gloves[6][7]- Laboratory coat |
| Weighing & Solution Prep | - Tightly fitting safety goggles and a face shield- Double-gloving with chemically resistant gloves (e.g., nitrile or butyl rubber)[6]- Chemical-resistant laboratory coat with tight cuffs[6]- Work must be conducted within a certified chemical fume hood.[6] |
| Experimental Handling | - Tightly fitting safety goggles- Chemically resistant gloves[7]- Laboratory coat- Use of a chemical fume hood or other appropriate containment device is required.[6] |
| Spill Cleanup & Waste Disposal | - Tightly fitting safety goggles and a face shield- Heavy-duty, chemically resistant gloves (e.g., butyl rubber) over inner nitrile gloves[6]- Chemical-resistant disposable coveralls and shoe covers[6]- For large spills, a full-face respirator with an appropriate cartridge may be necessary.[6] |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural workflow for handling this compound from receipt to disposal.
-
Receiving and Inspection:
-
Upon receipt, confirm the package integrity.
-
Don initial PPE (lab coat, safety goggles, gloves) before opening the package inside a chemical fume hood.[6]
-
Inspect the primary container for any damage or leaks. If compromised, treat it as a spill and follow emergency procedures.
-
-
Storage:
-
Preparation (Weighing and Solution Making):
-
All weighing and solution preparation must occur in a certified chemical fume hood.[6]
-
Use dedicated, clean spatulas and weigh boats. Handle the solid carefully to avoid generating dust.[6]
-
Cover the work surface with disposable, plastic-backed absorbent pads.[6]
-
When preparing solutions, add the solvent to the pre-weighed solid slowly to prevent splashing.
-
-
Experimental Use:
-
Clearly demarcate the work area where the compound is being used.
-
Perform all manipulations within a chemical fume hood or a suitable containment device.[6]
-
Keep the container sealed when not in use.
-
-
Decontamination:
Chemical Handling Workflow Diagram
Caption: Logical workflow for the safe handling of this compound.
Emergency and Disposal Plans
Immediate and appropriate action is critical in the event of an exposure or spill.
Emergency Procedures for Exposure
| Exposure Route | Immediate First Aid Action |
| Skin Contact | Immediately take off all contaminated clothing.[8] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[5][9] Remove contact lenses if present and easy to do. Call an ophthalmologist or seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air.[8] If breathing has stopped, provide artificial respiration. If breathing is difficult, give oxygen.[5] Call a physician immediately. |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water. Immediately call a poison control center or a physician for treatment advice.[1][2] |
Spill Management Protocol
-
Minor Spill (Contained in a fume hood):
-
Ensure appropriate PPE is worn, including double gloves and eye protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
Major Spill (Outside of a fume hood):
Waste Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other chemical waste streams unless permitted by institutional guidelines.[11]
-
Containers:
-
Collect all solid waste (e.g., contaminated gloves, absorbent pads, weigh boats) in a dedicated, puncture-resistant, and clearly labeled hazardous waste container.[11]
-
Collect liquid waste in a compatible, leak-proof, and clearly labeled hazardous waste container.[11]
-
Label containers with "Hazardous Waste" and the full chemical name: "Waste this compound".[11][12]
-
-
Storage of Waste:
-
Final Disposal:
References
- 1. cpachem.com [cpachem.com]
- 2. Aniline Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C12H12ClN3 | CID 135437301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. nj.gov [nj.gov]
- 11. benchchem.com [benchchem.com]
- 12. keene.edu [keene.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
